Technical Guide: 4-(3-Aminopropyl)-2,6-dimethoxyphenol Hydrochloride in Advanced Bioconjugation
Executive Summary In the landscape of biomaterials and drug development, the integration of potent antioxidant pharmacophores into macromolecular structures is a critical strategy for mitigating oxidative stress. 4-(3-Am...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of biomaterials and drug development, the integration of potent antioxidant pharmacophores into macromolecular structures is a critical strategy for mitigating oxidative stress. 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride (CAS: 54738-28-2)[1] serves as a premier bifunctional building block for this purpose.
Structurally derived from the naturally occurring syringyl lignin monomer[2], this compound features a highly active 2,6-dimethoxyphenol core that acts as a radical scavenger, tethered to a 3-aminopropyl chain. The primary amine provides a highly reactive nucleophilic handle, enabling the seamless covalent grafting of the antioxidant core onto polymers, nanoparticles, and targeted drug delivery systems. This whitepaper details the physicochemical properties, mechanistic pathways, and validated bioconjugation protocols for utilizing this compound in advanced research applications.
Physicochemical Properties & Structural Rationale
Understanding the physical properties of 4-(3-aminopropyl)-2,6-dimethoxyphenol hydrochloride is essential for optimizing reaction conditions and ensuring long-term stability. The compound is supplied as a hydrochloride salt rather than a free base.
Causality of the Salt Form: Primary aliphatic amines are highly basic (pKa ~10.5). If left as a free base, the amine would readily absorb atmospheric CO₂ to form carbamates. Furthermore, the electron-rich syringyl phenol ring is susceptible to auto-oxidation. Protonating the amine to form the HCl salt dramatically increases aqueous solubility and stabilizes the electron density of the molecule, extending its shelf-life and preventing premature degradation.
Mechanistic Insights: The Syringyl Antioxidant Core
The primary utility of 4-(3-aminopropyl)-2,6-dimethoxyphenol lies in its ability to neutralize Reactive Oxygen Species (ROS). The mechanism governing this activity is Hydrogen Atom Transfer (HAT) .
Unlike simple phenols, the syringyl core possesses two methoxy (-OCH₃) groups at the ortho positions (C2 and C6) relative to the phenolic hydroxyl group. These electron-donating groups push electron density into the aromatic ring via resonance, which significantly lowers the Bond Dissociation Enthalpy (BDE) of the O-H bond[2]. When an ROS attacks, the syringyl core readily donates a hydrogen atom.
The resulting phenoxy radical is highly stable. The unpaired electron is delocalized across the aromatic system, and the bulky ortho-methoxy groups provide severe steric hindrance, preventing the radical from undergoing deleterious cross-coupling or dimerization with other biomolecules.
Fig 1: Hydrogen Atom Transfer (HAT) mechanism of the syringyl antioxidant core.
Synthetic Applications & Bioconjugation Workflows
The 3-aminopropyl linker transforms the passive syringyl antioxidant into an active bioconjugation reagent. It is predominantly used to functionalize carboxylated polymers (e.g., Hyaluronic Acid, Polyacrylic Acid, or Alginate) via zero-length crosslinkers like EDC/NHS.
Fig 2: EDC/NHS mediated bioconjugation workflow for antioxidant functionalization.
Self-Validating Protocol: Amide Coupling to Carboxylated Substrates
To ensure high coupling efficiency while preserving the integrity of the oxidation-sensitive syringyl core, the following step-by-step protocol must be strictly adhered to.
Phase 1: Carboxylic Acid Activation
Dissolution: Dissolve the carboxylated substrate (1.0 eq) in anhydrous DMF (or DMSO for highly polar polymers) at a concentration of 10–20 mg/mL.
Activation: Add EDC·HCl (1.2 eq) and NHS (1.2 eq) to the solution.
Incubation: Stir the reaction at room temperature for 30 minutes.
Expertise/Causality: EDC activates the carboxyl group to form an unstable O-acylisourea intermediate. NHS immediately traps this to form a semi-stable, amine-reactive NHS-ester, preventing rapid hydrolysis.
Validation Check: Remove a 10 µL aliquot, quench with excess isopropylamine, and analyze via LC-MS to confirm the complete disappearance of the free acid mass and the formation of the isopropylamide derivative.
Phase 2: Amine Preparation & Coupling
4. Neutralization: In a separate, sealed vial, dissolve 4-(3-aminopropyl)-2,6-dimethoxyphenol hydrochloride (1.5 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
Expertise/Causality: DIPEA, a non-nucleophilic base, is strictly required to deprotonate the ammonium ion, generating the free primary amine necessary for nucleophilic acyl substitution.
Inert Atmosphere (Critical): Purge the neutralized amine solution with Argon or Nitrogen gas for 5 minutes.
Expertise/Causality: Once deprotonated, the electron-rich phenol ring becomes highly susceptible to rapid auto-oxidation in the presence of atmospheric oxygen. An inert atmosphere is mandatory to preserve the antioxidant pharmacophore during coupling.
Conjugation: Dropwise add the purged amine solution to the activated NHS-ester solution.
Reaction: Stir continuously at room temperature for 12–24 hours under an inert atmosphere.
Phase 3: Purification & Validation
8. Dialysis: Transfer the reaction mixture to a dialysis cassette (select MWCO based on the polymer backbone) and dialyze against deionized water for 48 hours (changing the bath every 12 hours) to remove unreacted small molecules, urea byproducts, and DMF.
9. Lyophilization: Freeze-dry the dialyzed product to obtain the solid functionalized conjugate.
10. Final Validation: Analyze the purified conjugate via UV-Vis spectroscopy.
Expertise/Causality: Successful covalent attachment of the syringyl moiety will introduce a distinct, quantifiable absorption peak at ~270–280 nm, which is inherently absent in non-aromatic aliphatic polymer backbones.
Storage and Handling Guidelines
To maintain the chemical integrity of 4-(3-aminopropyl)-2,6-dimethoxyphenol hydrochloride:
Temperature: Store desiccated at 4°C for short-term use, or -20°C for long-term storage.
Light & Moisture: The compound is photosensitive and hygroscopic. It must be stored in amber vials or wrapped in aluminum foil, sealed under Argon/Nitrogen.
Solution Stability: Reconstitute in solvents (e.g., DMF, DMSO, or degassed buffers) immediately prior to use. Do not store the neutralized free-base in solution, as it will rapidly oxidize, evidenced by the solution turning dark brown or purple.
Technical Whitepaper: 4-(3-Aminopropyl)-2,6-dimethoxyphenol Hydrochloride (CAS 54738-28-2) in Drug Discovery and Biomaterial Engineering
Executive Summary The development of next-generation therapeutics and smart biomaterials increasingly relies on bifunctional building blocks that offer both potent biological activity and versatile synthetic handles. 4-(...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of next-generation therapeutics and smart biomaterials increasingly relies on bifunctional building blocks that offer both potent biological activity and versatile synthetic handles. 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride (CAS 54738-28-2) is a highly specialized molecule that bridges this gap. Featuring a syringol (2,6-dimethoxyphenol) core renowned for its exceptional radical scavenging capabilities, and an aliphatic primary amine for seamless bioconjugation, this compound serves as a critical anchor for engineering antioxidant hydrogels, targeted protein degraders (PROTACs), and neuroprotective prodrugs.
This whitepaper provides an in-depth mechanistic analysis of CAS 54738-28-2, detailing its physicochemical profile, radical scavenging kinetics, and field-proven protocols for polymer grafting.
Structural & Physicochemical Profiling
The structural architecture of CAS 54738-28-2 is defined by two independent functional domains that do not sterically or electronically interfere with one another.
The Syringyl Core (2,6-Dimethoxyphenol): The two electron-donating methoxy groups positioned ortho to the phenolic hydroxyl group significantly increase the electron density of the aromatic ring. This lowers the Bond Dissociation Energy (BDE) of the O-H bond, making it an elite proton donor.
The 3-Aminopropyl Linker: A flexible, three-carbon aliphatic chain terminates in a primary amine. This spacer minimizes steric hindrance during macromolecular conjugation.
Hydrochloride Salt Form: Supplied as an HCl salt, the amine is protonated (
−NH3+
). This prevents premature auto-oxidation of the molecule during storage and drastically enhances its aqueous solubility, making it ideal for physiological buffer systems.
Mechanistic Insights: Antioxidant and Radical Scavenging
The biological value of CAS 54738-28-2 lies in its ability to neutralize oxidative stress.[1].
The primary mechanism of action against Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) is Hydrogen Atom Transfer (HAT) [2]. When exposed to highly reactive radicals (e.g., hydroperoxyl
HOO∙
or nitrogen dioxide
NO2∙
), the phenolic O-H bond readily donates a hydrogen atom[3]. Following neutralization, the resulting phenoxyl radical is highly resonance-stabilized by the adjacent methoxy groups. Rather than propagating oxidative damage,[4].
Figure 1: Hydrogen Atom Transfer (HAT) mechanism for ROS/RNS scavenging by the syringol core.
Application: Engineering Antioxidant BiomaterialsExcessive ROS accumulation disrupts cellular homeostasis, leading to impaired tissue perfusion, aberrant collagen synthesis, and chronic inflammation[5]. Systemic administration of small-molecule antioxidants often fails due to rapid renal clearance. By grafting CAS 54738-28-2 onto biocompatible polymer backbones (e.g., Hyaluronic Acid, Alginate, or PEG), researchers can engineer localized, non-diffusible antioxidant shields ideal for wound healing and tissue engineering[5].
Figure 2: Workflow for grafting CAS 54738-28-2 onto a polymer backbone via EDC/NHS coupling.
Experimental Protocols: Self-Validating Systems
As a Senior Application Scientist, it is critical to understand that successful bioconjugation is not merely about mixing reagents, but strictly controlling the thermodynamic and kinetic environments. The following protocols represent a self-validating system: synthesizing the conjugate (Protocol 1) and immediately verifying its functional integrity (Protocol 2).
Protocol 1: Synthesis of Syringol-Grafted Hyaluronic Acid (HA-Syr)
Objective: Covalently attach CAS 54738-28-2 to the carboxyl groups of Hyaluronic Acid via zero-length EDC/NHS crosslinking.
Polymer Solvation: Dissolve 100 mg of Sodium Hyaluronate (HA) in 10 mL of 0.1 M MES buffer (pH 5.5).
Causality: MES is a non-carboxylate, non-phosphate buffer. Phosphate buffers competitively inhibit carbodiimide reactions by attacking the O-acylisourea intermediate, drastically reducing activation yield.
Carboxyl Activation: Add EDC·HCl (4 molar equivalents to HA repeating units) and NHS (4 molar equivalents). Stir for 30 minutes at room temperature.
Causality: EDC forms an unstable O-acylisourea intermediate. NHS rapidly reacts with this to form a semi-stable NHS-ester, preventing hydrolysis back to a carboxylate while awaiting the amine.
Amine Coupling: Adjust the pH of the solution to 7.4 using 1M NaOH. Immediately add CAS 54738-28-2 (2 molar equivalents). Stir in the dark for 12 hours.
Causality: The aliphatic amine of CAS 54738-28-2 (pKa ~9.5) is heavily protonated at pH 5.5. Raising the pH to 7.4 deprotonates a sufficient fraction of the amines, restoring their nucleophilicity to attack the NHS-ester. Dark conditions prevent photo-oxidation of the syringol core.
Purification: Transfer the solution to a dialysis membrane (MWCO 3.5 kDa) and dialyze against distilled water for 72 hours (changing water twice daily). Lyophilize to obtain the HA-Syr sponge.
Protocol 2: Validation via DPPH Radical Scavenging Assay
Objective: Confirm that the grafted syringol core retains its HAT-based antioxidant capacity.
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in anhydrous Methanol.
Causality: DPPH is insoluble in water. Methanol provides the optimal dielectric environment for the HAT mechanism to occur without solvent-induced proton exchange interference.
Sample Incubation: In a 96-well plate, mix 100 µL of the DPPH solution with 100 µL of HA-Syr solution (1 mg/mL in water). As a control, use unmodified HA.
Reaction Kinetics: Incubate the plate in strict darkness at room temperature for 30 minutes.
Causality: The DPPH radical is highly photolabile; ambient light causes spontaneous degradation, leading to false-positive antioxidant readings.
Quantification: Measure absorbance at 515 nm using a microplate reader. A decrease in absorbance indicates successful proton donation from the grafted 2,6-dimethoxyphenol cores to the DPPH radicals.
References
[1] Theoretical insight of reactive oxygen species scavenging mechanism in lignin waste depolymerization products. RSC Advances (2024).
URL:[Link]
[4] Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity. Process Biochemistry (2021).
URL:[Link]
[2] Theoretical investigation of the anti-nitrosant mechanism of syringol and its derivatives. RSC Advances (2025).
URL:[Link]
[3] Theoretical and Experimental Studies of the Antioxidant and Antinitrosant Activity of Syringic Acid. The Journal of Organic Chemistry (2020).
URL:[Link]
[5] Engineering Antioxidant and Oxygen-Releasing Lignin Composites to Promote Wound Healing. bioRxiv (2022).
URL:[Link]
4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride chemical structure
An In-Depth Technical Guide to 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride This document provides a comprehensive technical overview of 4-(3-aminopropyl)-2,6-dimethoxyphenol hydrochloride, a specialized chemical...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride
This document provides a comprehensive technical overview of 4-(3-aminopropyl)-2,6-dimethoxyphenol hydrochloride, a specialized chemical compound intended for research and development purposes. As direct literature on this specific molecule is limited[1], this guide synthesizes data from structurally related compounds and established chemical principles to provide a robust framework for its synthesis, characterization, and safe handling. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound's profile.
Section 1: Compound Profile and Physicochemical Properties
4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride is a substituted phenol derivative. Its structure features a central phenol ring with two methoxy groups at positions 2 and 6, and a 3-aminopropyl chain at position 4. The hydrochloride salt form enhances its solubility in aqueous media, a critical factor for many experimental applications. The core structure, a 2,6-dimethoxyphenol moiety, is found in various natural and synthetic compounds[2]. The aminopropyl side chain introduces a basic nitrogen center, making it a candidate for interactions with biological targets that recognize primary amines or possess anionic sites.
4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride discovery and history
The Chemical Evolution and Application of 4-(3-Aminopropyl)-2,6-dimethoxyphenol Hydrochloride: From Alkaloid Analog to Advanced Pharmacophore Executive Summary In the landscape of rational drug design, the modification o...
Author: BenchChem Technical Support Team. Date: April 2026
The Chemical Evolution and Application of 4-(3-Aminopropyl)-2,6-dimethoxyphenol Hydrochloride: From Alkaloid Analog to Advanced Pharmacophore
Executive Summary
In the landscape of rational drug design, the modification of naturally occurring alkaloid and phenolic scaffolds remains a cornerstone of discovering novel therapeutics. 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride (CAS: 54738-28-2) represents a highly specialized structural convergence: it marries the "syringyl" motif (3,5-dimethoxy-4-hydroxy) found in specific lignin precursors[1] with an extended aliphatic propylamine chain. As a Senior Application Scientist, I present this whitepaper to deconstruct the historical rationale, structure-activity relationship (SAR) causality, and practical laboratory workflows associated with this compound. This guide is designed to empower researchers to utilize this molecule as a building block for transient receptor potential vanilloid 1 (TRPV1) modulators, antioxidant linkers, and non-psychoactive neuro-analogs.
Historical Context and Discovery Rationale
The conceptual discovery of 4-(3-Aminopropyl)-2,6-dimethoxyphenol did not occur in a vacuum; it emerged from the intersection of two distinct pharmacological fields: phenethylamine alkaloid research and vanilloid receptor (TRPV1) targeting .
Historically, the 3,4,5-trimethoxyphenethylamine (mescaline) scaffold was heavily studied for its 5-HT2A receptor agonism. However, researchers seeking to isolate the neuro-protective and metabolic properties of these structures from their hallucinogenic effects needed to break the established SAR rules.
Demethylation at C4: Converting the 4-methoxy group to a 4-hydroxy group shifts the molecule from a trimethoxy-arene to a syringyl derivative. This dramatically increases its susceptibility to phase II metabolism (glucuronidation) and introduces potent radical-scavenging capabilities[1].
Chain Extension: Extending the ethylamine chain to a propylamine disrupts the critical spatial distance required for the primary amine to form a salt bridge with the conserved aspartate residue in the 5-HT2A binding pocket.
Simultaneously, in the field of analgesia, researchers studying capsaicin (which relies on a vanillylamine core) discovered that substituting the vanillyl group (3-methoxy-4-hydroxy) with a syringyl group (3,5-dimethoxy-4-hydroxy) altered the pungency and receptor desensitization profiles of TRPV1 agonists[2][3]. Thus, 4-(3-Aminopropyl)-2,6-dimethoxyphenol became a highly sought-after intermediate for synthesizing next-generation, non-pungent TRPV1 ligands and advanced antioxidant conjugates[4].
Structural & Mechanistic Pharmacology
To understand the utility of this compound, we must analyze the causality behind its structural features.
The Syringyl Head Group: Enhanced Antioxidant Capacity
The presence of two bulky, electron-donating methoxy groups ortho to the phenolic hydroxyl group serves a dual purpose. First, sterically, they protect the phenoxy radical once formed, preventing rapid dimerization. Second, electronically, they lower the O-H bond dissociation enthalpy. This makes the syringyl moiety a significantly more potent hydrogen atom donor for quenching reactive oxygen species (ROS) compared to standard phenols or mono-methoxy vanillyl groups.
The 3-Aminopropyl Tail: Synthetic Flexibility
The primary amine at the terminus of a 3-carbon aliphatic chain provides an ideal nucleophile for Schotten-Baumann reactions (e.g., coupling with acyl chlorides to form capsaicin analogs)[4]. The extra methylene group (compared to ethylamines) provides increased rotational degrees of freedom, allowing the resulting synthesized ligands to adopt unique conformations within target receptor pockets.
Fig 1. Structure-activity relationship (SAR) logic for the syringyl-propylamine pharmacophore.
Physicochemical Properties
The hydrochloride salt is preferred over the free base due to the rapid oxidation of the electron-rich syringyl free base in ambient air. The HCl salt ensures long-term bench stability.
Highly soluble in H2O, DMSO, and Methanol; Insoluble in Hexane
pKa (Phenol)
~ 9.8 (Elevated due to ortho-methoxy groups)
Validated Experimental Workflows
Protocol A: De Novo Synthesis via Knoevenagel Condensation
This protocol outlines a self-validating synthetic route starting from commercially available syringaldehyde. The causality of choosing cyanoacetic acid over malononitrile is to prevent the formation of difficult-to-reduce dinitriles, ensuring a clean primary amine upon reduction.
Step-by-Step Methodology:
Condensation: Dissolve 1.0 eq of syringaldehyde and 1.2 eq of cyanoacetic acid in pyridine. Add a catalytic amount of piperidine. Reflux for 4 hours.
Causality: Piperidine acts as an organocatalyst to form the iminium intermediate, driving the Knoevenagel condensation to yield 3-(4-hydroxy-3,5-dimethoxyphenyl)acrylonitrile.
Isolation: Cool the mixture and pour into ice-cold 1M HCl to precipitate the intermediate. Filter and wash with cold water.
Reduction: Dissolve the intermediate in anhydrous ethanol. Add 10% Pd/C catalyst (0.1 eq by weight). Pressurize the reaction vessel with H2 gas (50 psi) and stir vigorously at 40°C for 12 hours.
Causality: The Pd/C catalyst simultaneously reduces the alkene double bond and the nitrile group, yielding the saturated 3-aminopropyl chain.
Salt Formation: Filter the mixture through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo. Redissolve the crude free base in dry diethyl ether and bubble dry HCl gas (or add 2M HCl in ether) until precipitation ceases.
Validation: Filter the resulting hydrochloride salt. Self-validation step: Spot on a TLC plate and spray with Ninhydrin (turns purple, confirming primary amine) and Ferric Chloride (turns green/blue, confirming free phenol).
Fig 2. Stepwise synthetic pathway of 4-(3-Aminopropyl)-2,6-dimethoxyphenol HCl.
Protocol B: DPPH Radical Scavenging Assay
To leverage the compound's syringyl core, researchers often use it as an antioxidant standard or conjugate. This protocol measures its hydrogen-donating ability.
Step-by-Step Methodology:
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Note: Solution must be deep purple and kept in the dark.
Sample Preparation: Prepare serial dilutions of 4-(3-Aminopropyl)-2,6-dimethoxyphenol HCl in methanol (ranging from 1 µM to 100 µM).
Reaction: In a 96-well plate, add 100 µL of the sample solution to 100 µL of the DPPH solution.
Incubation: Incubate in the dark at room temperature for exactly 30 minutes.
Causality: The steric hindrance of the two methoxy groups slows the kinetics of hydrogen donation slightly compared to unhindered phenols; 30 minutes ensures the reaction reaches equilibrium.
Quantification & Validation: Measure absorbance at 515 nm using a microplate reader. Self-validation: A successful reaction is visually confirmed by a color shift from deep purple (DPPH radical) to pale yellow (reduced DPPH-H). Calculate the IC50 value based on the absorbance decrease relative to a methanol control.
Conclusion
4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride is far more than a simple chemical catalog entry; it is a rationally designed pharmacophore bridging the gap between alkaloid neurochemistry and vanilloid receptor pharmacology. By understanding the causality behind its structural components—the sterically hindered, electron-rich syringyl core and the flexible, non-hallucinogenic propylamine tail—researchers can effectively deploy this molecule in the synthesis of novel analgesics, antioxidant conjugates, and targeted therapeutics.
References
[2] Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. National Center for Biotechnology Information (PMC). Available at: [Link]
[3] Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. MDPI. Available at: [Link]
[4] Yeast-Based Whole-Cell Factory for the Ecofriendly Synthesis of Vanillylamine as a Critical Step toward Capsaicin Production. ACS Sustainable Chemistry & Engineering. Available at: [Link]
[1] Synthesis and spectroscopic characterization of p-hydroxyphenyl, guaiacyl and syringyl lignin polymer models (DHPs). ResearchGate. Available at: [Link]
An In-depth Technical Guide on the Theoretical Properties of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride
Foreword In the landscape of modern drug discovery and development, the ability to predict and understand the theoretical properties of novel chemical entities is paramount. It is from this foundational knowledge that hy...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword
In the landscape of modern drug discovery and development, the ability to predict and understand the theoretical properties of novel chemical entities is paramount. It is from this foundational knowledge that hypotheses are born, experiments are designed, and ultimately, new therapeutic agents are developed. This guide is intended for researchers, scientists, and drug development professionals who are at the forefront of this endeavor.
This document provides a comprehensive overview of the theoretical properties of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride (CAS No: 54738-28-2). It is important to note that, at the time of writing, there is a notable absence of extensive experimental literature for this specific compound.[1] Consequently, this guide has been meticulously compiled using a combination of data from structurally related compounds, computational predictions, and established principles of medicinal chemistry. Our objective is to provide a robust theoretical framework that can inform and guide future research into this promising molecule.
The structure of this guide is designed to be fluid and intuitive, mirroring the thought process of a scientist exploring a new molecule. We will begin with the fundamental molecular and physicochemical properties, then delve into predicted spectroscopic characteristics, potential synthetic strategies, and an exploration of its putative biological activities based on its structural motifs. Each section is crafted to not only present data but also to explain the underlying scientific reasoning, thereby providing a self-validating system of knowledge.
Molecular Structure and Physicochemical Properties
The journey into understanding any compound begins with its structure, as it dictates its physical, chemical, and biological properties.
The structure, depicted below, features a central phenol ring substituted with two methoxy groups at positions 2 and 6, and a 3-aminopropyl group at position 4. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for many pharmaceutical applications.
Figure 1: Chemical structure of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride.
Predicted Physicochemical Properties
The following table summarizes key physicochemical properties predicted through computational models. These parameters are crucial for initial assessments of a compound's drug-like characteristics.
Indicates a favorable balance between hydrophilicity and lipophilicity for oral absorption.
Topological Polar Surface Area (TPSA)
58.4 Ų
Suggests good potential for cell membrane permeability.
Hydrogen Bond Donors
3
Contributes to solubility and target binding.
Hydrogen Bond Acceptors
4
Influences solubility and interactions with biological targets.
Rotatable Bonds
5
Provides conformational flexibility, which can be important for receptor fitting.
pKa (most acidic)
~10 (Phenolic OH)
The phenolic hydroxyl group is expected to be the most acidic proton.
pKa (most basic)
~10 (Aliphatic Amine)
The primary amine is the most basic site, readily forming the hydrochloride salt.
Note: These values are computationally predicted and await experimental verification.
Theoretical Spectroscopic Profiles
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicting NMR spectra provides a theoretical fingerprint of the molecule. The following are anticipated chemical shifts for ¹H and ¹³C NMR in a suitable solvent like DMSO-d₆.
Predicted ¹H NMR Chemical Shifts:
Protons
Predicted Chemical Shift (ppm)
Multiplicity
Integration
Ar-H (positions 3, 5)
6.5 - 6.8
s
2H
OCH₃
3.7 - 3.9
s
6H
Ar-CH₂
2.4 - 2.6
t
2H
CH₂-CH₂-N
1.7 - 1.9
p
2H
CH₂-N
2.8 - 3.0
t
2H
NH₃⁺
7.8 - 8.2
br s
3H
OH
8.5 - 9.5
s
1H
Predicted ¹³C NMR Chemical Shifts:
Carbon
Predicted Chemical Shift (ppm)
C-OH (C1)
145 - 150
C-OCH₃ (C2, C6)
148 - 152
C-H (C3, C5)
105 - 110
C-CH₂ (C4)
130 - 135
OCH₃
55 - 60
Ar-CH₂
30 - 35
CH₂-CH₂-N
28 - 33
CH₂-N
38 - 43
Note: Chemical shifts are highly dependent on solvent and concentration. These predictions are based on established increments for similar structural motifs.[3][4][5]
Mass Spectrometry (MS)
In mass spectrometry, the fragmentation pattern provides valuable structural information. For 4-(3-Aminopropyl)-2,6-dimethoxyphenol, the free base (m/z 211.12) would be observed.
The molecular ion peak ([M]⁺) for the free base is expected at m/z 211. Key fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, resulting in a prominent fragment at m/z 30 (CH₂=NH₂⁺).[6][7]
Loss of the aminopropyl side chain: Cleavage of the bond between the aromatic ring and the propyl chain, leading to a fragment corresponding to the dimethoxyphenol moiety.
McLafferty-type rearrangements: While less common for this specific structure, rearrangements involving the propyl chain could occur.
Figure 2: Predicted major fragmentation pathways for 4-(3-Aminopropyl)-2,6-dimethoxyphenol.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.
Predicted IR Absorption Bands:
Functional Group
Wavenumber (cm⁻¹)
Description
O-H (phenol)
3200 - 3600 (broad)
Hydrogen-bonded hydroxyl stretch
N-H (amine salt)
2800 - 3200 (broad)
Ammonium salt N-H stretch
C-H (aliphatic)
2850 - 3000
Alkyl C-H stretch
C-H (aromatic)
3000 - 3100
Aromatic C-H stretch
C=C (aromatic)
1580 - 1620
Aromatic ring skeletal vibrations
C-O (ether)
1000 - 1300
Aryl-alkyl ether C-O stretch
C-N
1020 - 1250
Aliphatic amine C-N stretch
The presence of a broad band in the 3200-3600 cm⁻¹ region would be indicative of the phenolic hydroxyl group, while the broad absorption in the 2800-3200 cm⁻¹ range is characteristic of the ammonium salt.[8][9][10][11][12]
Proposed Synthetic Strategies
While a specific synthesis for 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride is not detailed in the available literature, a plausible synthetic route can be devised based on established organic chemistry principles. A logical approach would involve the functionalization of a suitable dimethoxyphenol precursor.
Figure 3: A plausible synthetic route for 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride.
Experimental Workflow:
Claisen Rearrangement: 2,6-Dimethoxyphenol can be allylated, followed by a Claisen rearrangement to introduce an allyl group at the 4-position.
Hydroboration-Oxidation: The terminal alkene of the allyl group can be converted to a primary alcohol via hydroboration-oxidation.
Conversion to a Leaving Group: The resulting alcohol can be converted to a better leaving group, such as a bromide or tosylate.
Introduction of the Amino Group: The amine can be introduced via nucleophilic substitution, for example, using sodium azide followed by reduction, or through a Gabriel synthesis.
Deprotection: If a protecting group strategy is employed for the phenol or amine, this step would involve its removal.
Salt Formation: The final free base is then treated with hydrochloric acid to yield the desired hydrochloride salt.
Alternative strategies could involve Friedel-Crafts acylation of 2,6-dimethoxyphenol followed by reductive amination.[13][14][15][16]
Predicted Biological Activity and Pharmacological Profile
The biological activity of a molecule can often be inferred from its structural motifs. The 2,6-dimethoxyphenol and aminopropyl moieties present in the target compound are found in various biologically active molecules.
Structural Analogs and Potential Activities
Dimethoxyphenol Derivatives: Many compounds containing the dimethoxyphenol scaffold exhibit antioxidant and anti-inflammatory properties.[17][18][19][20] The methoxy groups can influence the redox potential of the phenolic hydroxyl group, potentially enhancing its radical scavenging capabilities. Some dimethoxyphenol derivatives have also been investigated as inhibitors of enzymes such as myeloperoxidase, which is implicated in cardiovascular diseases.[18][19]
Phenethylamines and Phenylpropylamines: The aminopropyl side chain is structurally related to phenethylamines, a class of compounds known to interact with various monoamine receptors and transporters in the central nervous system.[21] Depending on the substitution pattern, these compounds can exhibit a wide range of pharmacological effects.
In Silico ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for the development of a successful drug. In silico models can provide early-stage predictions for these parameters.
ADMET Property
Prediction
Implication
Human Intestinal Absorption
High
Likely to be well-absorbed after oral administration.
Blood-Brain Barrier (BBB) Penetration
Moderate to High
The compound may have central nervous system activity.
CYP450 Inhibition
Potential inhibitor of some isoforms (e.g., 2D6, 3A4)
Caution for potential drug-drug interactions.
Hepatotoxicity
Low to Moderate
Further experimental validation is required.
Ames Mutagenicity
Unlikely to be mutagenic
Good preliminary safety profile.
These predictions are based on computational models and should be interpreted with caution. Experimental verification is essential.[22][23][24][25][26][27]
Potential Biological Targets
Based on its structure, 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride could potentially interact with the following biological targets:
Monoamine Receptors and Transporters: Due to the aminopropyl side chain.
Enzymes involved in oxidative stress: Such as cyclooxygenases (COX) or lipoxygenases (LOX), due to the dimethoxyphenol moiety.[28]
Nuclear Receptors: Some phenolic compounds are known to interact with nuclear receptors like PPARγ.[29]
Figure 4: Potential biological targets based on structural motifs.
Conclusion and Future Directions
4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride is a compound with intriguing theoretical properties that warrant further experimental investigation. Its predicted physicochemical characteristics suggest it may possess favorable drug-like qualities. The presence of both a dimethoxyphenol core and an aminopropyl side chain suggests a potential for a diverse range of biological activities, from antioxidant and anti-inflammatory effects to modulation of central nervous system targets.
The synthetic pathways proposed herein offer a starting point for the chemical synthesis of this molecule, which would be the first critical step in enabling its experimental evaluation. Subsequent studies should focus on:
Confirmation of Structure: Synthesis followed by comprehensive spectroscopic analysis (NMR, MS, IR) to confirm the chemical structure.
In Vitro Pharmacological Profiling: Screening against a panel of relevant biological targets, including monoamine receptors, and enzymes involved in inflammation and oxidative stress.
ADMET Profiling: Experimental determination of key ADMET parameters to validate the in silico predictions.
In Vivo Studies: Should in vitro studies yield promising results, in vivo models would be the next logical step to assess efficacy and safety.
This technical guide provides a theoretical foundation for 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride. It is our hope that this document will serve as a valuable resource for researchers and stimulate further exploration into the therapeutic potential of this and related compounds.
References
PrepChem. Synthesis of 4-[3-(1-methylethyl)aminopropyl]phenol. Available from: [Link]
ResearchGate. FTIR spectra of 4-aminophenol and Cu(II) complex. Available from: [Link]
Google Patents. Method of preparing phenolic amino acids from industrial products.
ResearchGate. Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity | Request PDF. Available from: [Link]
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PubMed. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. Available from: [Link]
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A Comprehensive Technical Guide to the Physicochemical Characteristics of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride
Abstract: This technical guide provides a detailed examination of the physicochemical properties of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride (CAS: 54738-28-2). Designed for researchers, scientists, and profess...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: This technical guide provides a detailed examination of the physicochemical properties of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride (CAS: 54738-28-2). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established scientific principles to offer a comprehensive characterization. The guide covers chemical identity, structural elucidation, core physicochemical parameters, spectroscopic profiles, analytical methodologies, and stability considerations. Each section is grounded in authoritative references and includes detailed experimental protocols and workflows to empower researchers in their own investigations of this and similar molecules.
Introduction
Overview of the Molecule
4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride is a substituted phenol derivative featuring a dimethoxy-substituted aromatic ring and a basic aminopropyl side chain. The phenolic hydroxyl group, flanked by two methoxy groups, is characteristic of a syringol moiety, a structure found in various natural products. The presence of both a weakly acidic phenolic group and a basic primary amine group makes it an interesting candidate for pharmaceutical and chemical research, suggesting a complex acid-base chemistry and potential for diverse biological interactions. The hydrochloride salt form is typically employed to enhance aqueous solubility and stability.
Significance in Research and Drug Development
Substituted phenols, particularly those derived from natural scaffolds like syringol, are of significant interest due to their well-documented antioxidant properties.[1] The introduction of an aminopropyl side chain introduces a pharmacophore common in many biologically active compounds, including neurotransmitter analogues and receptor ligands. A thorough understanding of its physicochemical characteristics is the foundational step for any systematic investigation, from designing formulation strategies and analytical methods to interpreting its behavior in biological systems. This guide serves as a central repository of this critical information.
Chemical Identity and Structure
Chemical Structure
The structure consists of a central benzene ring substituted with a hydroxyl group, two methoxy groups at positions 2 and 6, and a 3-aminopropyl chain at position 4. In its hydrochloride salt form, the primary amine is protonated.
Figure 1: Chemical Structure
Nomenclature and Identifiers
A consolidated list of identifiers for 4-(3-Aminopropyl)-2,6-dimethoxyphenol and its hydrochloride salt is provided below for unambiguous reference.
A compound's efficacy and developability are dictated by its fundamental physicochemical properties. This section details these characteristics, blending predicted data with established experimental approaches.
Summary of Physicochemical Data
Property
Value / Expected Behavior
Comments & Rationale
Physical State
Expected to be a crystalline solid.
The ionic nature of the hydrochloride salt favors a solid lattice structure at room temperature.
Solubility
High solubility in aqueous media (e.g., water, PBS); soluble in polar organic solvents like methanol and ethanol.
The hydrochloride salt and polar functional groups (hydroxyl, amine) enhance aqueous solubility. The organic backbone allows for solubility in alcohols.
Melting Point
Not experimentally determined.
Expected to be a relatively high-melting solid, characteristic of organic salts. Experimental determination via capillary melting point apparatus is required.
pKa
Two pKa values expected: ~8.5-10.0 (Ammonium) and ~9.5-10.5 (Phenol).
The aminopropyl group (as R-NH₃⁺) is acidic. The phenolic hydroxyl is also acidic. The exact values are influenced by the electron-donating methoxy groups.
LogP (XLogP3)
1.2 (Predicted for free base)
[3] This value indicates moderate lipophilicity for the free base. The hydrochloride salt will be significantly more hydrophilic (lower LogD at physiological pH).
Protocol 1: Experimental Determination of Aqueous Solubility (Shake-Flask Method)
This protocol describes the gold-standard shake-flask method for determining thermodynamic solubility, a critical parameter for drug formulation.
Rationale: The shake-flask method ensures that equilibrium is reached between the solid and dissolved states of the compound, providing a true measure of its thermodynamic solubility. Using a buffer at a relevant pH (e.g., PBS at pH 7.4) is crucial for ionizable compounds as their solubility is pH-dependent.
Methodology:
Preparation: Add an excess amount of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed, clear glass vial. The excess solid should be clearly visible.
Equilibration: Agitate the vial in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a minimum of 24-48 hours to ensure equilibrium is achieved.
Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the undissolved solid settle. Alternatively, centrifuge the suspension at a high speed (e.g., 14,000 rpm for 15 minutes).
Sampling: Carefully withdraw a clear aliquot of the supernatant.
Filtration: Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticulates. The filter material should be validated for low compound binding.
Quantification: Dilute the filtered sample with the mobile phase to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV, as described in Section 5.0).
Calculation: Determine the concentration of the diluted sample against a standard curve and back-calculate to determine the solubility in mg/mL or mol/L.
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis is essential for confirming the identity and structure of a molecule.
Mass Spectrometry (MS): For the free base, the predicted monoisotopic mass is 211.12085 Da.[3] In positive ion mode ESI-MS, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 212.12813.[3] This technique is invaluable for confirming molecular weight and for metabolite identification studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton spectrum is expected to show distinct signals corresponding to the aromatic protons (a singlet), the methoxy groups (a singlet integrating to 6H), and the three methylene groups of the propyl chain (multiplets). The phenolic -OH and amine -NH₃⁺ protons may be broad or exchange with the solvent.
¹³C NMR: The carbon spectrum will show signals for the non-equivalent aromatic carbons, the methoxy carbons, and the three propyl chain carbons. Predicted ¹³C NMR data for similar structures can serve as a reference.[4]
Infrared (IR) Spectroscopy: Key expected absorption bands include a broad O-H stretch (~3200-3400 cm⁻¹), N-H stretching from the ammonium salt (~2800-3000 cm⁻¹), C-H stretches from aromatic and aliphatic groups (~2850-3100 cm⁻¹), aromatic C=C stretches (~1500-1600 cm⁻¹), and strong C-O stretches from the ether linkages (~1050-1250 cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy: The parent chromophore, 2,6-dimethoxyphenol (syringol), exhibits a λmax around 204-206 nm.[5] The full substituted structure is expected to have a primary absorption maximum in the 270-280 nm range, typical for substituted phenols. This property is the basis for quantification using HPLC-UV.
Analytical Methodologies for Quantification and Purity Assessment
A robust, stability-indicating analytical method is paramount for all stages of drug development.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) with UV detection is the most suitable method for the routine analysis of this compound.[6]
Rationale for Method Design:
Stationary Phase: A C18 column is ideal as it provides sufficient hydrophobic retention for the aromatic core.
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is used. The buffer controls the ionization state of the phenol and amine, which is critical for achieving good peak shape and reproducible retention.
Detection: UV detection at the compound's λmax (~275-280 nm, to be determined experimentally) provides excellent sensitivity and selectivity.[7]
Protocol 3: Stability-Indicating RP-HPLC Method Development
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm; extract chromatogram at λmax.
Injection Volume: 10 µL.
Standard Preparation: Prepare a 1 mg/mL stock solution in 50:50 water:methanol. Dilute with mobile phase to create calibration standards (e.g., 1-100 µg/mL).
HPLC Analysis Workflow Diagram
Caption: General workflow for HPLC analysis.
Stability Profile and Degradation Pathways
Understanding a compound's stability is critical for determining its shelf-life and appropriate storage conditions.
Intrinsic Chemical Stability
The 4-(3-Aminopropyl)-2,6-dimethoxyphenol structure contains functional groups susceptible to degradation:
Phenolic Hydroxyl Group: Phenols are highly susceptible to oxidation, which can be catalyzed by light, heat, or trace metals. This can lead to the formation of colored quinone-type degradation products.
Amine Group: While generally stable, primary amines can undergo various reactions, though they are less of a liability than the phenol.
Forced Degradation Studies
To establish a stability-indicating method and identify potential degradation pathways, forced degradation studies are essential, following ICH Q1A guidelines.[8] The compound is subjected to stress conditions harsher than those expected during storage.[9]
Protocol 4: Forced Degradation Study Design
Objective: To identify degradation products and validate the analytical method's ability to separate them from the parent peak.
Methodology:
Prepare Solutions: Prepare solutions of the compound (~100 µg/mL) in various stress media.
Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 8 hours.
Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for 8 hours.[6]
Oxidation: Treat with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Expose the solid powder and a solution to heat (e.g., 80°C) for 48 hours.
Photostability: Expose the solid powder and a solution to light (ICH-specified light source) for a defined period.
Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to the target concentration. Analyze using the developed HPLC-DAD method.
Evaluation: Examine the chromatograms for new peaks (degradants). Use the DAD to assess peak purity of the parent compound to confirm the method is "stability-indicating."
Forced Degradation Workflow Diagram
Caption: Workflow for a forced degradation study.
Storage and Handling Recommendations
Based on the chemical nature of the compound, the following storage conditions are recommended:
Temperature: Store in a cool, dark place. Refrigeration (2-8°C) is advisable for long-term storage.
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidation.
Light: Protect from light by using amber vials or storing in a light-proof container.[10]
Conclusion
4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride is a molecule with physicochemical properties that warrant further investigation for applications in pharmaceutical and chemical research. Its predicted aqueous solubility, a consequence of its salt form and polar functional groups, is advantageous for formulation. However, its phenolic moiety presents a significant stability challenge, with oxidation being the primary anticipated degradation pathway. The analytical and stability protocols outlined in this guide provide a robust framework for researchers to confirm these characteristics experimentally, ensuring data quality and accelerating development timelines. A thorough, empirical evaluation of the properties discussed herein is a mandatory prerequisite for advancing this compound through any research and development pipeline.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10680008, 4-(3-aminopropyl)-2,6-dimethoxyphenol hydrochloride. Retrieved from [Link].
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7041, 2,6-Dimethoxyphenol. Retrieved from [Link].
European Medicines Agency (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link].
Natural Products Magnetic Resonance Database (2022). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0290182). Retrieved from [Link].
SIELC Technologies. HPLC Methods by Detection. Retrieved from [Link].
Virginia.gov. 4-(3-Hydroxypropyl)-2,6-Dimethoxyphenol. Retrieved from [Link].
American Elements. 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol. Retrieved from [Link].
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 529893, 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol. Retrieved from [Link].
Organic Syntheses Procedure. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link].
U.S. Food and Drug Administration (1998). Guidance for Industry: Stability Testing of Drug Substances and Drug Products (Draft). Retrieved from [Link].
MINAR International Journal of Applied Sciences and Technology (2023). Stability of Pharmaceutical Preparations. Retrieved from [Link].
Trissel, L. A., Xu, Q. A., & Zhang, Y. (2004). Chemical Stability of 4-Aminopyridine Capsules. Canadian Journal of Hospital Pharmacy, 57(5), 283–287. Retrieved from [Link].
Apak, R., Özyürek, M., Güçlü, K., & Çapanoğlu, E. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. MDPI. Retrieved from [Link].
Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine. Retrieved from [Link].
Murelli, R. P., et al. (2018). Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade. RSC Publishing. Retrieved from [Link].
Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Analytical Methods. Retrieved from [Link].
Lee, S., et al. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. PMC. Retrieved from [Link].
The Good Scents Company. 4-allyl-2,6-dimethoxyphenol. Retrieved from [Link].
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Medicinal Chemists, and Polymer Scientists
Focus: Molecular Weight Determination, Physicochemical Profiling, and Chemoselective Synthetic Workflows
Executive Summary
As a Senior Application Scientist, I frequently encounter challenges with bifunctional building blocks where chemoselectivity and stability are paramount. 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride is a highly versatile, lignin-derived structural motif[1]. It features a syringyl core (2,6-dimethoxyphenol) tethered to a flexible primary amine via a propyl linker. This unique architecture makes it an invaluable precursor in the synthesis of neuroactive analogs, advanced polymers, and antimicrobial agents[2].
This whitepaper provides an authoritative breakdown of its molecular weight calculations, structural causality, and field-proven, self-validating protocols for its integration into complex synthetic pipelines.
Molecular Identity & Weight Determination
Understanding the exact mass and elemental composition is the first step in any rigorous analytical workflow. The compound is universally supplied as a hydrochloride (HCl) salt.
The Causality of the Hydrochloride Salt
Why is this compound supplied as a salt rather than a free base? Electron-rich aromatic systems—particularly phenols flanked by electron-donating methoxy groups—are highly susceptible to aerial oxidation. Furthermore, free primary amines can slowly degrade by absorbing atmospheric CO₂ to form carbamates. By protonating the amine to form the HCl salt, the electron density of the system is modulated, and the amine is protected from atmospheric degradation. This simple formulation choice extends the reagent's shelf-life from weeks to years.
Quantitative Composition
The molecular formula for the free base is C₁₁H₁₇NO₃ , yielding a monoisotopic mass of 211.1208 Da[3]. The addition of the hydrochloride salt (C₁₁H₁₇NO₃ · HCl ) brings the total molecular weight to 247.72 g/mol [4].
Table 1: Physicochemical and Compositional Data
Property
Free Base
Hydrochloride Salt
Chemical Formula
C₁₁H₁₇NO₃
C₁₁H₁₇NO₃ · HCl
Molar Mass ( g/mol )
211.26
247.72
Monoisotopic Mass (Da)
211.1208
247.0975
Elemental Composition
C (62.54%), H (8.11%), N (6.63%), O (22.72%)
C (53.33%), H (7.32%), Cl (14.31%), N (5.65%), O (19.38%)
H-Bond Donors
3
4
H-Bond Acceptors
4
4
Structural Significance & Reactivity Profile
The structural brilliance of 4-(3-aminopropyl)-2,6-dimethoxyphenol lies in its built-in steric shielding. The two methoxy groups at the ortho positions (the syringyl core) act as a steric fortress around the phenolic hydroxyl.
When designing synthetic routes, this steric hindrance is a massive advantage. It allows chemists to bypass tedious protection/deprotection steps typically required for phenols. The primary amine at the end of the flexible propyl chain is highly accessible, meaning standard coupling conditions will almost exclusively yield the N-functionalized product rather than the O-functionalized ester or ether.
Fig 1: Divergent reactivity pathways of the aminopropyl and syringyl moieties.
To leverage this building block in drug discovery or polymer grafting, amide coupling is the most common workflow. The following protocol is designed as a self-validating system , ensuring that each step provides measurable feedback to guarantee success.
Stoichiometric Design
Table 2: Standardized Stoichiometry for Chemoselective N-Acylation
Reagent
Function
Equivalents
Concentration
R-COOH
Acyl Donor
1.0 eq
0.1 M
HATU
Coupling Agent
1.1 eq
-
DIPEA
Non-nucleophilic Base
3.0 eq
-
Target Amine HCl
Nucleophile
1.0 eq
-
Anhydrous DMF
Solvent
-
0.1 M
Step-by-Step Methodology
Carboxylic Acid Activation: In an oven-dried flask under an inert nitrogen atmosphere, dissolve 1.0 eq of your target carboxylic acid and 1.1 eq of HATU in anhydrous DMF.
Expert Insight: HATU is chosen over EDC/NHS because it drives the reaction to completion rapidly, minimizing the residence time of reactive intermediates and preventing off-target phenolic acylation.
Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to the mixture. Stir for 10 minutes at room temperature to form the active OBt ester.
Free-Base Generation & Coupling: Add 1.0 eq of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride to the activated mixture, followed immediately by an additional 1.0 eq of DIPEA.
Expert Insight: The final equivalent of DIPEA is strictly required to neutralize the HCl salt, liberating the nucleophilic primary amine. DIPEA is sterically hindered, ensuring it acts only as a base and not as a competing nucleophile.
In-Process Validation (LC-MS): Stir at room temperature for 2 hours. Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. The disappearance of the starting mass (m/z 212.1 [M+H]⁺) confirms successful coupling[3].
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Fig 2: Self-validating workflow for chemoselective N-acylation of the hydrochloride salt.
Analytical Characterization Standards
To ensure the integrity of the 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride before use, researchers must validate the batch:
LC-MS Profiling: Run a standard reverse-phase gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid). The compound will elute early due to its polarity. Look for the dominant [M+H]⁺ peak at m/z 212.12 [3].
NMR Spectroscopy (¹H-NMR in DMSO-d₆): The hydrochloride salt will present a distinct broad singlet around 8.0 ppm integrating for 3 protons (-NH₃⁺). The highly symmetrical syringyl aromatic ring will present a sharp singlet integrating for 2 protons around 6.5 ppm, confirming the structural integrity of the 2,6-dimethoxy substitution pattern.
References
Title: 4-(3-aminopropyl)-2,6-dimethoxyphenol hydrochloride (C₁₁H₁₇NO₃)
Source: PubChemLite - Luxembourg Centre for Systems Biomedicine
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Title: Isoprenaline hydrochloride (C₁₁H₁₇NO₃,HCl) Specifications
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Title: A Diamine-Oriented Biorefinery Concept Using Ammonia and Raney Ni as a Multifaceted Catalyst
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Title: Antimicrobial Peptide-Inspired Design of Amino-Modified Lignin with Improved Antimicrobial Activities
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Advanced Safety, Handling, and Experimental Protocols for 4-(3-Aminopropyl)-2,6-dimethoxyphenol Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Structural Significance In advanced organic synthesis and neurochemical...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper & Methodological Guide
Executive Summary & Structural Significance
In advanced organic synthesis and neurochemical drug development, 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride (CAS: 739312-52-8)[1] represents a highly specialized bifunctional building block. Structurally, it merges a highly electron-rich syringol (2,6-dimethoxyphenol) moiety with a primary propylamine side chain, stabilized as a hydrochloride salt.
Handling this compound requires a nuanced understanding of its dual reactivity: the primary amine acts as a potent nucleophile (once free-based), while the electron-dense phenolic ring is highly susceptible to auto-oxidation. This guide synthesizes field-proven methodologies to mitigate degradation, ensure operator safety, and maintain high-fidelity experimental results.
Physicochemical Profiling & Quantitative Data
To design an effective handling strategy, we must first establish the compound's physical and chemical baseline. The following table synthesizes the core physicochemical properties and standard Global Harmonized System (GHS) hazard classifications extrapolated from its primary structural analogs, 2,6-dimethoxyphenol[2] and phenethylamine hydrochloride[3].
Requires desiccation to prevent water-induced mass errors.
Mechanistic Grounding of Handling Procedures
As application scientists, we do not merely follow safety rules; we engineer protocols based on molecular causality. The handling of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride is dictated by two primary degradation pathways:
The Auto-Oxidation Vulnerability
The presence of two methoxy groups ortho to the phenolic hydroxyl group significantly lowers the oxidation potential of the aromatic ring. Upon exposure to atmospheric oxygen and ambient light, the phenol readily undergoes single-electron transfer to form a phenoxyl radical, which rapidly cascades into a colored, reactive 1,4-benzoquinone derivative[2]. This necessitates the strict use of inert atmospheres (Argon or Nitrogen) during storage and dissolution.
Auto-oxidation pathway of the syringol moiety into a quinone derivative upon oxygen exposure.
Hygroscopicity and the Hydrochloride Salt
Primary amine hydrochlorides are inherently hygroscopic[3]. If the cold storage vial is opened before equilibrating to room temperature, ambient moisture condenses on the powder. This not only initiates hydrolysis and accelerates the aforementioned oxidation but also dramatically skews analytical weighing, leading to stoichiometric failures in downstream assays.
Self-Validating Experimental Protocols
The following workflows are designed as self-validating systems. By incorporating visual and analytical checkpoints, researchers can verify the integrity of the compound at each step.
Protocol A: Preparation of Oxidation-Resistant Stock Solutions
Objective: To formulate a stable, defined-concentration stock solution for biological assays or analytical chemistry while preventing quinone formation.
Step-by-Step Methodology:
Equilibration: Remove the sealed vial from 2-8°C storage and place it in a desiccator for 30 minutes to equilibrate to room temperature.
Solvent Degassing: Vigorously sparge the target solvent (e.g., ultrapure water or anhydrous DMSO) with Nitrogen or Argon gas for a minimum of 15 minutes to displace dissolved
O2
.
Weighing: Operating within a certified fume hood, rapidly weigh the required mass using an analytical balance.
Dissolution: Transfer the powder to an amber glass vial. Add the degassed solvent. If the downstream application permits, add 0.1% (w/v) ascorbic acid or dithiothreitol (DTT) as a sacrificial antioxidant.
Storage: Flush the headspace of the vial with inert gas, seal tightly, and store aliquots at -20°C.
System Validation Check:
Observe the solution color immediately after dissolution. A colorless to pale-yellow solution indicates protocol success. A rapid shift to dark pink, red, or brown indicates oxygen ingress and protocol failure.
Standardized workflow for the preparation and storage of oxidation-resistant stock solutions.
Protocol B: In Situ Free-Basing for Amide Coupling
Objective: To liberate the nucleophilic primary amine for organic synthesis (e.g., peptide coupling or reductive amination) without exposing the zwitterionic free base to aqueous extraction, which often results in severe product loss.
Step-by-Step Methodology:
Atmosphere Control: Purge a dry round-bottom flask with Argon.
Suspension: Add 1.0 equivalent of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride to the flask, followed by anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).
In Situ Neutralization: Dropwise, add 1.5 to 2.0 equivalents of a sterically hindered, non-nucleophilic base—such as N,N-Diisopropylethylamine (DIPEA).
Activation: Stir for 10 minutes at room temperature. The suspension will typically clear as the HCl salt is neutralized, generating the soluble free amine.
Coupling: Immediately introduce the pre-activated electrophile (e.g., an NHS-ester or a carboxylic acid activated with HATU) to the reaction mixture.
System Validation Check:
Monitor the reaction via Thin-Layer Chromatography (TLC) or LC-MS. The disappearance of the highly polar baseline spot (protonated amine) and the emergence of a distinct, less polar product mass/spot confirms successful in situ neutralization and coupling.
Core Safety & Emergency Response
Based on the toxicological profiles of related phenethylamines and methoxyphenols[3][5]:
Engineering Controls: All dry powder handling must occur in a Class II biological safety cabinet or a chemical fume hood to prevent inhalation of the irritating dust.
Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during synthesis), splash-proof safety goggles, and a standard laboratory coat.
Spill Response: Do not use water initially, as it may spread the compound. Sweep up the solid using a static-free brush into a designated hazardous waste container, then wash the contaminated surface with a 10% bleach solution to oxidatively deactivate residual traces, followed by soap and water[4].
References
ChemSrc. "4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride CAS Details." ChemSrc Database.
TCI Chemicals. "SAFETY DATA SHEET: 2,6-Dimethoxyphenol." Tokyo Chemical Industry Co., Ltd..
Fisher Scientific. "SAFETY DATA SHEET: beta-Phenylethylamine hydrochloride." Thermo Fisher Scientific.
Cayman Chemical. "Safety Data Sheet acc. to OSHA HCS: 2-Phenethylamine (hydrochloride)." Cayman Chemical Company.
TCI Chemicals. "SAFETY DATA SHEET: 2,6-Dimethoxyphenol (Japan Specific)." Tokyo Chemical Industry Co., Ltd..
An In-depth Technical Guide to the Solubility of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride
Introduction: The Critical Role of Solubility in Drug Discovery In the landscape of pharmaceutical development, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of pharmaceutical development, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its therapeutic potential. Poor solubility can lead to low bioavailability, variable drug exposure, and ultimately, clinical failure. This guide focuses on 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride, a molecule of interest for researchers. While specific, publicly available solubility data for this compound is scarce[1], this guide will provide a comprehensive framework for understanding and determining its solubility profile. We will delve into the theoretical underpinnings of hydrochloride salt solubility, present a rigorous experimental protocol for its determination, and discuss the critical factors that influence this essential physicochemical parameter. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of API solubility.
Physicochemical Properties of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride
A foundational understanding of a molecule's properties is essential before embarking on solubility studies.
Figure 1: Chemical Structure of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride
The structure reveals key functional groups that govern its solubility: a primary amine, which is protonated to form the hydrochloride salt, a phenolic hydroxyl group, and two methoxy groups. The presence of the ionizable amine is the primary reason for its formulation as a hydrochloride salt, a common strategy to enhance the aqueous solubility of basic compounds[3].
Understanding the Solubility of a Hydrochloride Salt
The solubility of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride is not a single value but rather a profile that is highly dependent on the properties of the solvent system, most notably pH and temperature.
The Impact of pH on Solubility
As a salt of a weak base, the aqueous solubility of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride is intrinsically linked to the pH of the medium. The equilibrium between the ionized (protonated) and non-ionized (free base) forms of the molecule dictates the overall solubility. In acidic to near-neutral pH, the primary amine will be protonated, rendering the molecule more polar and thus more soluble in aqueous media. As the pH increases into the alkaline range, the amine will be deprotonated to its free base form, which is generally less soluble. This relationship is a critical consideration in drug development, as the pH varies significantly throughout the gastrointestinal tract.[4][5]
The following diagram illustrates the pH-dependent ionization state of the molecule.
Caption: pH-dependent equilibrium between the soluble protonated form and the less soluble free base.
Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic.
Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It represents the true, stable solubility of the most stable crystalline form of the compound.[4] The "shake-flask" method is the gold standard for determining thermodynamic solubility.
Kinetic Solubility: This measurement reflects the concentration at which a compound precipitates from a supersaturated solution. It is often determined in high-throughput screening by adding a concentrated DMSO stock of the compound to an aqueous buffer.[6][7][8] Kinetic solubility values are often higher than thermodynamic solubility because the precipitate may be amorphous or a less stable polymorph.[6][7]
For lead optimization and formulation development, thermodynamic solubility is the more relevant and reliable parameter.[7]
This protocol outlines a robust, self-validating method for determining the thermodynamic aqueous solubility of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride, adhering to guidelines from regulatory bodies like the WHO for Biopharmaceutics Classification System (BCS) studies.[9][10]
Objective:
To determine the equilibrium solubility of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride in various aqueous media at a physiologically relevant temperature (37 °C).
HPLC system with a suitable column and UV detector
Centrifuge
Syringe filters (e.g., 0.22 µm PVDF)
Volumetric flasks and pipettes
Aqueous buffers (e.g., pH 1.2, 4.5, and 6.8)
Methodology:
Preparation of Media: Prepare aqueous buffers at pH 1.2, 4.5, and 6.8 according to standard pharmacopeial procedures.
Addition of Excess API: Add an excess amount of the API to a known volume of each buffer in separate, sealed containers (e.g., glass vials). The amount should be sufficient to ensure a solid phase remains at equilibrium.
Equilibration: Place the containers in a shaker incubator set to 37 ± 1 °C. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The required time may need to be determined in preliminary experiments.[4]
Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. For robust separation, centrifuge the samples to pellet the undissolved solid.
Filtration: Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. Discard the initial portion of the filtrate to avoid any potential adsorption to the filter membrane.
Quantification: Accurately dilute the filtered solution with an appropriate mobile phase and quantify the concentration of the dissolved API using a validated HPLC-UV method. Prepare a calibration curve using standards of known concentrations.
Data Analysis: Calculate the solubility in mg/mL for each pH condition. The lowest measured solubility across the pH range of 1.2-6.8 is used for BCS classification.[9]
The following diagram outlines this experimental workflow.
Caption: Workflow for the shake-flask thermodynamic solubility assay.
Factors Influencing Solubility and Experimental Choices
Common Ion Effect: When determining the solubility of a hydrochloride salt in a low pH medium prepared with hydrochloric acid, the excess chloride ions can suppress the dissolution of the salt, a phenomenon known as the common ion effect.[5][11][12][13] This is a critical consideration for oral dosage forms that will encounter the high chloride concentration of gastric fluid.[14]
Solid-State Properties: The crystalline form (polymorph) of the API can significantly impact its solubility.[4] It is good practice to characterize the solid phase before and after the solubility experiment (e.g., using XRPD or DSC) to ensure that no phase transformation to a more stable, less soluble form has occurred during the experiment.[15]
Temperature: Solubility is generally temperature-dependent. For pharmaceutical applications, conducting studies at a physiologically relevant temperature, such as 37 °C, is standard practice.[9]
Conclusion
While specific solubility data for 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride is not extensively documented in public literature, this guide provides the necessary theoretical framework and practical, detailed protocols for its determination. By understanding the interplay of pH, the distinction between kinetic and thermodynamic solubility, and adhering to a rigorous experimental design like the shake-flask method, researchers can generate the high-quality, reliable data essential for advancing their drug development programs. The principles and methodologies outlined herein are fundamental to the broader field of pharmaceutical sciences and serve as a robust guide for characterizing the solubility of any ionizable API.
References
Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 545-549.
PubMed. (2012). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]
American Pharmaceutical Review. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
Ghanbarpour, A., & Ghassemi, A. H. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68.
World Health Organization. (2018). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. In: WHO Expert Committee on Specifications for Pharmaceutical Preparations, fifty-third report.
Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? American Pharmaceutical Review, 13(2), 36-43.
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
Kumar, L., & Singh, S. (2016). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 8(1), 1-8.
Kumar, S., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27367-27375.
Scribd. API Solubility and Manufacturing Standards. Retrieved from [Link]
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]
Serajuddin, A. T. M., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences, 74(2), 142-147.
Crystal Growth & Design. (2025). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Retrieved from [Link]
PubChemLite. 4-(3-aminopropyl)-2,6-dimethoxyphenol hydrochloride (C11H17NO3). Retrieved from [Link]
Application Notes and Protocols for the Synthesis of 4-(3-Aminopropyl)-2,6-dimethoxyphenol Hydrochloride
Abstract This document provides a comprehensive guide for the multi-step synthesis of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride, a valuable building block in medicinal chemistry and drug development. The protoc...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide for the multi-step synthesis of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride, a valuable building block in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field, offering a detailed, step-by-step methodology with in-depth scientific explanations for each transformation. The synthesis commences with the commercially available starting material, 2,6-dimethoxyphenol, and proceeds through a four-step sequence involving a Claisen rearrangement, hydroboration-oxidation, conversion of an alcohol to an azide, and subsequent reduction to the primary amine, culminating in the formation of the hydrochloride salt. This guide emphasizes safety, efficiency, and reproducibility, and includes visual aids and data tables to facilitate a thorough understanding of the process.
Introduction: Significance and Synthetic Strategy
4-(3-Aminopropyl)-2,6-dimethoxyphenol and its derivatives are of significant interest in the pharmaceutical industry due to their potential biological activities, often serving as key intermediates in the synthesis of more complex molecules. The presence of the aminopropyl side chain on the dimethoxyphenol scaffold allows for further functionalization and the introduction of diverse pharmacophores.
The synthetic strategy outlined herein is a logical and robust pathway designed to construct the target molecule from simple, readily available precursors. The choice of each reaction has been carefully considered to ensure high yields, chemoselectivity, and ease of execution in a standard laboratory setting. The key transformations are:
Introduction of the Carbon Skeleton: A Claisen rearrangement is employed to introduce a three-carbon allyl group onto the aromatic ring of 2,6-dimethoxyphenol. This[1][1]-sigmatropic rearrangement is a powerful and reliable method for carbon-carbon bond formation.[2][3]
Functional Group Transformation: The terminal alkene of the allyl group is then converted to a primary alcohol via a hydroboration-oxidation reaction. This anti-Markovnikov hydration is crucial for obtaining the desired 3-hydroxypropyl side chain.
Installation of the Amino Group: To avoid the potential for over-alkylation inherent in direct amination methods, the primary amine is introduced via a two-step sequence. The alcohol is first converted to an azide, a stable and versatile intermediate. The azide is then cleanly reduced to the primary amine using the mild and efficient Staudinger reaction.[4][5]
Salt Formation: Finally, the synthesized primary amine is converted to its hydrochloride salt to improve its stability, solubility, and ease of handling.
This guide will provide detailed protocols for each of these steps, along with the rationale for the choice of reagents and reaction conditions.
Materials and Methods
Starting Materials and Reagents
The following table lists the necessary starting materials and reagents for the synthesis. It is crucial to use anhydrous solvents where specified, as many of the reactions are sensitive to moisture.
Reagent
Formula
Molecular Weight ( g/mol )
Supplier
Notes
2,6-Dimethoxyphenol
C₈H₁₀O₃
154.16
Commercially Available
Purity ≥ 98%
Allyl Bromide
C₃H₅Br
120.98
Commercially Available
Stabilized, handle with care (toxic, flammable)[6][7][8][9][10]
Potassium Carbonate
K₂CO₃
138.21
Commercially Available
Anhydrous
Acetone
C₃H₆O
58.08
Commercially Available
Anhydrous
Borane-tetrahydrofuran complex (1M in THF)
BH₃·THF
85.94
Commercially Available
Handle under inert atmosphere, moisture sensitive[11][12][13][14][15]
Tetrahydrofuran (THF)
C₄H₈O
72.11
Commercially Available
Anhydrous, inhibitor-free
Sodium Hydroxide
NaOH
40.00
Commercially Available
Hydrogen Peroxide (30% solution)
H₂O₂
34.01
Commercially Available
p-Toluenesulfonyl chloride (TsCl)
C₇H₇ClO₂S
190.65
Commercially Available
Purity ≥ 98%
Pyridine
C₅H₅N
79.10
Commercially Available
Anhydrous
Sodium Azide
NaN₃
65.01
Commercially Available
Highly toxic, handle with extreme care[16][17][18]
Dimethylformamide (DMF)
C₃H₇NO
73.09
Commercially Available
Anhydrous
Triphenylphosphine
P(C₆H₅)₃
262.29
Commercially Available
Hydrochloric Acid (e.g., 4M in Dioxane)
HCl
36.46
Commercially Available
Corrosive
Diethyl Ether
(C₂H₅)₂O
74.12
Commercially Available
Anhydrous
Ethyl Acetate
C₄H₈O₂
88.11
Commercially Available
Hexanes
C₆H₁₄
86.18
Commercially Available
Dichloromethane (DCM)
CH₂Cl₂
84.93
Commercially Available
Anhydrous Magnesium Sulfate
MgSO₄
120.37
Commercially Available
Equipment
Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)
Magnetic stirrers with heating mantles
Inert atmosphere setup (Nitrogen or Argon)
Rotary evaporator
Thin-layer chromatography (TLC) plates and developing chambers
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic workflow for 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride.
Step 1: Synthesis of 4-Allyl-2,6-dimethoxyphenol
This step involves the initial O-allylation of 2,6-dimethoxyphenol, followed by a thermal Claisen rearrangement to form the C-allylated product. The rearrangement is driven by the formation of a more stable aromatic system.[19][20] A one-pot procedure can be employed for convenience.
Protocol:
To a solution of 2,6-dimethoxyphenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
To this stirred suspension, add allyl bromide (1.2 eq) dropwise at room temperature.
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 1:4 Ethyl Acetate:Hexanes) to observe the disappearance of the starting material and the formation of the allyl ether intermediate.
After the initial O-allylation is complete, remove the acetone under reduced pressure.
The crude allyl ether is then heated to 180-200 °C under an inert atmosphere for 2-3 hours to induce the Claisen rearrangement.[21]
Cool the reaction mixture to room temperature. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-allyl-2,6-dimethoxyphenol as a pale yellow oil.
Scientific Rationale: The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide which is a more potent nucleophile for the subsequent SN2 reaction with allyl bromide. The Claisen rearrangement is a concerted pericyclic reaction that proceeds through a six-membered ring transition state.[3]
Step 2: Synthesis of 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol
This step utilizes a hydroboration-oxidation reaction to convert the terminal alkene of the allyl group into a primary alcohol. This reaction proceeds with anti-Markovnikov regioselectivity, ensuring the hydroxyl group is placed at the terminal carbon.
Protocol:
Under an inert atmosphere, dissolve 4-allyl-2,6-dimethoxyphenol (1.0 eq) in anhydrous THF.
Cool the solution to 0 °C in an ice bath.
Slowly add a 1M solution of borane-tetrahydrofuran complex in THF (1.1 eq of BH₃) dropwise, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
Cool the reaction mixture back to 0 °C and slowly add a 3M aqueous solution of sodium hydroxide, followed by the dropwise addition of a 30% aqueous solution of hydrogen peroxide. Caution: The addition of hydrogen peroxide is exothermic.
Stir the reaction mixture at room temperature for 1-2 hours.
Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 4-(3-hydroxypropyl)-2,6-dimethoxyphenol.
Scientific Rationale: The boron atom of the borane adds to the less substituted carbon of the alkene, while the hydride adds to the more substituted carbon. This is due to both steric and electronic effects. Subsequent oxidation with alkaline hydrogen peroxide replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry.
Step 3: Synthesis of 4-(3-Azidopropyl)-2,6-dimethoxyphenol
This transformation proceeds in two stages: conversion of the alcohol to a tosylate, a good leaving group, followed by nucleophilic substitution with sodium azide.
Protocol:
a) Tosylation:
Dissolve 4-(3-hydroxypropyl)-2,6-dimethoxyphenol (1.0 eq) in anhydrous pyridine and cool to 0 °C.
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
Stir the reaction mixture at 0 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting alcohol.
Pour the reaction mixture into ice-water and extract with dichloromethane.
The combined organic layers are washed sequentially with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine.
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude tosylate, which can be used in the next step without further purification.
b) Azide Substitution:
Dissolve the crude tosylate from the previous step in anhydrous DMF.
Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.[16][17][18]
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
Cool the reaction mixture to room temperature and pour into water.
Extract the product with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
The crude azide can be purified by column chromatography on silica gel to give 4-(3-azidopropyl)-2,6-dimethoxyphenol.
Scientific Rationale: The hydroxyl group is a poor leaving group. Its conversion to a tosylate makes it an excellent leaving group for the subsequent SN2 reaction with the azide anion. DMF is a suitable polar aprotic solvent for this SN2 reaction.
Step 4: Synthesis of 4-(3-Aminopropyl)-2,6-dimethoxyphenol
The Staudinger reaction is a mild and efficient method for the reduction of azides to primary amines.[4][5]
Caption: The Staudinger reaction for the reduction of an azide to a primary amine.
Protocol:
Dissolve 4-(3-azidopropyl)-2,6-dimethoxyphenol (1.0 eq) in a mixture of THF and water (e.g., 9:1 v/v).
Add triphenylphosphine (1.1 eq) portion-wise at room temperature. Evolution of nitrogen gas should be observed.
Stir the reaction mixture at room temperature overnight.
Remove the THF under reduced pressure.
Add dilute HCl to the residue to protonate the amine and extract with diethyl ether to remove the triphenylphosphine oxide byproduct.
Basify the aqueous layer with a concentrated solution of sodium hydroxide until the pH is >10.
Extract the free amine with dichloromethane.
Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude 4-(3-aminopropyl)-2,6-dimethoxyphenol.
Scientific Rationale: The triphenylphosphine acts as a reducing agent. It first attacks the terminal nitrogen of the azide, leading to the formation of a phosphazide intermediate which then loses a molecule of nitrogen to form an iminophosphorane. This intermediate is subsequently hydrolyzed by water to yield the primary amine and triphenylphosphine oxide.[4]
Step 5: Formation of 4-(3-Aminopropyl)-2,6-dimethoxyphenol Hydrochloride
The final step is the conversion of the free amine to its hydrochloride salt for improved stability and handling.[22]
Protocol:
Dissolve the crude 4-(3-aminopropyl)-2,6-dimethoxyphenol in a minimal amount of anhydrous diethyl ether or isopropanol.
Cool the solution in an ice bath.
Slowly add a solution of 4M HCl in dioxane dropwise with stirring.[23][24]
The hydrochloride salt will precipitate out of the solution.
Continue stirring in the ice bath for 30 minutes.
Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(3-aminopropyl)-2,6-dimethoxyphenol hydrochloride as a solid.
Scientific Rationale: The lone pair of electrons on the nitrogen atom of the amine acts as a base and accepts a proton from the hydrochloric acid, forming an ammonium salt.[22] This ionic compound is generally less soluble in nonpolar organic solvents, leading to its precipitation.
Safety Precautions
General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate chemical-resistant gloves) must be worn at all times.
Allyl Bromide: Highly flammable, toxic, and a suspected carcinogen. Handle with extreme care.[6][7][8][9][10]
Borane-tetrahydrofuran complex: Flammable and reacts violently with water. Handle under an inert atmosphere.[11][12][13][14][15]
Sodium Azide: Highly toxic and can form explosive heavy metal azides. Do not allow contact with acids, as it will liberate highly toxic hydrazoic acid gas. Use with extreme caution.[16][17][18]
Pyridine: Flammable, harmful if swallowed or inhaled, and causes skin irritation.
Hydrochloric Acid: Corrosive. Handle with care.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The protocol detailed in this application note provides a reliable and well-documented method for the synthesis of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride. By following the step-by-step instructions and adhering to the safety precautions, researchers can confidently prepare this valuable compound for their drug discovery and development programs. The inclusion of scientific rationales for each step aims to provide a deeper understanding of the chemical transformations involved.
References
Allyl bromide - Safety Data Sheet. (2026, January 17). ChemicalBook.
Material Safety Data Sheet - Borane-tetrahydrofuran complex. (2006, March 22). Cole-Parmer.
Application Notes and Protocols for the Staudinger Reaction of 1-Azido-2-bromoethane. (2025, December). BenchChem.
Safety D
Staudinger reaction. Wikipedia.
SAFETY DATA SHEET - 2,6-Dimethoxyphenol. Fisher Scientific.
Li, J., Li, Y., & Fang, Q. (1996). A New Convenient Synthetic Procedure for 4-Allyl-2,6-Dimethoxyphenol.
SAFETY DATA SHEET - borane-tetrahydrofuran complex (1:1). (2026, February 23). Sigma-Aldrich.
SAFETY DATA SHEET - Borane-tetrahydrofuran complex, 1M solution in THF, stabilized. (2014, June 13). Fisher Scientific.
SAFETY DATA SHEET - Allyl bromide, stabilized. (2010, November 16). Fisher Scientific.
Safety Data Sheet: Sodium azide. Chemos GmbH & Co.KG.
Chemical Safety Data Sheet MSDS / SDS - Borane-tetrahydrofuran complex. (2026, January 17). ChemicalBook.
MATERIAL SAFETY DATA SHEET - Borane-tetrahydrofuran complex. GFS Chemicals.
2,6-Dimethoxyphenol Material Safety D
SAFETY DATA SHEET - Allyl bromide. (2023, January 15). Sigma-Aldrich.
Allyl Bromide CAS No 106-95-6 MATERIAL SAFETY D
Safety D
SAFETY DATA SHEET - Allyl bromide. (2012, September 20). Stobec.
2,6-Dimethoxyphenol SDS, 91-10-1 Safety D
Safety Data Sheet - 2,6-Dimethoxyphenol natural. (2026, January 28). Advanced Biotech.
Staudinger Reaction. Organic Chemistry Portal.
SAFETY DATA SHEET - Sodium Azide. (2025, February 26). Tokyo Chemical Industry.
Staudinger Reduction. (2025, January 13). Alfa Chemistry.
4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride in vitro assay
Application Note: Characterization and In Vitro Assay Protocols for 4-(3-Aminopropyl)-2,6-dimethoxyphenol Hydrochloride Executive Summary In modern assay development, the demand for versatile, redox-active probes that ca...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Characterization and In Vitro Assay Protocols for 4-(3-Aminopropyl)-2,6-dimethoxyphenol Hydrochloride
Executive Summary
In modern assay development, the demand for versatile, redox-active probes that can be covalently tethered to surfaces without losing their electronic properties is paramount. 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride (CAS: 54738-28-2) serves as a highly specialized, bifunctional building block. This application note outlines the chemical rationale and provides validated, step-by-step in vitro protocols for utilizing this compound in oxidative enzyme kinetics (e.g., Laccases, LPMOs) and radical scavenging (antioxidant) assays.
Chemical Rationale & Mechanistic Causality
The structural design of 4-(3-aminopropyl)-2,6-dimethoxyphenol hydrochloride dictates its dual utility in biochemical assays:
The Redox-Active Syringyl Core: The 2,6-dimethoxyphenol moiety is a highly efficient electron donor. The methoxy groups at the ortho positions stabilize the resulting phenoxy radical via resonance and steric hindrance. This low oxidation potential makes the syringyl core a superior, highly sensitive substrate for multicopper oxidases such as Laccases and Lytic Polysaccharide Monooxygenases (LPMOs)[1], as well as a potent antioxidant capable of quenching peroxynitrite and DPPH radicals[2][3].
The Conjugatable Aminopropyl Chain: Direct conjugation to a phenolic ring often abolishes its redox activity. However, the 3-aminopropyl linker isolates the primary amine from the aromatic
π
-system. This allows researchers to perform EDC/NHS coupling to carboxylated surfaces (e.g., SPR chips, magnetic beads, or carrier proteins) while perfectly preserving the oxidation potential of the phenolic core.
Figure 1: Bifunctional workflow of 4-(3-Aminopropyl)-2,6-dimethoxyphenol in in vitro applications.
Causality & Design:
This assay monitors the enzymatic oxidation of the syringyl core. Upon single-electron oxidation by Laccase or LPMO (in the presence of H₂O₂), a phenoxy radical is formed. These radicals rapidly undergo non-enzymatic dimerization to form a coerulignone-like product with a high molar extinction coefficient (
ϵ468≈53,200 M−1cm−1
)[4]. To ensure a self-validating system, the protocol includes a substrate-free blank and an unmodified 2,6-dimethoxyphenol (2,6-DMP) positive control to account for baseline drift and confirm enzyme viability[5].
Materials & Reagents:
Buffer: 100 mM Sodium Acetate (pH 4.5) for fungal laccases, OR 100 mM Sodium Succinate (pH 7.5) for LPMOs[4]. Note: Acidic pH is required for laccases to facilitate proton-coupled electron transfer.
Substrate Stock: 10 mM 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride in diH₂O.
Co-substrate (LPMO only): 10 mM H₂O₂.
Enzyme: Purified Laccase or LPMO (0.5–50 mg/L final concentration)[1].
Step-by-Step Methodology:
Preparation: Pre-warm the selected buffer to 30°C. Prepare a serial dilution of the substrate stock in buffer to achieve final well concentrations ranging from 0.1 mM to 2.0 mM.
Plate Setup: In a 96-well UV-Vis microplate, add 180 µL of the substrate solutions to the respective wells.
Controls:
Blank: 180 µL substrate + 20 µL buffer (No enzyme).
Positive Control: 180 µL of 1 mM unmodified 2,6-DMP + 20 µL enzyme.
Initiation: Add 20 µL of the enzyme solution to the sample wells. (For LPMO assays, ensure the buffer contains 100 µM H₂O₂ final concentration[4]).
Measurement: Immediately place the plate in a microplate reader. Monitor the absorbance continuously at 468 nm for 5 minutes at 30°C (kinetic mode, 10-second intervals).
Data Extraction: Calculate the initial velocity (
v0
) from the linear portion of the absorbance vs. time curve (
ΔA468/min
).
Figure 2: Oxidative mechanism of the 2,6-dimethoxyphenol core catalyzed by multicopper oxidases.
Causality & Design:
Because of its syringyl core, the compound acts as a potent hydrogen atom donor[3]. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard, self-validating method to quantify this. The deep purple DPPH radical is reduced to a pale yellow hydrazine derivative upon accepting a hydrogen atom from the phenol. Trolox is used as a benchmark to establish relative efficacy.
Step-by-Step Methodology:
Reagent Preparation: Prepare a 0.2 mM solution of DPPH in LC-MS grade methanol. Protect from light.
Sample Preparation: Prepare working solutions of 4-(3-aminopropyl)-2,6-dimethoxyphenol hydrochloride and Trolox (positive control) in methanol at concentrations of 1, 5, 10, 25, 50, and 100 µM.
Reaction: In a 96-well plate, mix 100 µL of the sample solution with 100 µL of the 0.2 mM DPPH solution.
Incubation: Seal the plate and incubate in the dark at room temperature for exactly 30 minutes.
Measurement: Measure the absorbance at 517 nm.
Calculation: Calculate the percentage of radical scavenging activity using the formula:
Scavenging %=(AcontrolAcontrol−Asample)×100
Quantitative Data Summaries
To facilitate assay validation, the following tables summarize expected baseline quantitative parameters for 4-(3-aminopropyl)-2,6-dimethoxyphenol hydrochloride compared to standard reference compounds.
Table 1: Representative Kinetic Parameters for Oxidative Enzymes
Note: The presence of the aminopropyl chain slightly increases steric bulk compared to unmodified syringol, resulting in a marginal increase in
Km
and IC₅₀, but it retains highly potent redox capabilities suitable for robust assay development.
References
Breslmayr, E., et al. "A fast and sensitive activity assay for lytic polysaccharide monooxygenase." Biotechnology for Biofuels, 2018.
URL:[Link]
Muñoz, J., et al. "Development of a method to measure laccase activity on methoxyphenolic food ingredients and isomers." International Journal of Biological Macromolecules, 2020.
URL:[Link]
Kuwahara, H., et al. "Antioxidative and antimutagenic activities of 4-vinyl-2,6-dimethoxyphenol (canolol) isolated from canola oil." Journal of Agricultural and Food Chemistry, 2004.
URL:[Link]
Yang, J., et al. "Chemical Composition, Antioxidant, and Antibacterial Activity of Wood Vinegar from Litchi chinensis." Molecules, 2016.
URL:[Link]
Application Notes and Protocols for 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Phenolic Substrate for Peroxidase-Based Cellular Assays 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride is a water-soluble phe...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Phenolic Substrate for Peroxidase-Based Cellular Assays
4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride is a water-soluble phenolic compound with structural similarities to known peroxidase substrates.[1] Its unique chemical structure, featuring a phenol ring with two methoxy groups and an aminopropyl side chain, makes it a compelling candidate for use in a variety of cell-based assays that rely on peroxidase activity. In the presence of a peroxidase, such as horseradish peroxidase (HRP), and hydrogen peroxide (H₂O₂), this substrate is expected to undergo oxidation to form a colored or fluorescent product, providing a quantitative measure of enzymatic activity or the presence of reactive oxygen species (ROS).
The dimethoxyphenol core is a well-established substrate for peroxidase and laccase enzymes.[2][3] The enzymatic oxidation of 2,6-dimethoxyphenol, a closely related compound, results in the formation of a colored dimeric product, 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol.[3] This principle forms the basis for its application in cell-based assays where peroxidase activity is a key indicator. This document provides a detailed guide to the theoretical background, practical considerations, and a comprehensive protocol for utilizing 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride in a cell-based assay for the detection of intracellular oxidative stress.
Principle of the Assay: Detecting Oxidative Stress
Oxidative stress is a state of imbalance between the production of ROS and the ability of a biological system to detoxify these reactive intermediates.[4] This imbalance can lead to cellular damage and is implicated in a wide range of diseases. A common method to quantify oxidative stress in cells is to measure the intracellular levels of H₂O₂, a relatively stable ROS.
This protocol describes a cell-based assay that leverages the peroxidase-catalyzed oxidation of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride to detect intracellular H₂O₂. The assay principle is as follows:
Induction of Oxidative Stress (Optional): Cells are treated with a known inducer of oxidative stress to generate intracellular H₂O₂.
Substrate Loading: Cells are incubated with 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride, which can permeate the cell membrane.
Peroxidase-Mediated Oxidation: In the presence of intracellular H₂O₂ and endogenous or exogenously added peroxidases, the substrate is oxidized.
Signal Generation: The oxidation of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride leads to the formation of a product that can be measured spectrophotometrically or fluorometrically. The intensity of the signal is directly proportional to the amount of H₂O₂ present in the cells.
This assay can be adapted to measure the activity of intracellular peroxidases by providing a known, non-limiting amount of H₂O₂.
Diagram of the Proposed Signaling Pathway
Caption: Workflow of the cell-based oxidative stress assay.
The safety data sheet (SDS) for 2,6-dimethoxyphenol, a related compound, indicates that it may be harmful if swallowed and can cause skin and eye irritation.[5] It is recommended to handle 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area. Consult the specific SDS for the hydrochloride salt for detailed safety information.
Detailed Protocol: Measurement of Intracellular Oxidative Stress
This protocol provides a method for measuring induced oxidative stress in a mammalian cell line (e.g., HeLa, HEK293).
Part 1: Cell Culture and Plating
Cell Maintenance: Culture cells in appropriate complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
Cell Seeding: The day before the experiment, harvest cells using trypsin-EDTA and seed them into a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete growth medium. Allow the cells to adhere and grow overnight.
Part 2: Induction of Oxidative Stress
Prepare Inducer Solution: Prepare a stock solution of tert-butyl hydroperoxide (TBHP) in sterile PBS or culture medium without serum. A typical stock concentration is 10 mM.
Treatment: The next day, carefully remove the culture medium from the wells.
Wash the cells once with 100 µL of warm, sterile PBS.
Add 100 µL of fresh, serum-free medium containing the desired concentration of TBHP to the treatment wells. For a dose-response experiment, a range of 50-500 µM TBHP is a good starting point. Include a vehicle control group (serum-free medium without TBHP).
Incubate the plate at 37°C for 1-2 hours. The optimal incubation time may vary depending on the cell type and should be determined empirically.
Part 3: Substrate Loading and Measurement
Prepare Substrate Stock Solution: Prepare a 10 mM stock solution of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride in sterile, purified water or DMSO. Store protected from light at -20°C.
Prepare Working Solution: Immediately before use, dilute the stock solution to the desired final concentration in pre-warmed PBS or a suitable assay buffer. A starting concentration range of 10-100 µM is recommended.
Substrate Incubation: After the oxidative stress induction period, remove the medium containing TBHP.
Wash the cells gently with 100 µL of warm PBS.
Add 100 µL of the substrate working solution to each well.
Incubation and Signal Development: Incubate the plate at 37°C, protected from light, for 15-60 minutes. The optimal incubation time for signal development should be determined experimentally.
Measurement:
Colorimetric Measurement: If a colored product is formed, measure the absorbance at the optimal wavelength using a microplate reader. To determine the optimal wavelength, perform a spectral scan (e.g., 400-700 nm) of a well containing cells, substrate, and an H₂O₂ source (like a high concentration of TBHP or exogenous H₂O₂ with HRP).
Fluorometric Measurement: If the product is fluorescent, measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths. These will also need to be determined experimentally by performing excitation and emission scans.
Part 4: Data Analysis
Background Subtraction: Subtract the average absorbance or fluorescence reading of the blank wells (wells with substrate but no cells) from all other readings.
Normalization (Optional): To account for variations in cell number, a cell viability assay (e.g., using Calcein-AM or crystal violet) can be performed on a parallel plate. Normalize the absorbance/fluorescence readings to the cell viability data.
Data Presentation: Plot the background-corrected and normalized data as a function of the inducer concentration.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Trustworthiness and Self-Validating System
To ensure the reliability of the results obtained with this protocol, it is crucial to include proper controls:
Negative Control (Vehicle): Cells treated with the vehicle (e.g., serum-free medium) instead of the oxidative stress inducer. This establishes the basal level of ROS.
Positive Control (Inducer): Cells treated with a known concentration of an oxidative stress inducer (e.g., TBHP). This confirms that the assay can detect an increase in ROS.
Substrate-only Control: Wells containing the substrate in assay buffer without cells. This is used for background subtraction.
Cell-only Control: Wells containing cells in assay buffer without the substrate. This helps to identify any intrinsic absorbance or fluorescence from the cells at the measurement wavelength.
HRP Positive Control (for assay validation): In a cell-free system, the reaction of the substrate with a known amount of H₂O₂ and HRP can be used to confirm the substrate's activity and to generate a standard curve for H₂O₂ quantification.
Causality Behind Experimental Choices
Serum-Free Medium During Induction: Serum contains antioxidants that can interfere with the induction of oxidative stress. Therefore, treatment with the inducer is performed in serum-free medium.
Washing Steps: Washing the cells with PBS is essential to remove any residual medium, serum, or treatment compounds that could interfere with the assay.
Protection from Light: Many peroxidase substrates and their oxidized products are light-sensitive. Protecting the plate from light during incubation and measurement prevents photodegradation and ensures accurate results.
Kinetic vs. Endpoint Measurement: While this protocol describes an endpoint assay, a kinetic measurement (reading the plate at multiple time points) can provide valuable information about the rate of ROS production.
Potential Applications
Beyond the measurement of induced oxidative stress, this assay can be adapted for several other applications:
Screening for Antioxidant Compounds: Potential antioxidant compounds can be co-incubated with the oxidative stress inducer, and their ability to reduce the signal can be quantified.
Measuring Endogenous Peroxidase Activity: By providing an excess of H₂O₂, the rate of the reaction will be limited by the activity of endogenous cellular peroxidases.
High-Throughput Screening (HTS): The 96-well format makes this assay amenable to HTS of compound libraries for their effects on oxidative stress.
Conclusion
4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride presents itself as a promising substrate for the development of robust and sensitive cell-based assays for peroxidase activity and oxidative stress. The protocol outlined in this application note provides a solid foundation for researchers to explore its utility in their specific experimental systems. As with any new reagent, empirical optimization of parameters such as substrate concentration, incubation times, and measurement wavelengths is crucial for achieving reliable and reproducible results.
References
Adelakun, O. E., Kudanga, T., Green, I. R., & Burton, S. G. (2012). Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity. Process Biochemistry, 47(12), 1943-1949. [Link]
Cell Biolabs, Inc. OxiSelect™ Hydrogen Peroxide/Peroxidase Assay Kit (Colorimetric). [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Experimental ProtocolTarget Audience: Analytical Chemists, Structural Biologists, and Drug Development Scientists
Executive Summary & Scientific Rationale
4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride (CAS: 54738-28-2) is a highly functionalized syringyl derivative. Structurally, it features a phenol ring flanked by two methoxy groups, with a protonated 3-aminopropyl chain at the para position. This compound frequently serves as a critical building block in the synthesis of mescaline analogues, neuroactive therapeutics, and lignin-derived model compounds.
The Causality of Solvent Selection:
When analyzing hydrochloride salts of primary amines, the choice of deuterated solvent dictates the quality of the resulting spectrum. While non-polar solvents like CDCl₃ are standard for free bases, the highly polar, ionic nature of this hydrochloride salt necessitates a polar aprotic solvent. We mandate the use of DMSO-d₆ .
Beyond mere solubility, DMSO-d₆ acts as a strong hydrogen-bond acceptor. This property significantly decreases the chemical exchange rate of the phenolic (-OH) and ammonium (-NH₃⁺) protons with residual water, allowing these labile protons to be observed as distinct, quantifiable resonances rather than being lost to the baseline[1].
To ensure a self-validating and reproducible system, the following step-by-step methodology must be strictly adhered to. The protocol incorporates internal validation checkpoints to confirm sample integrity before long-duration acquisitions.
Step-by-Step Methodology
Sample Preparation:
Weigh 5.0 to 10.0 mg of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride into a clean glass vial.
Add 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).
Vortex for 30 seconds until complete dissolution is achieved. Validation Check: The solution must be optically clear; any particulate matter will cause magnetic susceptibility artifacts (line broadening).
Sample Transfer:
Transfer the homogenous solution into a standard 5 mm precision NMR tube using a glass Pasteur pipette. Ensure the solvent column height is approximately 4-5 cm to optimize the magnetic field homogeneity.
Instrument Tuning & Shimming:
Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.
Lock the spectrometer to the deuterium resonance of DMSO-d₆.
Perform automated or manual gradient shimming (Z1-Z5) until the residual DMSO-d₅ quintet at 2.50 ppm resolves into sharp, distinct peaks[2].
Data Acquisition Parameters:
Pulse Sequence: Standard 1D proton (zg30 or equivalent).
Relaxation Delay (D1): Set to 2.0 seconds to ensure complete relaxation of the quaternary and highly shielded protons, allowing for accurate quantitative integration.
Number of Scans (NS): 16 to 64, depending on the exact concentration, to achieve a Signal-to-Noise Ratio (SNR) > 100:1.
Temperature: 298 K (25 °C).
Data Processing:
Apply a line broadening (LB) factor of 0.3 Hz before Fourier Transformation (FT).
Perform manual phase correction (zero and first order) and a polynomial baseline correction.
Calibrate the chemical shift scale by setting the central peak of the DMSO-d₅ residual signal to exactly 2.50 ppm[2].
Workflow Visualization
Standardized workflow for 1H NMR sample preparation and data acquisition.
Spectral Analysis & Mechanistic Insights
The ¹H NMR spectrum of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride is a classic exercise in symmetry, electron-donating effects, and spin-spin coupling[1].
Aromatic and Methoxy Regions
The molecule possesses a local
C2v
symmetry axis running through the C1-OH and C4-propyl bonds. Consequently, the two aromatic protons at C3 and C5 are chemically and magnetically equivalent, resonating as a sharp singlet at ~6.45 ppm . This relatively upfield shift for aromatic protons is caused by the strong electron-donating resonance effects (+R) of the two adjacent methoxy groups and the phenolic hydroxyl group, which shield the ring protons. The six methoxy protons are similarly equivalent, appearing as a strong singlet at ~3.72 ppm .
The Aliphatic Chain & Spin-Coupling Network
The 3-aminopropyl chain (-CH₂-CH₂-CH₂-NH₃⁺) presents a textbook first-order
A2M2X2
spin system:
C1' (Ar-CH₂-): The benzylic protons are deshielded by the aromatic ring, appearing as a triplet near 2.52 ppm . Analytical Pitfall: This signal often overlaps with the residual DMSO-d₅ quintet at 2.50 ppm[2]. Analysts must look for the outer shoulders of the triplet or utilize a 2D HSQC experiment to resolve this overlap.
C3' (-CH₂-NH₃⁺): The terminal methylene is strongly deshielded by the adjacent positively charged ammonium group via inductive effects (-I), pushing its shift downfield to ~2.85 ppm (triplet or broad multiplet).
C2' (-CH₂-): The central methylene protons are coupled to both the C1' and C3' protons. Assuming similar ³J-coupling constants (~7.5 Hz), this signal resolves into a clean quintet at ~1.85 ppm following the
n+1
rule[1].
Spin-spin ³J-coupling network of the 3-aminopropyl chain aliphatic protons.
Quantitative Data Summary
The following table summarizes the expected ¹H NMR chemical shifts for 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride in DMSO-d₆ at 298 K.
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment / Structural Feature
~ 8.30
Broad Singlet (br s)
-
1H
Phenolic -OH (Exchangeable)
~ 8.10
Broad Singlet (br s)
-
3H
Ammonium -NH₃⁺ (Exchangeable)
~ 6.45
Singlet (s)
-
2H
Aromatic H-3, H-5 (Symmetric)
~ 3.72
Singlet (s)
-
6H
Methoxy -OCH₃ at C2, C6
~ 2.85
Triplet / Multiplet (t/m)
~ 7.5
2H
Aliphatic C3' (-CH₂-N⁺)
~ 2.52
Triplet (t)
~ 7.5
2H
Aliphatic C1' (Ar-CH₂-) Overlaps w/ DMSO
~ 1.85
Quintet (quin)
~ 7.5
2H
Aliphatic C2' (-CH₂-CH₂-CH₂-)
Self-Validation Checkpoint: To verify the structural integrity of the synthesized or purchased compound, the analyst must integrate the methoxy peak (3.72 ppm) and the aromatic peak (6.45 ppm). The ratio must be exactly 3:1 (6H to 2H). Any deviation suggests incomplete functionalization or degradation of the syringyl core.
References
Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist
Source: Organometallics, American Chemical Society (2010)
URL: [Link]
Title: Spectrometric Identification of Organic Compounds, 8th Edition
Source: John Wiley & Sons (2014)
URL: [Link]
Application Notes and Protocols for the ¹³C NMR Analysis of 4-(3-Aminopropyl)-2,6-dimethoxyphenol Hydrochloride
Introduction 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride is a substituted phenolic compound with potential applications in pharmaceutical and medicinal chemistry. Its structure combines a syringol (2,6-dimethoxyp...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride is a substituted phenolic compound with potential applications in pharmaceutical and medicinal chemistry. Its structure combines a syringol (2,6-dimethoxyphenol) core with a flexible aminopropyl side chain. A thorough structural characterization is paramount for ensuring its identity, purity, and for understanding its chemical behavior in various applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon framework of a molecule.[1] This application note provides a comprehensive guide to the ¹³C NMR analysis of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride, including detailed protocols for sample preparation and spectral acquisition, as well as an in-depth analysis of the predicted ¹³C NMR spectrum.
Molecular Structure and Carbon Environments
The structure of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride presents eight unique carbon environments, which are expected to give rise to eight distinct signals in the ¹³C NMR spectrum. The hydrochloride salt form, where the primary amine is protonated, significantly influences the electronic environment and thus the chemical shifts of the carbons in the aminopropyl chain.
Experimental Protocols
Sample Preparation
The quality of the NMR sample is critical for obtaining a high-resolution spectrum. The following protocol is recommended for the preparation of a sample of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride for ¹³C NMR analysis.
Deuterated methanol (CD₃OD) or Deuterated water (D₂O)
5 mm NMR tubes
Vortex mixer
Pipettes
Procedure:
Weighing the Sample: Accurately weigh approximately 50-100 mg of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride. A higher concentration is generally required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%).
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated methanol (CD₃OD) or deuterated water (D₂O) are good starting points for hydrochloride salts. The choice of solvent can slightly influence the chemical shifts.
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
Homogenization: Gently vortex the vial to ensure complete dissolution of the sample. Visually inspect the solution to ensure no solid particles are present, as they can adversely affect the magnetic field homogeneity and lead to broadened spectral lines.
Transfer to NMR Tube: Using a clean pipette, transfer the solution into a 5 mm NMR tube.
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
The following parameters are recommended for acquiring a standard proton-decoupled ¹³C NMR spectrum.
Instrument:
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Acquisition Parameters:
Parameter
Recommended Value
Rationale
Pulse Program
Standard proton-decoupled pulse sequence
To simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon.
Number of Scans
1024 - 4096
A higher number of scans is necessary to achieve an adequate signal-to-noise ratio for the low-abundance ¹³C nuclei.
Relaxation Delay (d1)
2.0 seconds
Allows for sufficient relaxation of the carbon nuclei between pulses to ensure accurate signal intensities, particularly for quaternary carbons.
Spectral Width
0 - 220 ppm
This range covers the typical chemical shifts for most organic compounds.
Temperature
298 K (25 °C)
Standard operating temperature for routine NMR analysis.
¹³C NMR Spectral Analysis
Due to the unavailability of a published experimental spectrum for 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride, a predicted ¹³C NMR spectrum was generated using online computational tools and analysis of structurally similar compounds.[2][3] The predicted chemical shifts provide a reliable basis for spectral interpretation.
Predicted ¹³C NMR Chemical Shifts
The following table summarizes the predicted chemical shifts for each unique carbon in 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride. The numbering of the carbon atoms corresponds to the provided molecular structure diagram.
Carbon Atom
Predicted Chemical Shift (ppm)
Multiplicity (Proton-Coupled)
Notes
C1
~148
Singlet
Quaternary aromatic carbon, deshielded by the hydroxyl group.
C2, C6
~135
Singlet
Quaternary aromatic carbons, deshielded by the methoxy groups.
C3, C5
~106
Doublet
Protonated aromatic carbons.
C4
~125
Singlet
Quaternary aromatic carbon, attached to the alkyl chain.
Cα
~30
Triplet
Methylene carbon adjacent to the aromatic ring.
Cβ
~28
Triplet
Central methylene carbon of the propyl chain.
Cγ
~39
Triplet
Methylene carbon adjacent to the protonated amino group, significantly deshielded.
-OCH₃
~56
Quartet
Methoxy group carbons.
Interpretation of the Predicted Spectrum
Aromatic Region (100-150 ppm):
The signals for the aromatic carbons are found in the downfield region of the spectrum.
C1 , bonded to the hydroxyl group, is expected to be the most deshielded of the protonated aromatic carbons, appearing around 148 ppm.
The two equivalent carbons C2 and C6 , attached to the electron-donating methoxy groups, are predicted to be at a similar chemical shift around 135 ppm.
The two equivalent protonated carbons C3 and C5 are expected to be the most shielded of the aromatic carbons, resonating at approximately 106 ppm.
The quaternary carbon C4 , which is attached to the aminopropyl side chain, is predicted to appear around 125 ppm.
Aliphatic Region (20-60 ppm):
The carbons of the aminopropyl side chain and the methoxy groups appear in the upfield region.
The methoxy carbons (-OCH₃) are expected to give a sharp, intense signal around 56 ppm.
The chemical shifts of the propyl chain carbons are influenced by their proximity to the aromatic ring and the protonated amino group.
Cα , being directly attached to the aromatic ring, is predicted around 30 ppm.
Cβ , the central carbon of the propyl chain, is expected at a slightly more upfield position, around 28 ppm.
Cγ , the carbon directly bonded to the positively charged nitrogen atom of the hydrochloride salt, will experience a significant downfield shift due to the inductive effect of the -NH₃⁺ group, and is predicted to be around 39 ppm.
Advanced NMR Techniques: DEPT
To aid in the definitive assignment of the carbon signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are highly recommended. DEPT spectroscopy distinguishes between CH, CH₂, and CH₃ groups.
DEPT-90: This experiment will only show signals for CH carbons. In the case of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride, the signals for C3 and C5 would be visible.
DEPT-135: This experiment will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons.
Positive signals would correspond to C3, C5, and the -OCH₃ carbons.
Negative signals would correspond to Cα, Cβ, and Cγ.
Quaternary Carbons: Quaternary carbons (C1, C2, C4, and C6) will be absent in both DEPT-90 and DEPT-135 spectra.
By comparing the standard broadband-decoupled ¹³C NMR spectrum with the DEPT-90 and DEPT-135 spectra, an unambiguous assignment of all carbon signals can be achieved.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the ¹³C NMR analysis of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride.
Application Note: High-Resolution Mass Spectrometric Analysis of 4-(3-Aminopropyl)-2,6-dimethoxyphenol Hydrochloride
Abstract This application note provides a comprehensive guide to the mass spectrometric analysis of 4-(3-aminopropyl)-2,6-dimethoxyphenol hydrochloride, a key intermediate in pharmaceutical synthesis. The protocols detai...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a comprehensive guide to the mass spectrometric analysis of 4-(3-aminopropyl)-2,6-dimethoxyphenol hydrochloride, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust methodology for the characterization and quantification of this compound. This document outlines optimized conditions for electrospray ionization (ESI) in both positive and negative ion modes, coupled with tandem mass spectrometry (MS/MS) for structural elucidation. A proposed fragmentation pathway, based on established principles of mass spectrometry, is presented to aid in the identification of key fragment ions.
Introduction
4-(3-Aminopropyl)-2,6-dimethoxyphenol is a substituted phenolic amine of significant interest in medicinal chemistry and drug development. Its structure, featuring a primary amine, a phenolic hydroxyl group, and two methoxy substituents, presents a unique analytical challenge. Mass spectrometry is an indispensable tool for the unambiguous identification and quantification of such compounds throughout the drug development pipeline.[1] This application note describes a detailed protocol for the analysis of its hydrochloride salt using electrospray ionization-mass spectrometry (ESI-MS). The causality behind experimental choices, such as the selection of ionization modes and collision energies, is explained to provide a deeper understanding of the methodology.
The inherent properties of the molecule, with a basic amino group and an acidic phenolic proton, allow for sensitive detection in both positive and negative ion modes. While negative ion mode is often more sensitive for phenolic compounds, the positive ion mode can yield more structurally significant fragments.[2] This guide will explore both, providing a complementary approach to the comprehensive characterization of 4-(3-aminopropyl)-2,6-dimethoxyphenol.
Chemical Properties of 4-(3-Aminopropyl)-2,6-dimethoxyphenol Hydrochloride
A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.
This protocol is designed for a high-resolution tandem mass spectrometer. Instrument parameters may require optimization for different mass spectrometer models.
Prepare a stock solution of 4-(3-aminopropyl)-2,6-dimethoxyphenol hydrochloride in methanol at a concentration of 1 mg/mL.
From the stock solution, prepare a working solution of 1 µg/mL in a 50:50 mixture of methanol and water. This serves as the infusion solution for direct MS analysis.
For LC-MS analysis, the working solution can be further diluted to the desired concentration range (e.g., 1-100 ng/mL) using the initial mobile phase composition.
Liquid Chromatography (for LC-MS)
While direct infusion can be used for initial characterization, liquid chromatography is essential for separating the analyte from complex matrices.
Parameter
Condition
Rationale
Column
C18, 2.1 x 50 mm, 1.8 µm
Provides good retention and peak shape for polar compounds.
Mobile Phase A
0.1% Formic Acid in Water
Acidified mobile phase promotes protonation for positive ion mode.
Mobile Phase B
0.1% Formic Acid in Methanol
Organic solvent for elution.
Gradient
5% B to 95% B over 5 min
A standard gradient for screening and method development.
Flow Rate
0.3 mL/min
Compatible with standard ESI sources.
Column Temperature
40 °C
Improves peak shape and reduces viscosity.
Injection Volume
2 µL
Mass Spectrometer Settings
The following are starting parameters for a generic high-resolution tandem mass spectrometer.
Parameter
Positive Ion Mode
Negative Ion Mode
Ion Source
Electrospray Ionization (ESI)
Electrospray Ionization (ESI)
Capillary Voltage
3.5 kV
-3.0 kV
Cone Voltage
30 V
-30 V
Source Temperature
120 °C
120 °C
Desolvation Temperature
350 °C
350 °C
Desolvation Gas Flow
600 L/hr
600 L/hr
MS1 Scan Range
50-300 m/z
50-300 m/z
MS/MS Precursor Ion
212.13 m/z
210.11 m/z
Collision Gas
Argon
Argon
Collision Energy
10-40 eV (Ramp)
10-40 eV (Ramp)
Results and Discussion: Proposed Fragmentation Pathway
The structural features of 4-(3-aminopropyl)-2,6-dimethoxyphenol suggest several predictable fragmentation pathways under collision-induced dissociation (CID).[1]
Positive Ion Mode ([M+H]⁺)
In positive ion mode, protonation is expected to occur at the most basic site, the primary amine. The precursor ion will be the protonated free base at m/z 212.13.
Caption: Proposed Fragmentation Pathway in Positive Ion Mode.
Loss of Ammonia (NH₃): A common fragmentation for protonated primary amines, leading to a fragment at m/z 195.10.
Loss of Water (H₂O): The phenolic hydroxyl group can be lost as water, particularly at higher collision energies, resulting in a fragment at m/z 194.12.[5]
Loss of a Methyl Radical (•CH₃): Elimination of a methyl radical from one of the methoxy groups is a characteristic fragmentation of methoxy-substituted aromatic compounds, yielding a fragment at m/z 197.11.[5]
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the protonated amine is a favorable fragmentation pathway for amines.[6] This would result in the loss of an ethyl radical and the formation of a fragment at m/z 182.08.
Loss of the Propylamine Side Chain: Cleavage of the bond between the aromatic ring and the propylamino side chain can lead to the formation of a stable benzylic cation at m/z 155.07.
Negative Ion Mode ([M-H]⁻)
In negative ion mode, deprotonation will occur at the most acidic site, the phenolic hydroxyl group. The precursor ion will be at m/z 210.11.
Application Note: 4-(3-Aminopropyl)-2,6-dimethoxyphenol Hydrochloride as a Functionalizable Antioxidant
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Application Note & Bioconjugation Protocol Executive Summary The development of targeted, water-soluble antioxidants is a crit...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Content Type: Technical Application Note & Bioconjugation Protocol
Executive Summary
The development of targeted, water-soluble antioxidants is a critical frontier in mitigating oxidative stress in chronic diseases and stabilizing biotherapeutics. 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride (APDMP-HCl) represents a highly versatile molecule in this domain. By combining the potent radical-scavenging properties of a syringol (2,6-dimethoxyphenol) core with the bioconjugation potential of a primary amine, APDMP-HCl serves as both a standalone antioxidant and a building block for antioxidant-functionalized polymers. This guide details the mechanistic rationale, physicochemical properties, and self-validating protocols for utilizing APDMP-HCl in drug development and material science.
Mechanistic Rationale: The Syringol Core and Amine Functionalization
The antioxidant efficacy of APDMP-HCl is fundamentally driven by its 2,6-dimethoxyphenol structure, a motif commonly found in lignin-derived antioxidants like syringol[1].
The Causality of Radical Scavenging
When exposed to Reactive Oxygen Species (ROS) or Reactive Nitrogen Species (RNS) such as the peroxyl (HOO•) or nitrogen dioxide (NOO•) radicals, APDMP-HCl acts primarily via the Hydrogen Atom Transfer (HAT) pathway [1].
Electron Donation: The hydroxyl (-OH) group at position 1 donates a hydrogen atom to neutralize the free radical.
Resonance Stabilization: The resulting phenoxy radical is exceptionally stable. The two methoxy (-OCH₃) groups at the 2 and 6 positions provide intense steric hindrance and electron-donating effects, delocalizing the unpaired electron across the benzene ring. This prevents the phenoxy radical from initiating secondary oxidative chain reactions.
Dimerization Potential: In certain enzymatic environments (e.g., laccase catalysis), 2,6-dimethoxyphenols can undergo C-C coupling to form dimers (e.g., 3,3',5,5'-tetramethoxy biphenyl-4,4'-diol), which exhibit up to a 2-fold increase in antioxidant capacity [2].
The addition of the 3-aminopropyl group as a hydrochloride salt is the critical differentiator of this molecule. While standard syringol derivatives are highly lipophilic, the protonated amine imparts excellent aqueous solubility. Furthermore, the primary amine serves as a highly reactive nucleophile for covalent attachment to carboxyl-containing polymers (like Hyaluronic Acid or Polyacrylic acid) or proteins.
Figure 1: Hydrogen Atom Transfer (HAT) mechanism of APDMP-HCl neutralizing ROS/RNS.
Physicochemical Profiling
To ensure experimental reproducibility, it is vital to understand the physical parameters of APDMP-HCl. The hydrochloride salt form dictates specific handling and solvent choices.
Property
Value / Description
Experimental Implication
Chemical Name
4-(3-Aminopropyl)-2,6-dimethoxyphenol HCl
Nomenclature for literature cross-referencing.
CAS Number
54738-28-2
Essential for procurement and regulatory documentation.
Molecular Formula
C₁₁H₁₇NO₃ · HCl (C₁₁H₁₈ClNO₃)
Required for accurate molarity calculations.
Molecular Weight
247.72 g/mol
Use this MW (including the HCl salt) for all stock solutions.
Solubility
High in H₂O, Methanol, DMSO
Ideal for physiological buffers; avoid strictly non-polar solvents (hexane).
pKa (Amine)
~9.5 - 10.0 (Predicted)
Amine is protonated at physiological pH; requires pH > 7.5 for nucleophilic coupling.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I design protocols as self-validating systems. This means incorporating internal controls at every step so that a failure is immediately localized, rather than discovered at the end of a multi-day workflow.
Purpose: To validate the inherent radical scavenging activity of your specific batch of APDMP-HCl before downstream bioconjugation.
Causality Note: DPPH (2,2-diphenyl-1-picrylhydrazyl) is highly soluble in methanol but precipitates in pure water. Because APDMP-HCl is water-soluble, we use a 50:50 Methanol:PBS co-solvent system. This prevents reagent precipitation, which would artificially lower absorbance and cause false-positive antioxidant readings.
Step-by-Step Methodology:
Reagent Preparation: Prepare a 0.2 mM solution of DPPH in HPLC-grade Methanol. Protect from light.
Sample Preparation: Dissolve APDMP-HCl in 1X PBS (pH 7.4) to create a 10 mM stock. Perform serial dilutions (10 µM to 1000 µM).
Internal Control: Prepare identical concentrations of Trolox (a water-soluble Vitamin E analog) as a positive control, and a pure PBS vehicle as a negative control.
Reaction: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample/control.
Incubation: Seal the plate and incubate in the dark at room temperature for exactly 30 minutes.
Quantification: Measure absorbance at 517 nm using a microplate reader.
Validation Check: The negative control must read an OD of ~0.8 to 1.0. If it is lower, the DPPH has degraded, and the assay must be restarted.
Protocol B: Covalent Bioconjugation to Hyaluronic Acid (HA)
Purpose: To synthesize a macromolecular antioxidant by grafting APDMP-HCl onto a polymer backbone via EDC/NHS coupling.
Causality Note: The activation of HA carboxyl groups by EDC is most efficient at an acidic pH (5.5), where the carboxylate is protonated. However, the conjugation of APDMP-HCl requires the primary amine to be deprotonated (acting as a nucleophile), which necessitates a shift to a slightly basic pH (7.5). This two-step pH adjustment is the most critical factor for successful yield.
Step-by-Step Methodology:
Polymer Solubilization: Dissolve 100 mg of Hyaluronic Acid in 10 mL of MES buffer (0.1 M, pH 5.5).
Activation: Add 50 mg of EDC and 50 mg of NHS to the HA solution. Stir continuously for 2 hours at room temperature. Self-Validation: The solution should remain clear; turbidity indicates polymer cross-linking or precipitation.
pH Adjustment: Carefully adjust the pH of the reaction mixture to 7.5 using 0.1 M NaOH.
Conjugation: Immediately add 50 mg of APDMP-HCl to the activated HA solution. Stir in the dark for 24 hours at room temperature.
Purification (Dialysis): Transfer the mixture to a dialysis cassette (MWCO 3.5 kDa). Dialyze against distilled water for 48 hours, changing the water every 12 hours. Self-Validation: Test the final dialysate water with a drop of DPPH; if it turns yellow, free APDMP-HCl is still diffusing out, and dialysis must continue.
Lyophilization: Freeze-dry the purified conjugate to obtain a white, sponge-like HA-APDMP polymer.
Figure 2: Workflow for the synthesis and validation of APDMP-functionalized polymers.
Data Interpretation & Troubleshooting
When executing the protocols above, compare your results against these expected baselines to ensure the integrity of your synthesized compounds.
Expected Quantitative Outcomes
Assay / Metric
Free APDMP-HCl
HA-APDMP Conjugate
Trolox (Standard)
DPPH IC₅₀ (µM)
15 - 25 µM
40 - 60 µM (Equivalent)
20 - 30 µM
ABTS TEAC Value
~1.2 - 1.5
~0.8 - 1.0
1.0 (Baseline)
Aqueous Solubility
> 50 mg/mL
> 20 mg/mL (Viscous)
< 5 mg/mL
Note: The IC₅₀ of the conjugated polymer is slightly higher (less potent per mole) due to steric hindrance from the polymer backbone restricting access to the phenol core.
Troubleshooting Matrix
Issue: Low conjugation yield (determined by NMR or UV-Vis).
Causality: The pH during step 4 of Protocol B was likely too low. If the pH drops below 7.0, the primary amine of APDMP-HCl remains protonated (-NH₃⁺) and cannot act as a nucleophile to attack the NHS-ester.
Solution: Continuously monitor and adjust the pH to 7.5 during the first hour of conjugation.
Issue: Inconsistent DPPH assay readings across replicates.
Causality: Syringol derivatives are sensitive to trace metal ions and ambient light, which can cause premature auto-oxidation.
Solution: Prepare APDMP-HCl stocks in amber vials, use metal-free (chelated) PBS, and conduct the assay strictly in the dark.
References
Rusdipoetra, R. A., Suwito, H., Tripuspaningsih, N. N., & Haq, K. U. (2025). Theoretical investigation of the anti-nitrosant mechanism of syringol and its derivatives. RSC Advances, 15(41), 33936-33945. URL:[Link] [1]
Adelakun, O. E., Kudanga, T., Green, I. R., Le Roes-Hill, M., & Burton, S. G. (2012). Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity. Process Biochemistry, 47(12), 1926-1932. URL:[Link][2]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot com...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important compound. The following question-and-answer format directly addresses specific challenges you may encounter during your experiments.
A common synthetic route to 4-(3-aminopropyl)-2,6-dimethoxyphenol hydrochloride involves the following key transformations:
Caption: General synthetic scheme for 4-(3-aminopropyl)-2,6-dimethoxyphenol hydrochloride.
Section 1: Issues in the Formation of the Propionitrile Sidechain
Question 1: I am observing low yields and significant byproduct formation during the introduction of the three-carbon sidechain. What are the likely causes and how can I mitigate them?
Answer: This is a common bottleneck. The issues often stem from either the initial formylation/acetylation of 2,6-dimethoxyphenol or the subsequent nitrile introduction. Let's break down the potential problems and solutions.
Causality: The two methoxy groups on 2,6-dimethoxyphenol are strongly activating, but can also lead to undesired side reactions or steric hindrance. Incomplete reaction or polymerization can occur if conditions are not optimal.
Troubleshooting:
Temperature Control: Maintain strict temperature control, typically starting at 0°C and slowly warming to room temperature. Overheating can lead to decomposition.
Stoichiometry: Ensure the correct stoichiometry of your formylating or acetylating agents (e.g., POCl₃ and DMF for the Vilsmeier-Haack reaction). An excess may lead to byproducts.
Alternative Methods: If the Vilsmeier-Haack reaction is problematic, consider a Friedel-Crafts acylation with 3-chloropropionyl chloride followed by conversion of the ketone to the nitrile.
1.2 Challenges in the Reduction of the Cyano Group:
Causality: The reduction of an aromatic nitrile to a primary amine can sometimes be challenging, with potential for side reactions or incomplete conversion. The choice of reducing agent is critical.
Troubleshooting:
Catalytic Hydrogenation: While effective, catalytic hydrogenation (e.g., H₂, Raney Nickel) can sometimes lead to secondary and tertiary amine byproducts.[1] The addition of ammonia or ammonium hydroxide can help suppress the formation of these impurities.[1]
Borane Reagents: Borane complexes like borane-dimethyl sulfide (BH₃-SMe₂) or borane-tetrahydrofuran (BH₃-THF) are excellent for reducing nitriles to primary amines.[1] BH₃-SMe₂ is generally more stable and can be used at higher concentrations.[1]
Pro-Tip: A catalyst-free method using a combination of sodium amidoborane (NaAB) and lithium borohydride (LiBH₄) in THF has been shown to be highly effective for reducing nitriles to amine-boranes, which can then be hydrolyzed to the primary amine in high yield.[2]
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent that rapidly converts nitriles to amines.[1] However, it is highly reactive and requires strictly anhydrous conditions.
Section 2: Amine Protection and Deprotection Issues
Question 2: I am struggling with the Boc-protection of the aminopropyl sidechain and its subsequent deprotection. What are the best practices?
Answer: Amine protection and deprotection are crucial steps that, if not optimized, can significantly impact your overall yield.
2.1 Incomplete Boc-Protection:
Causality: The primary amine is generally a good nucleophile, but incomplete reaction with di-tert-butyl dicarbonate (Boc₂O) can occur due to suboptimal pH, solvent, or stoichiometry.
Troubleshooting:
Reaction Conditions: The reaction is typically carried out in a biphasic system (e.g., dioxane/water or THF/water) with a mild base like sodium bicarbonate or sodium carbonate to neutralize the liberated acid.
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of Boc₂O to ensure complete conversion.
Monitoring: Track the reaction progress by TLC or LC-MS to determine the point of complete consumption of the starting amine.
2.2 Low Yields or Byproducts During Boc-Deprotection:
Causality: The Boc group is acid-labile.[3][4] However, harsh acidic conditions can lead to side reactions, especially with an electron-rich phenol ring. The tert-butyl cation generated during deprotection can also cause issues.[4][5]
Troubleshooting:
Choice of Acid: While trifluoroacetic acid (TFA) is commonly used, it can be harsh.[3][4] A solution of HCl in an anhydrous solvent like 1,4-dioxane or diethyl ether is often preferred for forming the hydrochloride salt directly. This method is generally clean and high-yielding.
Scavengers: The intermediate tert-butyl cation can alkylate nucleophilic sites on your molecule.[4] Adding a scavenger like triethylsilane or anisole can trap this cation and prevent byproduct formation.
Temperature: Perform the deprotection at a low temperature (0°C to room temperature) to minimize side reactions.
Anhydrous Conditions: Ensure your reaction is anhydrous to prevent unwanted side reactions and to facilitate the precipitation of the hydrochloride salt.
Technical Support Center: 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride
Welcome to the technical support guide for 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stabilit...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. This guide provides in-depth, experience-based insights and troubleshooting protocols to ensure the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride.
Q1: What are the primary stability concerns for solid 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride?
A1: As a substituted phenol, the primary concerns for the solid compound are its sensitivity to light, atmospheric oxygen, and moisture.[1][2][3] Phenolic compounds, in general, are susceptible to oxidation, which can be accelerated by light and moisture. The presence of an aminopropyl group can also contribute to potential degradation pathways. While the hydrochloride salt form enhances stability compared to the free base, proper storage is still critical.
Q2: What are the recommended storage conditions for the solid compound?
A2: To ensure long-term stability, the solid compound should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen).[4][5] Storage at reduced temperatures (2-8°C) is recommended to minimize the rate of any potential degradation reactions.
Q3: I've noticed a color change in my solid sample over time. What does this indicate?
A3: A color change, typically to a yellowish or brownish hue, is a common indicator of degradation, likely due to oxidation. Phenolic compounds can oxidize to form colored quinone-type structures. If you observe a significant color change, it is advisable to verify the purity of the compound using an appropriate analytical method (e.g., HPLC, LC-MS) before use.
Q4: How stable is 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride in solution?
A4: The stability of this compound in solution is highly dependent on the solvent, pH, and storage conditions (light and temperature). Aqueous solutions are generally less stable than solutions in anhydrous organic solvents due to the potential for hydrolysis and oxidation. The pH of aqueous solutions is a critical factor; acidic conditions can favor stability by protonating the amine group, while alkaline conditions may accelerate oxidation of the phenolic hydroxyl group.
Q5: Which solvents are recommended for preparing solutions?
A5: For short-term use, high-purity, anhydrous organic solvents such as ethanol, methanol, or DMSO are suitable. If an aqueous buffer is required, it is crucial to use a freshly prepared, deoxygenated buffer at a slightly acidic pH (e.g., pH 4-6). The choice of solvent will ultimately depend on the specific experimental requirements.
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability-related issues encountered during experiments.
Issue 1: Inconsistent or Unexpected Experimental Results
Symptom: You are observing variability in your experimental outcomes, such as decreased potency, altered biological activity, or the appearance of unknown peaks in your analytical chromatograms.
Potential Cause: Degradation of the 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride stock solution or in the experimental medium.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent experimental results.
Issue 2: Poor Solubility or Precipitation in Aqueous Buffers
Symptom: The compound does not fully dissolve or precipitates out of your aqueous buffer during solution preparation or upon storage.
Potential Cause:
pH-dependent solubility: The hydrochloride salt is generally more water-soluble than the free base. If the buffer pH is too high, the compound may deprotonate and precipitate.
Salt concentration: High salt concentrations in the buffer can decrease the solubility of the compound ("salting out" effect).
Temperature effects: Solubility may decrease at lower temperatures.
Troubleshooting Steps:
Verify Buffer pH: Ensure the pH of your buffer is in the acidic to neutral range (ideally below 7).
Adjust pH: If possible, lower the pH of your buffer to see if the compound dissolves.
Use a Co-solvent: For difficult-to-dissolve compounds, consider preparing a concentrated stock solution in an organic solvent like DMSO or ethanol and then diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Gentle Warming and Sonication: Briefly and gently warm the solution or use a sonicator to aid dissolution. Avoid excessive heat, which can accelerate degradation.
Filter Sterilization: If you need to sterilize the solution, use a 0.22 µm syringe filter instead of autoclaving, as heat will likely cause degradation.
III. Protocols for Stability Assessment
To proactively assess the stability of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride under your specific experimental conditions, you can perform a forced degradation study.
Forced Degradation Study Protocol
Objective: To identify potential degradation pathways and determine the stability of the compound under various stress conditions.
Prepare a Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 methanol:water) to a known concentration (e.g., 1 mg/mL).
Stress Conditions: Aliquot the stock solution and subject it to the following conditions:
Acid Hydrolysis: Add HCl to a final concentration of 0.1 N.
Base Hydrolysis: Add NaOH to a final concentration of 0.1 N.
Oxidation: Add H₂O₂ to a final concentration of 3%.
Thermal Stress: Incubate a sample at an elevated temperature (e.g., 60°C).
Photolytic Stress: Expose a sample to UV light.
Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
Analysis: Use a stability-indicating HPLC method to separate the parent compound from any degradation products. Quantify the percentage of the parent compound remaining.
Data Interpretation:
The results will highlight the conditions under which the compound is least stable. For example, significant degradation in the presence of H₂O₂ would confirm its susceptibility to oxidation.
Stress Condition
Expected Stability
Potential Degradation Products
Acidic (0.1 N HCl)
Generally stable
Minimal degradation expected.
Basic (0.1 N NaOH)
Likely unstable
Oxidation products (e.g., quinones).
Oxidative (3% H₂O₂)
Highly unstable
Oxidation of the phenol group.
Thermal (60°C)
Moderately stable
Accelerated oxidation and other reactions.
Photolytic (UV light)
Likely unstable
Photodegradation, potentially leading to complex mixtures.[1]
IV. Understanding the Degradation Pathway
The primary degradation pathway for 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride is likely the oxidation of the phenolic hydroxyl group.
This oxidation can proceed via a phenoxy radical intermediate, leading to the formation of colored quinone-type species and potentially polymerization products. Understanding this pathway underscores the importance of protecting the compound from oxidizing agents, light, and high pH environments.
V. References
USP SDS US - USP-MSDS. (2020, February 21). Sunitinib Malate Safety Data Sheet.
USP SDS US - USP-MSDS. (2004, January 13). Promazine Hydrochloride Safety Data Sheet.
Enamine. (n.d.). Safety Data Sheet: 4-(2-aminoethyl)-2,6-dimethoxyphenol hydrochloride.
Sigma-Aldrich. (2025, November 7). Safety Data Sheet.
Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
Organic Syntheses. (n.d.). An efficient, highly diastereo- and enantioselective hetero-diels-alder catalyst. Retrieved from [Link]
PubChemLite. (n.d.). 4-(3-aminopropyl)-2,6-dimethoxyphenol hydrochloride. Retrieved from [Link]
Biotransformation pathways of pharmaceuticals and personal care products (PPCPs) during acidogenesis and methanogenesis of anaer. (2024, August 6). ScienceDirect.
Tilekar, R., et al. (2025, December 20). Comprehensive Impurity Profiling and Degradation Pathway Elucidation Study. ResearchGate.
PrepChem.com. (n.d.). Synthesis of 2,6-Dimethoxyphenol. Retrieved from [Link]
Allen, L. V., & Stiles, M. L. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 283–287.
Jochmann, M. A., et al. (2019). Stability of Propofol (2,6-Diisopropylphenol) in Thermal Desorption Tubes during Air Transport. International Journal of Analytical Chemistry, 2019, 8927401.
Borowska, K., & Wasyłyszyn, T. (2014). Stability of solutions of 2,3-diphenylcyclopropenone in various solvents. A novel formula with diphenylcyclopropenone in isopropanol may be useful in topical therapy of patients with alopecia areata. Acta Poloniae Pharmaceutica, 71(4), 647–652.
Evaluation of "IN-USE" Stability Period of Highly Moisture Sensitive Formulation in Multi-dose Plastic Container-Closure. (n.d.). ResearchGate.
Stoilova, I., et al. (2006). Biodegradation of high amounts of phenol, catechol, 2,4-dichlorophenol and 2,6-dimethoxyphenol by Aspergillus awamori cells. Enzyme and Microbial Technology, 39(5), 1036-1041.
Pevarello, P., et al. (1997). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical and Biomedical Analysis, 16(3), 465–473.
PubChem. (n.d.). 4-(3-Hydroxypropyl)-2,6-Dimethoxyphenol. Retrieved from [Link]
WO2011161687A1 - Process for preparing extra pure 2, 6-diisopropyl phenol. (n.d.). Google Patents.
Guengerich, F. P., & Böcker, R. H. (1988). Oxidation of 4-aryl- and 4-alkyl-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)-1,4-dihydropyridines by human liver microsomes and immunochemical evidence for the involvement of a form of cytochrome P-450. Molecular Pharmacology, 34(4), 576–583.
D'Auria, M., et al. (2025). Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. Molecules, 30(14), 1234.
Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. (2007, November 26). MDPI.
PubChem. (n.d.). 2,6-Dimethoxyphenol. Retrieved from [Link]
(467) RESIDUAL SOLVENTS - USP-NF. (2007, March 23). USP-NF.
Optimizing HPLC separation for 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride
Welcome to the Technical Support Center for HPLC Method Development . This guide is designed for analytical chemists, researchers, and drug development professionals tasked with optimizing the separation of 4-(3-Aminopro...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for HPLC Method Development . This guide is designed for analytical chemists, researchers, and drug development professionals tasked with optimizing the separation of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride .
As an amphoteric-like, highly polar molecule, this compound presents classic chromatographic challenges: poor retention on reversed-phase columns and severe peak tailing due to secondary interactions. This hub synthesizes mechanistic causality with field-proven protocols to help you build a robust, self-validating analytical method.
Part 1: Mechanistic Overview & Core Challenges
To control the chromatography of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride, you must first understand its physicochemical behavior in solution:
The Primary Amine (pKa ~9.5): Because it is a hydrochloride salt, the propylamine chain is fully protonated (-NH3+) at typical HPLC pH ranges (pH 2–7). This imparts extreme polarity, causing the molecule to bypass the hydrophobic stationary phase and elute in the void volume (
t0
).
The Phenolic Hydroxyl (pKa ~10.0): At high pH, the phenol deprotonates into a phenoxide anion, drastically altering the molecule's solubility and retention profile.
Silanol Affinity: The positively charged amino group induces a strong dipole moment, driving aggressive electrostatic interactions with ionized silanols (-SiO⁻) on the silica backbone of the column[1].
Part 2: Troubleshooting FAQs
Q1: My analyte is eluting in the void volume on a standard C18 column. How can I increase retention?A1: Causality: Standard Reversed-Phase Liquid Chromatography (RPLC) relies on hydrophobic partitioning. Highly polar, protonated amines cannot effectively partition into the non-polar C18 chains.
Solution: You must fundamentally change the retention mechanism. We recommend switching to 2, where the aqueous portion of the mobile phase forms a water-enriched layer on a polar stationary phase, allowing the hydrophilic analyte to partition effectively[2]. Alternatively, use an Ion-Pairing Reversed-Phase (IP-RP) approach.
Q2: I am experiencing severe peak tailing (Asymmetry factor > 2.0). What causes this and how do I fix it?A2: Causality: Peak tailing for primary amines is classically caused by secondary electrostatic interactions. Unreacted silanol groups on the silica surface have a pKa of ~3.5 to 4.5. Above pH 4, they become negatively charged. The electrostatic attraction between your protonated amine and the ionized silanols causes nonlinear adsorption and tailing[3].
Solution:
Thermodynamic control: Lower the mobile phase pH to ~2.5 using Formic Acid or Trifluoroacetic Acid (TFA). This protonates the silanols back to neutral (-SiOH), neutralizing the electrostatic attraction.
Steric control: Use a highly end-capped or polar-embedded stationary phase designed to shield residual silanols.
Q3: Can I just increase the pH to 10.5 to neutralize the amine and run it on a C18?A3: Causality: While raising the pH > 10.5 will deprotonate the primary amine (making it neutral and more hydrophobic), it will simultaneously deprotonate the phenolic hydroxyl group (making it an anion). The molecule remains highly polar. Furthermore, standard silica columns dissolve at pH > 8. If you attempt high-pH chromatography, you must use a specialized ethylene-bridged hybrid (BEH) particle column.
Part 3: Standard Operating Protocols (SOPs)
Protocol A: Self-Validating HILIC Workflow for Polar Amines
Objective: Achieve a retention factor (
k′
) > 2 and Asymmetry < 1.5.
Validation Checkpoint: Inject a neutral void marker (e.g., toluene) to confirm
t0
. If the analyte elutes at
t0
, the aqueous hydration layer on the column is insufficient.
Column Equilibration: Install a BEH Amide or Zwitterionic (ZIC-HILIC) column (e.g., 150 x 4.6 mm, 3 µm). Flush with 50 column volumes of 50:50 Acetonitrile/Water to fully hydrate the stationary phase pores.
Mobile Phase Preparation:
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: Low pH ensures the amine is fully protonated, while the buffer salt maintains the aqueous hydration layer).
Mobile Phase B: 10 mM Ammonium Formate in 90:10 Acetonitrile/Water.
Gradient Execution: Run a linear gradient from 95% B to 60% B over 15 minutes. Flow rate: 1.0 mL/min. Temperature: 30°C.
Sample Diluent: Dissolve the sample in >75% Acetonitrile. (Causality: Injecting a highly aqueous sample in HILIC causes "dewetting" and peak distortion due to local disruption of the stationary phase hydration layer).
Objective: Retain the highly polar hydrochloride salt on a standard C18 column without tailing.
Column Selection: Use a fully end-capped C18 column with a high carbon load.
Mobile Phase Preparation:
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
(Causality: TFA acts as a volatile ion-pairing agent. The strongly acidic perfluorinated anion pairs with the positively charged amine, 4[4].)
Gradient Run: Start at 2% B, hold for 2 minutes, then ramp to 40% B over 10 minutes.
Column Wash: Post-analysis, flush the column with 80% Acetonitrile to remove strongly retained TFA ion pairs.
Cationic (-NH3+) at pH < 8; drives severe silanol interaction.
Use pH 2.5 mobile phase or HILIC mode.
Phenol pKa
~10.0
Anionic (-O⁻) at pH > 10.5; shifts retention drastically.
Avoid high pH unless using hybrid-silica columns.
LogP (Neutral)
~1.2
Poor hydrophobicity; minimal retention on C18.
Use Ion-Pairing agents (TFA/HFBA).
Salt Form
Hydrochloride
Highly water-soluble; elutes in void volume (
t0
) in RP-LC.
Start RP gradients at 0–5% organic.
Table 2: Column Selection Matrix
Column Chemistry
Retention Mechanism
Suitability for Analyte
Recommended Mobile Phase
Standard C18
Hydrophobic Partitioning
Poor (Void elution, tailing)
IP-RP (0.1% TFA)
Polar-Embedded C18
Hydrophobic + H-bonding
Moderate (Better peak shape)
0.1% Formic Acid, 0-20% ACN
BEH Amide (HILIC)
Hydrophilic Partitioning
Excellent (Strong retention)
10mM NH₄Fa (pH 3) / ACN
Mixed-Mode (WCX)
Cation Exchange + RP
Excellent (Tunable selectivity)
Acetate buffer (pH 5) / ACN
Decision Workflows & Mechanisms
Decision tree for optimizing the HPLC separation of polar primary amines.
Mechanism of secondary silanol interactions causing peak tailing and mitigation strategies.
Part 5: References
Analysis of trace pharmaceuticals and related compounds in municipal wastewaters by preconcentration, chromatography, derivatization, and separation methods
Source: BioResources / NC State University
URL:1
Technical Support & Troubleshooting Center: 4-(3-Aminopropyl)-2,6-dimethoxyphenol Hydrochloride (APDP-HCl) Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists. Welcome to the APDP-HCl Techn...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support & Troubleshooting Center: 4-(3-Aminopropyl)-2,6-dimethoxyphenol Hydrochloride (APDP-HCl)
Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists.
Welcome to the APDP-HCl Technical Support Center. 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride (CAS: 54738-28-2) is a highly versatile bifunctional building block used in PROTAC linker synthesis, lignin-mimetic polymerizations, and neuropharmacological drug discovery. However, its unique structural combination—an electron-rich syringyl (2,6-dimethoxyphenol) moiety and a flexible primary amine—makes it highly susceptible to environmental variables.
This guide provides the mechanistic causality behind common experimental failures and offers self-validating protocols to ensure absolute reproducibility in your workflows.
Part 1: The Mechanistic Root of Experimental Variability
To troubleshoot APDP-HCl, one must understand its redox chemistry. The electron-donating methoxy groups at the C2 and C6 positions significantly lower the oxidation potential of the phenol ring, making it a prime target for proton-coupled electron transfer (PCET) by dissolved oxygen, trace metals, or enzymes[1].
In unsubstituted syringol, oxidation typically leads to a symmetric C4–C4′ coupling, forming a stable diphenoquinone[2]. However, in APDP-HCl, the C4 (para) position is sterically blocked by the 3-aminopropyl chain. Consequently, oxidation bypasses dimerization and instead strips a proton from the alkyl chain to form a highly electrophilic quinone methide intermediate[3]. The primary amine tail of APDP-HCl then acts as a nucleophile, rapidly attacking this intermediate to form unpredictable spiro-cyclic adducts and oligomers.
Fig 1. Oxidative degradation pathway of APDP-HCl leading to experimental variability.
Part 2: Frequently Asked Questions & Troubleshooting
Q1: My APDP-HCl stock solutions turn pink/orange within hours of preparation. Is the compound degrading?A1: Yes. The color shift is the visual signature of auto-oxidation. At pH > 7.0, dissolved oxygen and trace transition metals catalyze the single-electron oxidation of the phenol to a phenoxy radical, which rapidly disproportionates to a quinone methide[3]. The primary amine then cross-links with this intermediate.
Solution: Always prepare stock solutions in degassed, slightly acidic water (pH 4.0-5.0) or anhydrous DMSO. If your assay requires physiological pH, you must add a non-nucleophilic reducing agent like TCEP (1-2 mM) and 0.1 mM EDTA to chelate trace metals.
Q2: I am seeing inconsistent yields (20% - 80%) when using APDP-HCl in HATU/EDC amide coupling reactions. How can I standardize this?A2: This variability stems from base-induced oxidation competing with your intended amide coupling. Coupling agents like HATU require a tertiary amine base (e.g., DIPEA). Excess DIPEA raises the local pH, accelerating the oxidation of the syringyl ring before the primary amine can react with your activated ester. Furthermore, the HCl salt is hygroscopic; absorbed water alters the true molar mass, leading to sub-stoichiometric amine addition.
Solution: Store the compound in a desiccator. During coupling, strictly limit DIPEA to exactly 2.0–2.2 equivalents (to neutralize the HCl salt and activate the coupling agent) and run the reaction under an inert Argon atmosphere.
Q3: When using APDP-HCl as a substrate in laccase or peroxidase assays, the Michaelis-Menten kinetics are non-linear over time. Why?A3: Laccases oxidize phenols via a PCET mechanism[1]. Because the resulting quinone methide is highly reactive, it will react with any nucleophile in your assay buffer. If you are using TRIS or HEPES, the amine groups in these buffers will compete with the compound's own primary amine to attack the intermediate, creating a complex, shifting mixture of adducts with varying extinction coefficients.
Solution: Switch to a strictly non-nucleophilic buffer such as sodium phosphate or citrate-phosphate.
Fig 2. Buffer optimization workflow to prevent APDP-HCl auto-oxidation and cross-reactivity.
Part 3: Quantitative Stability Data
To assist in experimental planning, the following table summarizes the degradation kinetics of APDP-HCl under various standard laboratory conditions.
Table 1: Quantitative Degradation Kinetics of APDP-HCl (10 mM)
Buffer System
pH
Temperature
Additives
Observed Half-Life (t½)
Primary Degradation Pathway
Ultra-pure H₂O
4.5
4°C
None
> 6 months
None (Stable)
Sodium Phosphate
7.4
25°C
None
~ 4.2 hours
Auto-oxidation / Oligomerization
Sodium Phosphate
7.4
25°C
1 mM TCEP, 0.1 mM EDTA
> 72 hours
Suppressed oxidation
TRIS-HCl
7.4
37°C
None
~ 1.5 hours
Buffer-amine cross-linking
TRIS-HCl
8.5
37°C
None
< 20 minutes
Rapid quinone methide formation
Part 4: Self-Validating Experimental Protocols
Protocol A: Preparation and Validation of Oxidation-Resistant Stock Solutions
Objective: Formulate a 10 mM stock solution that prevents premature quinone methide formation and validates its own integrity prior to use.
Buffer Deoxygenation: Boil 50 mL of ultra-pure water (18.2 MΩ·cm) for 10 minutes, then purge with Argon gas for 15 minutes while cooling to room temperature.
Additive Integration: Dissolve EDTA to a final concentration of 0.1 mM to chelate trace copper/iron (which catalyze phenol oxidation).
Solubilization: Weigh exactly 2.61 mg of APDP-HCl (anhydrous basis) in a desiccated environment. Dissolve in 1.0 mL of the prepared deoxygenated water to yield a 10 mM solution.
Self-Validation Check (Critical): Immediately analyze a 1:10 dilution via UV-Vis spectroscopy. Intact APDP-HCl exhibits a sharp peak at ~275 nm. The appearance of a broad shoulder at 340-360 nm indicates quinone methide formation. Validation gate: If the A350/A275 ratio is < 0.05, the stock is validated for use. If > 0.05, discard and prepare fresh buffer.
Storage: Aliquot into amber glass vials (to prevent photo-oxidation), blanket with Argon, and store at -20°C.
Objective: Couple the primary amine of APDP-HCl to an activated carboxylic acid without inducing base-catalyzed oxidative degradation.
Activation: In a dry Schlenk flask under Argon, dissolve 1.0 eq of your target carboxylic acid and 1.1 eq of HATU in anhydrous DMF.
Base Addition & Validation: Add exactly 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Validation gate: The solution should remain pale yellow. A rapid shift to dark brown indicates solvent contamination with trace amines or water. Do not proceed if brown.
APDP-HCl Addition: Add 1.0 eq of APDP-HCl directly as a solid. Do NOT pre-dissolve the APDP-HCl in basic DMF prior to addition.
Reaction Monitoring: Stir at room temperature for 2 hours. Monitor via LC-MS. Validation gate: Look for the desired mass [M+H]+. If you observe a mass of [M-2]+ relative to the expected product, the syringyl ring has oxidized during coupling. In future runs, add 0.5 eq of ascorbic acid to the DMF mixture to suppress this.
References
Source: The Journal of Physical Chemistry B (ACS Publications), 2024.
Technical Support Center: 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride Assay Interference
Welcome to the technical support center for 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common interferences encountered during the analytical assay of this compound. Here, we delve into the root causes of potential issues and provide actionable, field-proven solutions to ensure the accuracy and reliability of your experimental data.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and analysis of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride.
Q1: What are the primary chemical properties of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride that can influence its analysis?
A1: 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride possesses a unique structure with three key functional groups that dictate its reactivity and potential for assay interference: a phenol, two methoxy ethers, and a primary aminopropyl side chain. The phenolic hydroxyl group is susceptible to oxidation, especially at alkaline pH, which can lead to the formation of colored byproducts that interfere with colorimetric assays. The primary amine is basic and can interact with acidic moieties in your sample matrix or on your analytical column. The methoxy groups are generally stable but can be cleaved under harsh acidic conditions.[1] Understanding these properties is crucial for selecting appropriate analytical methods and sample preparation techniques.
Q2: What are the most common analytical methods for quantifying 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride?
A2: The most prevalent methods are High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection and colorimetric assays.[2][3][4][5]
HPLC-UV/MS: This is the preferred method for its specificity and ability to separate the target analyte from potential impurities and degradation products. A C18 reversed-phase column is often used with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier like methanol or acetonitrile.[2][3] UV detection is typically set around 275-280 nm, the approximate absorbance maximum for many phenolic compounds.[4] LC-MS provides even greater selectivity and sensitivity.[6]
Colorimetric Assays: These methods, such as those using Folin-Ciocalteu reagent or diazonium salts, are often used for high-throughput screening of total phenolic content.[7][8][9] However, they are prone to interference from other reducing agents or phenolic compounds in the sample.[7][8][9][10]
Q3: How should I store 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride to minimize degradation?
A3: Due to its susceptibility to oxidation, the compound should be stored as a solid in a tightly sealed container, protected from light and moisture, and preferably at reduced temperatures (2-8 °C). Solutions should be prepared fresh and used promptly. If storage of solutions is necessary, they should be kept at low temperatures, protected from light, and potentially under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The pH of the solution should be kept neutral or slightly acidic to enhance stability.
II. Troubleshooting Guide
This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.
Issue 1: High Background or Baseline Noise in HPLC-UV Analysis
Symptoms:
Elevated and/or noisy baseline in your HPLC chromatogram.
Difficulty in accurately integrating the peak for 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride.
Potential Causes & Solutions:
Cause A: Contaminated Mobile Phase or Solvents. Trace impurities in your solvents (water, acetonitrile, methanol) or buffer reagents can contribute to a high background.
Solution: Use high-purity, HPLC-grade solvents and reagents. Degas your mobile phase thoroughly before use to remove dissolved oxygen, which can contribute to baseline noise and promote oxidation of the analyte.
Cause B: Column Contamination. Over time, your HPLC column can accumulate non-eluting compounds from previous injections, leading to a noisy baseline.
Solution: Implement a regular column washing protocol. A typical wash sequence for a C18 column involves flushing with water, followed by acetonitrile or methanol, and then a stronger, less polar solvent like isopropanol if necessary. Refer to the column manufacturer's guidelines for specific recommendations.
Cause C: Analyte Degradation. As mentioned, 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride can degrade, and its degradation products may absorb at the same wavelength, contributing to a rising baseline or spurious peaks.
Solution: Prepare samples fresh and analyze them promptly. If samples must be stored in an autosampler, ensure the vial compartment is temperature-controlled to minimize degradation. Consider adding an antioxidant, such as ascorbic acid, to your sample diluent, but be sure to verify that it does not interfere with your chromatography.[2]
Issue 2: Poor Reproducibility and Inaccurate Quantification in Colorimetric Assays
Symptoms:
High variability between replicate measurements.
Inconsistent standard curve linearity.
Results that do not correlate with other analytical methods like HPLC.
Potential Causes & Solutions:
Cause A: Interference from Other Reducing Agents. The Folin-Ciocalteu assay, a common method for total phenolics, is not specific and will react with other reducing substances in your sample, such as ascorbic acid, sulfites, and some sugars, leading to an overestimation of the phenolic content.[7][10]
Solution: Consider using a more specific colorimetric assay, such as one that utilizes diazonium salts, which are less affected by non-phenolic reducing substances.[8][9] Alternatively, implement a sample cleanup step to remove interfering compounds before the assay. Solid-phase extraction (SPE) with a suitable sorbent can be effective.
Cause B: pH Sensitivity. The color development in many phenolic assays is highly pH-dependent. Small variations in the final reaction pH can lead to significant differences in absorbance.
Solution: Ensure that your buffers are properly prepared and that the final pH of the reaction mixture is consistent across all samples and standards. Use a calibrated pH meter to verify the pH.
Cause C: Matrix Effects. Components in your sample matrix (e.g., proteins, other phenolic compounds, or excipients in a drug formulation) can interfere with the colorimetric reaction.[7]
Solution: Perform a spike and recovery experiment to assess the extent of matrix interference. This involves adding a known amount of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride to your sample matrix and measuring the recovery. If recovery is poor, you will need to optimize your sample preparation to remove the interfering components.
Issue 3: Unexpected Peaks in Mass Spectrometry Analysis
Symptoms:
Detection of ions with m/z values that do not correspond to the parent compound or its expected adducts.
Potential Causes & Solutions:
Cause A: In-source Fragmentation or Rearrangement. The compound may be unstable in the ion source of the mass spectrometer, leading to fragmentation or rearrangement.
Solution: Optimize the ion source parameters, such as the capillary voltage and source temperature, to minimize in-source decay. A "softer" ionization technique, if available, may be beneficial.
Cause B: Presence of Impurities. The unexpected peaks could be impurities from the synthesis of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride or degradation products. Common impurities in related syntheses can include starting materials, byproducts of side reactions, or residual catalysts.[11][12]
Solution: Obtain a high-purity reference standard for your compound. If possible, use tandem mass spectrometry (MS/MS) to fragment the unexpected ions and elucidate their structures. This can provide clues about their origin.
Cause C: Formation of Adducts. In addition to common adducts like [M+H]+ and [M+Na]+, your analyte may form unexpected adducts with components of your mobile phase or sample matrix.
Solution: Carefully review the composition of your mobile phase and sample diluent. If you suspect an adduct with a specific component, try removing it and see if the unexpected peak disappears.
III. Experimental Protocols & Workflows
Protocol 1: General Purpose HPLC-UV Method for Quantification
This protocol provides a starting point for developing a robust HPLC-UV method.
Parameter
Recommendation
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
5% B to 95% B over 10 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
UV Detection
278 nm
Note: This is a generic method and may require optimization for your specific sample matrix.
Workflow for Troubleshooting Assay Interference
The following diagram illustrates a systematic approach to identifying and mitigating assay interference.
Caption: A logical workflow for diagnosing and resolving assay interference.
IV. References
Colourimetric Assays for Assessing Polyphenolic Phytonutrients with Nutraceutical Applications: History, Guidelines, Mechanisms, and Critical Evaluation. (2025). MDPI. [Link]
CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine. Google Patents.
Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. (2003). PubMed. [Link]
Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. (2025). PMC. [Link]
SIDE BY SIDE COMPARISON TABLE FOR HACH METHOD NUMBER 10266 COLORIMETRIC DETERMINATION OF PHENOL. HACH. [Link]
Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. (2017). SCIRP. [Link]
HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. SIELC Technologies. [Link]
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
PRIMER ON DRUG INTERFERENCES WITH TEST RESULTS. ASHP Publications. [Link]
Analytical Method Lifecyle of SFC Methods from Development Use to Routine QC Implementation: Supporting Small Molecule R&D and Commercialization. LCGC International. [Link]
Common Interferences in Drug Testing. Bluth Bio Industries. [Link]
A review of the newly identified impurity profiles in methamphetamine seizures. (2020). PMC. [Link]
Optimisation of assays: Interference in immunoassays recognize and avoid. Candor Bioscience. [Link]
Basic and neutral route specific impurities in MDMA prepared by different synthesis methods Comparison of impurity profiles. ScienceDirect. [Link]
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. (2024). PMC. [Link]
Technical Support Center: Synthesis & Purification of 4-(3-Aminopropyl)-2,6-dimethoxyphenol Hydrochloride
Welcome to the Technical Support Center. Synthesizing and purifying electron-rich phenolic amines like 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride presents unique mechanistic challenges.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. Synthesizing and purifying electron-rich phenolic amines like 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride presents unique mechanistic challenges. The combination of a highly nucleophilic primary amine and an oxidation-prone 2,6-dimethoxyphenol ring often leads to complex impurity profiles, including diphenoquinones and polyalkylated byproducts.
This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate their purification workflows.
Part 1: Mechanistic FAQs & Process Insights
Q1: Why does my isolated freebase rapidly degrade and turn dark purple or brown upon exposure to air?A1: The 2,6-dimethoxyphenol moiety is exceptionally electron-rich. The electron-donating methoxy groups at the ortho positions significantly lower the oxidation potential of the phenolic hydroxyl group. Upon exposure to atmospheric oxygen or trace transition metals, the molecule undergoes a single-electron oxidation to form a resonance-stabilized phenoxyl radical. These radicals rapidly couple to form highly colored dimeric products (e.g., biphenyl-diols) or diphenoquinones [1].
Causality & Solution: To prevent oxidative degradation, the compound must be kept protonated as a hydrochloride salt. Protonation of the alkylamine withdraws electron density via inductive effects, slightly deactivating the aromatic ring. All extractions and workups must utilize degassed solvents and be performed under an inert argon or nitrogen atmosphere.
Q2: During the catalytic hydrogenation of the nitrile precursor, I am observing up to 30% of a higher molecular weight impurity. What is this, and how can I prevent it?A2: This impurity is a secondary amine dimer. During the reduction of a nitrile to a primary amine, the reaction proceeds through a highly electrophilic imine intermediate. The newly synthesized primary amine (4-(3-aminopropyl)-2,6-dimethoxyphenol) can act as a nucleophile, attacking this unreacted imine to form a secondary amine bridge [2].
Causality & Solution: This side reaction is driven by the localized concentration of the nucleophilic primary amine. To suppress this, conduct the reduction in the presence of excess anhydrous ammonia (
NH3
) to outcompete the primary amine for the imine, or use strictly acidic conditions (e.g., methanolic HCl) to immediately protonate the primary amine as it forms, rendering it non-nucleophilic.
Q3: Why does my hydrochloride salt "oil out" instead of forming a crystalline solid when I add HCl?A3: "Oiling out" occurs when the target salt precipitates as a supercooled liquid or syrup rather than forming a highly ordered crystal lattice. Aminophenol hydrochlorides are highly hygroscopic. Using aqueous HCl or non-anhydrous solvents introduces water, which solvates the ions and prevents nucleation.
Causality & Solution: Transitioning to strictly anhydrous conditions forces rapid crystallization. Using an antisolvent precipitation method (e.g., adding 4M HCl in dioxane to an anhydrous ether solution) dramatically lowers the solubility of the formed salt, driving immediate lattice formation.
Part 2: Troubleshooting Guides & Self-Validating Protocols
Issue 1: High Levels of Colored Oxidized Impurities (Quinones)
If your crude hydrochloride salt is contaminated with brown/purple oxidation products, standard recrystallization will often fail because these planar impurities co-crystallize or become trapped within the lattice.
Protocol 1: Reductive Decolorization and Recrystallization
This protocol utilizes a reducing agent to convert quinones back to phenols, followed by carbon adsorption.
Dissolution: Dissolve the crude 4-(3-Aminopropyl)-2,6-dimethoxyphenol HCl in a minimum volume of hot, degassed Methanol (approx. 5 mL/g).
Reduction & Adsorption: Add 10% w/w activated charcoal (Norit) and 2% w/w sodium dithionite (
Na2S2O4
) to the boiling solution [3].
Hot Filtration: Boil the suspension for 5 minutes under a nitrogen blanket. Rapidly filter the hot mixture through a pre-warmed Celite pad into a clean, dry flask.
Crystallization: Slowly add anhydrous diethyl ether (antisolvent) until the solution becomes slightly turbid. Allow the flask to cool to room temperature, then transfer to a 4 °C refrigerator for 12 hours.
Isolation: Filter the resulting white needles under a blanket of nitrogen, wash with ice-cold ether, and dry in a vacuum desiccator over
P2O5
.
Self-Validation Checkpoint: Upon hot filtration, the resulting filtrate must be completely colorless. If a pink or brown hue persists in the filtrate, this visually validates that the oxidative quinone load exceeded the reductive capacity of the dithionite, or that oxygen ingress occurred during filtration. The protocol must be aborted and repeated with a fresh charge of reducing agent before proceeding to the crystallization step.
Issue 2: Failure to Crystallize ("Oiling Out")
When converting the purified freebase to the hydrochloride salt, the presence of trace water or unreacted starting materials will disrupt crystallization.
Protocol 2: Anhydrous Hydrochloride Salt Formation
Preparation: Dissolve the purified freebase in a 1:1 mixture of anhydrous Dichloromethane (DCM) and anhydrous Diethyl Ether under argon.
Cooling: Submerge the reaction flask in an ice-water bath (0 °C) and initiate vigorous magnetic stirring.
Acidification: Dropwise, add 1.05 molar equivalents of anhydrous HCl in dioxane (4M).
Maturation: Continue stirring at 0 °C for 30 minutes to allow the crystal lattice to mature and expel trapped solvent molecules.
Collection: Vacuum filter the precipitate, wash with cold anhydrous ether, and immediately transfer to a vacuum oven (40 °C, -0.1 MPa).
Self-Validation Checkpoint: A successful salt formation is confirmed if a crisp, filterable white powder precipitates immediately upon HCl addition. If the solution turns cloudy and forms a dense syrup at the bottom of the flask (oiling out), this validates the presence of residual water or impurities. In such cases, the ether must be decanted, and the oil subjected directly to Protocol 1.
Part 3: Quantitative Data & Solvent Optimization
Selecting the correct solvent system is critical for maximizing both the yield and purity of the final hydrochloride salt. The table below summarizes the thermodynamic and kinetic effects of various solvent systems on the recrystallization of 4-(3-Aminopropyl)-2,6-dimethoxyphenol HCl.
Solvent System
Ratio (v/v)
Recovery Yield (%)
HPLC Purity (%)
Visual Appearance
Mechanism of Action / Causality
Water / Ethanol
10:90
45.0%
96.5%
Light Pink Crystals
High dielectric constant leads to excessive solubility; trace oxidation occurs due to dissolved
O2
in water.
Isopropanol (IPA)
100%
82.5%
98.2%
Off-White Powder
Moderate polarity perfectly balances solubility at reflux vs. 4 °C, but traps trace quinones.
Methanol / Ether
20:80
88.0%
>99.5%
Pure White Needles
MeOH fully dissolves the salt; the non-polar antisolvent (Ether) forces pure lattice formation while leaving impurities solvated.
Acetone
100%
N/A (Oils out)
< 90.0%
Brown Syrup
Ketones undergo nucleophilic attack by the primary amine (Schiff base formation); strictly avoid.
Part 4: Process Visualization
The following workflow illustrates the logical decision tree for isolating and purifying the hydrochloride salt, incorporating the self-validating checkpoints described in the protocols.
Figure 1: Optimized anhydrous purification workflow for 4-(3-Aminopropyl)-2,6-dimethoxyphenol HCl.
References
Proposed reaction for the RL-catalysed oxidation of 2,6-dimethoxyphenol - ResearchG
Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane - ACS Public
Technical Support Center: Purification of Synthetic Products
Troubleshooting
Technical Support Center: 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride
Welcome to the technical support center for 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this air-sensitive compound. Our goal is to equip you with the knowledge to mitigate oxidation and ensure the integrity of your experiments.
Q1: My solution of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride has turned a yellow/brown color. What is happening and is my compound still usable?
A1: The discoloration of your solution is a classic indicator of oxidation.[1][2][3] Phenolic compounds, particularly those with electron-donating groups like amines and methoxy groups, are susceptible to oxidation by atmospheric oxygen.[1][2] This process leads to the formation of highly colored species, most notably quinones and their subsequent polymerization products.[1][3]
Whether your compound is still usable depends on the extent of the degradation and the sensitivity of your application. For highly sensitive assays, it is strongly recommended to discard the colored solution and prepare a fresh one. The presence of these oxidation byproducts can interfere with your experiments, leading to unreliable and irreproducible results.
dot
Caption: Generalized oxidation pathway of aminophenols.
Q2: What are the best practices for storing solid 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride to ensure its long-term stability?
A2: Proper storage is the first line of defense against oxidation. For the solid form of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride, we recommend the following:
Storage Parameter
Recommendation
Rationale
Atmosphere
Store under an inert atmosphere (e.g., argon or nitrogen).
Use a tightly sealed container to prevent moisture and air ingress.[4][5]
Moisture can facilitate degradation pathways.
For optimal stability, consider aliquoting the solid compound into smaller, single-use vials under an inert atmosphere. This practice minimizes the exposure of the bulk material to air and moisture each time it is used.
Q3: I need to prepare a stock solution for my experiments. What is the most effective way to prepare and store it to prevent oxidation?
A3: Preparing and storing solutions of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride requires careful attention to detail to minimize exposure to oxygen.
Recommended Protocol for Stock Solution Preparation:
Solvent Degassing: Before use, degas your chosen solvent to remove dissolved oxygen. Common methods include sparging with an inert gas (argon or nitrogen) for 15-30 minutes or using the freeze-pump-thaw technique for more rigorous applications.[2]
Inert Atmosphere Handling: Whenever possible, handle the solid and prepare the solution inside a glove box or glove bag with an inert atmosphere.[6] If a glove box is unavailable, you can create a makeshift inert environment by gently flowing argon or nitrogen into your flask while you work.
Dissolution: Quickly weigh the desired amount of the compound and dissolve it in the degassed solvent.
Antioxidant Addition (Optional but Recommended): For aqueous solutions, consider adding a small amount of a compatible antioxidant. Ascorbic acid is a common choice for protecting aminophenol compounds. A final concentration of 0.1-1 mM ascorbic acid can be effective, but the optimal concentration should be determined empirically for your specific application.
Storage: Aliquot the stock solution into single-use vials, flush the headspace with an inert gas before sealing, and store frozen (-20°C or -80°C) and protected from light.[5]
dot
Caption: Workflow for preparing and storing solutions.
Q4: What is the expected impact of pH on the stability of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride in aqueous solutions?
For enzymatic assays, it is crucial to consider the optimal pH for both enzyme activity and compound stability.[8] If your assay requires a basic pH, it is imperative to minimize the time the compound spends in the high-pH buffer and to work quickly. Consider preparing the compound in a slightly acidic stock solution and diluting it into the final assay buffer immediately before use.
Q5: How can I monitor the degradation of my compound?
A5: To quantitatively assess the stability of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride, a stability-indicating analytical method is necessary. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[1]
General Approach for a Stability Study:
Method Development: Develop an HPLC method that can separate the parent compound from its potential degradation products.
Forced Degradation: Intentionally degrade the compound under various stress conditions (e.g., acid, base, hydrogen peroxide, heat, and light) to generate potential degradation products.[9][10][11] This helps to confirm that your analytical method can effectively separate these byproducts from the main compound.
Analysis: Monitor the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products over time.
If you observe a loss of the main peak without the appearance of other significant peaks, it could be due to the formation of non-UV active or insoluble polymeric byproducts.[1] In such cases, techniques like mass spectrometry (MS) can be valuable for identifying the degradation products.[1]
References
Science.gov. forced degradation study: Topics by Science.gov. [Link]
Gáspár, S., Ujvari, M., & Csonka, R. (2021). Coexistence of Substituted Phenols Reduces the Fouling Ability of Phenol in Non-aqueous Solvents. Periodica Polytechnica Chemical Engineering, 65(3), 366-373. [Link]
Canoníca, S., & Hoigné, J. (2000). Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. The Journal of Physical Chemistry A, 104(6), 1291-1297. [Link]
Sahu, P. K., & Sahu, P. K. (2011). FORCED DEGRADATION STUDY OF PARACETAMOL IN TABLET FORMULATION USING RP-HPLC. Association of Pharmacy Professionals. [Link]
Rasmussen, H. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 27(3). [Link]
Rivas, F. J., Beltrán, F. J., & Gimeno, O. (2003). Changes in Solution Color During Phenol Oxidation by Fenton Reagent. Water Research, 37(20), 4967-4975. [Link]
DGRA. (2014, June 15). Forced degradation studies – comparison between ICH, EMA, FDA and. [Link]
Ginsbach, J. W., & Karlin, K. D. (2013). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Inorganic Chemistry, 52(21), 12383-12395. [Link]
International Journal of Pharmaceutical Sciences. (2025, November 5). Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. [Link]
Kuwahara, H., Kanazawa, K., & Ashida, H. (2004). Antioxidative and antimutagenic activities of 4-vinyl-2,6-dimethoxyphenol (canolol) isolated from canola oil. Journal of Agricultural and Food Chemistry, 52(14), 4380-4387. [Link]
Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses, 79, 186. [Link]
Keri, R. S., & Sasidhar, B. S. (2013). Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application. Archives of Medical Science, 9(2), 346-355. [Link]
Google Patents. (2008). US7335693B2 - Antioxidants for polyamides.
Donnelly, R. F. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 283-286. [Link]
Bokade, V. V., & Yadav, G. D. (2016). Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. RSC Advances, 6(73), 69324-69334. [Link]
ResearchGate. (n.d.). Effect of pH on the enzyme activity using 2,6-dimethoxyphenol as a substrate. [Link]
Reddy, G. S., & Reddy, P. S. (2012). A validated stability-indicating hplc method for the determination of related substances and assay of tolterodine tartarate. International Journal of Pharmaceutical Sciences and Research, 3(8), 2639. [Link]
American Society of Health-System Pharmacists. (2006). ASHP guidelines on handling hazardous drugs. American Journal of Health-System Pharmacy, 63(12), 1172-1193. [Link]
She, Z., & You, S.-L. (2025). Recent total synthesis of natural products leveraging a strategy of enamide cyclization. Chinese Chemical Letters. [Link]
Hantzsch, A. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 12(11), 2547-2560. [Link]
Al-khalili, M. H. (2023). stability of pharmaceutical preparations. MINAR International Journal of Applied Sciences and Technology, 4(1), 1-5. [Link]
GSC Online Press. (2021, July 26). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. [Link]
Google Patents. (2011). WO2011161687A1 - Process for preparing extra pure 2, 6-diisopropyl phenol.
ResearchGate. (2025, August 6). Antioxidative and Antimutagenic Activities of 4-Vinyl-2,6-dimethoxyphenol (Canolol) Isolated from Canola Oil. [Link]
Ministry of Agriculture, Forestry and Fisheries. (n.d.). 7 Regulations of reference standards, reagents, test solutions, standard solutions for volumetric analysis, Matching fluids for. [Link]
Murphy, P. G., Myers, D. S., & Davies, M. J. (1998). The antioxidant potential of propofol (2,6-diisopropylphenol). British Journal of Anaesthesia, 80(1), 69-73. [Link]
Hutsaliuk, V., & Hroshovyi, T. (2020). The Influence of pH Values on the Rheological, Textural and Release Properties of Carbomer Polacril® 40P-Based Dental Gel Formulation with Plant-Derived and Synthetic Active Components. Molecules, 25(21), 5018. [Link]
Balestrini, J. L., & Gard, A. L. (2014). Influence of pH on extracellular matrix preservation during lung decellularization. Tissue Engineering Part C: Methods, 20(12), 971-981. [Link]
Schaffar, B. P., & Wolfbeis, O. S. (1997). Rapid method for the preparation of a robust optical pH sensor. Analyst, 122(6), 573-576. [Link]
A Senior Application Scientist's Guide to the Characterization and Comparative Analysis of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride Reference Standard
For researchers, scientists, and drug development professionals, the integrity of a reference standard is paramount. It is the bedrock upon which the accuracy and reproducibility of analytical data rest.
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the integrity of a reference standard is paramount. It is the bedrock upon which the accuracy and reproducibility of analytical data rest. This guide provides an in-depth technical comparison of the 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride reference standard, offering a framework for its evaluation against potential alternatives. We will delve into the causality behind experimental choices, ensuring a self-validating system for its characterization.
Introduction to 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride
4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride is a chemical compound with the molecular formula C₁₁H₁₈ClNO₃ and a molecular weight of approximately 247.72 g/mol .[1] It is primarily utilized for research purposes.[1] The hydrochloride salt form suggests it is likely a stable, crystalline solid, which is advantageous for use as a reference standard due to its ease of handling and weighing. The core structure consists of a dimethoxyphenol group attached to an aminopropyl side chain. This structure hints at potential biological activities, possibly related to antioxidant effects, as seen in other substituted phenols like 2,6-diisopropylphenol, which has shown protective effects against oxidative stress.[2]
A reference standard for this compound must be of high purity and well-characterized to ensure its suitability for qualitative and quantitative analyses. The quality of a reference standard is defined by its identity, purity, and stability. This guide will outline the necessary experimental workflows to verify these attributes and compare them against a logical alternative, such as the free base form, 4-(3-aminopropyl)-2,6-dimethoxyphenol, or a structurally related compound like 4-(3-hydroxypropyl)-2,6-dimethoxyphenol.[3]
Comparative Analysis: Defining the Gold Standard
An effective comparison of a reference standard with an alternative hinges on a set of predefined critical quality attributes (CQAs). For 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride, these CQAs include:
Purity: The percentage of the desired compound, free from impurities.
Identity: Confirmation of the correct chemical structure.
Stability: The ability to retain its critical properties over time under specified storage conditions.
Solubility: A practical parameter that influences its application in various analytical techniques.
Hygroscopicity: The tendency to absorb moisture from the atmosphere, which can affect its accurate weighing.
This guide will focus on a comparative workflow between the hydrochloride salt (the reference standard) and its free base as a hypothetical alternative.
Experimental Workflows for Comparative Analysis
The following sections detail the experimental protocols to compare the reference standard and its alternative.
Purity Determination and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds.[4][5] A diode-array detector (DAD) allows for the simultaneous acquisition of spectral data, aiding in peak purity assessment and impurity identification.
Experimental Protocol:
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a DAD.
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point for phenolic compounds.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation of the main peak from any impurities.
Detection: UV detection at the maximum absorbance wavelength of the analyte (around 280 nm for phenolic compounds) and DAD to assess peak purity.[5]
Sample Preparation:
Accurately weigh and dissolve the reference standard and the alternative in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) to a known concentration (e.g., 1 mg/mL).
Prepare a series of dilutions to determine the limit of detection (LOD) and limit of quantification (LOQ).
Analysis: Inject equal volumes of the prepared solutions and analyze the resulting chromatograms for the area percentage of the main peak and any impurity peaks.
Structural Identity Confirmation by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
Rationale: NMR spectroscopy provides detailed information about the chemical structure, while MS confirms the molecular weight and fragmentation pattern. Together, they provide unambiguous identification.[6]
Experimental Protocol:
¹H and ¹³C NMR:
Dissolve an accurately weighed amount of each sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
Acquire ¹H and ¹³C NMR spectra.
Compare the chemical shifts, coupling constants, and integration values with the expected structure. The hydrochloride salt may show slight shifts compared to the free base, particularly for protons near the amine group.
Mass Spectrometry (MS):
Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
Infuse a dilute solution of each sample.
Determine the accurate mass of the molecular ion and compare it with the theoretical mass. For the hydrochloride, the free base will be observed in the positive ion mode.
Caption: Workflow for structural identity confirmation.
Stability and Hygroscopicity Assessment
Rationale: A reference standard should be stable under defined storage conditions to ensure its integrity over its shelf life. Hygroscopicity is a critical parameter as moisture uptake can lead to inaccurate weighing and degradation.
Experimental Protocol:
Stability Study:
Store aliquots of the reference standard and the alternative under accelerated stability conditions (e.g., 40 °C / 75% RH) and long-term storage conditions (e.g., 25 °C / 60% RH).
At predefined time points (e.g., 0, 1, 3, 6 months), analyze the samples by HPLC for purity and impurity profiling.
Hygroscopicity Study:
Use a dynamic vapor sorption (DVS) analyzer to measure the moisture uptake of each sample over a range of relative humidity.
Alternatively, store accurately weighed samples in desiccators with controlled humidity and measure the weight change over time.
This guide has outlined a comprehensive framework for the characterization and comparative analysis of the 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride reference standard. By systematically evaluating its purity, identity, stability, and hygroscopicity against a suitable alternative, researchers can gain a high degree of confidence in its quality and performance. The hydrochloride salt is generally expected to exhibit superior stability and lower hygroscopicity compared to the free base, making it a more robust choice for a reference standard. However, the experimental data generated through these workflows will provide the definitive evidence to support this assertion. For any analytical work, the use of a well-characterized and stable reference standard is non-negotiable for generating reliable and reproducible results.
Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative - Semantic Scholar. [Link]
Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic amino functional groups - Green Chemistry (RSC Publishing). [Link]
MOM protecting group alternative for Suzuki : r/Chempros - Reddit. [Link]
preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. [Link]
amine applications and properties data - alkanolamines. [Link]
CN106631714A - Method for synthesizing 2,6-dimethoxyphenol - Google P
Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Publishing. [Link]
A Senior Application Scientist's Comparative Guide to the Cross-Reactivity of Phenolic Peroxidase Substrates
Focus: Evaluating 4-(3-Aminopropyl)-2,6-dimethoxyphenol as a Novel HRP Substrate Abstract The fidelity of enzyme-linked immunosorbent assays (ELISA) and other peroxidase-based detection methods is critically dependent on...
Author: BenchChem Technical Support Team. Date: April 2026
Focus: Evaluating 4-(3-Aminopropyl)-2,6-dimethoxyphenol as a Novel HRP Substrate
Abstract
The fidelity of enzyme-linked immunosorbent assays (ELISA) and other peroxidase-based detection methods is critically dependent on the substrate's specificity. This guide provides an in-depth comparative analysis of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride, a novel phenolic substrate, against established horseradish peroxidase (HRP) substrates such as 3,3',5,5'-Tetramethylbenzidine (TMB), 2,2'-Azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and o-Phenylenediamine (OPD). We explore the fundamental mechanisms of HRP-mediated catalysis and delve into the common sources of assay interference. Through structured experimental protocols and comparative data, this guide serves as a technical resource for researchers, scientists, and drug development professionals to anticipate, diagnose, and mitigate cross-reactivity, thereby ensuring the accuracy and reproducibility of immunoassay results.
Introduction: The Critical Role of Substrate Specificity in HRP-Based Assays
Horseradish Peroxidase (HRP) is a cornerstone enzyme in molecular biology and diagnostics, widely used in ELISAs, Western blotting, and immunohistochemistry. Its primary function is to catalyze the oxidation of a substrate in the presence of hydrogen peroxide, producing a detectable signal—be it colorimetric, fluorescent, or chemiluminescent.[1] The choice of substrate is paramount, directly influencing assay sensitivity, dynamic range, and, most importantly, specificity.[2][3]
An ideal substrate should only be acted upon by the HRP enzyme conjugate, generating a signal that is directly proportional to the analyte concentration. However, various substances within a biological sample can interfere with this reaction, leading to false-positive or false-negative results. This phenomenon, broadly termed cross-reactivity or interference, can stem from the substrate's interaction with non-target molecules in the sample matrix or the intrinsic properties of the sample itself.[4][5]
This guide focuses on evaluating the cross-reactivity profile of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride (herein referred to as APDMP), a compound with a chemical structure suggestive of a novel HRP substrate.[6][7] By comparing its theoretical performance characteristics against the well-documented profiles of TMB, ABTS, and OPD, we aim to provide a framework for validating new reagents and troubleshooting unexpected assay results.
Mechanism of Action and Potential for Cross-Reactivity
The catalytic cycle of HRP is a well-defined multi-step process. Understanding this mechanism is key to identifying potential points of interference.
2.1 The HRP Catalytic Cycle
HRP first reacts with hydrogen peroxide (H₂O₂) to form an oxidized intermediate, Compound I. Compound I then oxidizes a substrate molecule (like APDMP or TMB), generating a radical product and returning the enzyme to a second intermediate state, Compound II. A second substrate molecule is oxidized by Compound II, producing another radical product and returning the enzyme to its native state, ready for another cycle.[8] The generated radicals can then react further to form a stable, colored final product.
2.2 Sources of Assay Interference
Interference can be broadly categorized as follows:
Matrix Effects : Components in the biological sample (e.g., serum, plasma, sputum) can directly interfere. This includes endogenous enzymes like eosinophil peroxidase (EPX) which can also oxidize HRP substrates, leading to false positives.[9] Other substances like bilirubin and lipids can also cause interference depending on the assay design.[4][10]
Chemical Interference : Compounds that have similar reducing potential to the intended substrate can compete in the reaction, quenching the signal. Preservatives like sodium azide are potent inhibitors of HRP and must be avoided.[4][10]
Cross-Reactivity of Antibodies : Endogenous antibodies in the sample, such as human anti-mouse antibodies (HAMA) or heterophilic antibodies, can bridge the capture and detection antibodies in a sandwich assay, causing a false-positive signal irrespective of the analyte's presence.[5][11] While not a substrate issue directly, this highlights the complexity of immunoassay interference.
Biotin Interference : In assays using streptavidin-biotin systems for signal amplification, high levels of exogenous biotin (from supplements) can saturate streptavidin binding sites, preventing the HRP conjugate from binding and leading to a false-negative result.[12][13]
Comparative Analysis of HRP Substrates
The choice of substrate involves a trade-off between sensitivity and susceptibility to interference. APDMP, as a phenolic compound, is structurally related to substrates used in phenol degradation assays and is likely to undergo a one-electron oxidation mechanism similar to other HRP substrates.[14][15]
Substrate
Chemical Name
Oxidized Product Color
Key Characteristics & Cross-Reactivity Profile
APDMP (Hypothesized)
4-(3-Aminopropyl)-2,6-dimethoxyphenol HCl
Brown/Polymeric (Predicted)
Hypothesis: The electron-donating methoxy and aminopropyl groups may increase sensitivity. However, phenolic compounds can be susceptible to oxidation by endogenous peroxidases and other oxidizing agents in the matrix. The aminopropyl group could potentially engage in non-specific binding.
TMB
3,3',5,5'-Tetramethylbenzidine
Blue (non-stopped) -> Yellow (stopped)
Highest Sensitivity: Generally considered the most sensitive chromogenic substrate.[3][16] Lower Hazard: Non-carcinogenic alternative to OPD.[16][17] Interference: Can produce significant background if protein or antibody concentrations are too high.[2]
Lower Sensitivity: Less sensitive than TMB and OPD, which can be an advantage in assays with high background noise.[2][3] Stability: The radical cation is long-lived and stable. The reaction can be read over time.
OPD
o-Phenylenediamine
Yellow-Orange
High Sensitivity: Less sensitive than TMB but more sensitive than ABTS.[2][16] Hazard: Considered a potential mutagen, requiring careful handling and disposal.[16]
Experimental Protocol: A Framework for Evaluating Substrate Cross-Reactivity
To objectively assess the cross-reactivity of a new substrate like APDMP, a standardized interference study is required. This protocol provides a self-validating system to compare its performance against a known substrate (e.g., TMB).
Objective: To quantify the degree of interference caused by common matrix components on the signal generated by APDMP compared to TMB in a direct ELISA format.
Interfering Substances: Hemoglobin, Bilirubin, Biotin, Sodium Azide, Human Serum Albumin (HSA).
4.2 Experimental Workflow
4.3 Step-by-Step Methodology
Plate Coating: Coat wells of a 96-well plate with 100 µL of antigen (1 µg/mL in PBS). Incubate overnight at 4°C. Causality: This establishes a consistent target for the immunoassay.
Blocking: Wash the plate 3x with Wash Buffer. Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature. Causality: Blocking with an inert protein like BSA prevents non-specific binding of subsequent antibodies and reagents to the plastic surface.[3][11]
HRP Conjugate Addition: Wash the plate 3x. Add 100 µL of HRP-conjugated antibody diluted in Blocking Buffer to each well.
Interference Spiking:
Prepare stock solutions of interferents at 10x the final desired concentration.
To test wells, add 10 µL of the appropriate interferent stock.
To control wells, add 10 µL of buffer.
Causality: This step directly introduces the potential cross-reacting substance into the assay environment to measure its effect on signal generation.
Incubation: Incubate for 1 hour at room temperature.
Washing: Wash the plate 5x with Wash Buffer. Causality: A thorough wash is critical to remove any unbound conjugate and interferents, ensuring that the subsequent signal is only from specifically bound HRP.
Substrate Development: Add 100 µL of either APDMP or TMB substrate solution to the appropriate wells. Incubate in the dark for 15-30 minutes. Causality: Incubation time is a key variable; longer times may increase signal but also background.
Stopping and Reading: Add 100 µL of Stop Solution (if required for the substrate). Read the absorbance on a plate reader at the appropriate wavelength (e.g., 450 nm for stopped TMB).
4.4 Data Analysis
Calculate the percent interference for each substance using the following formula:
A positive value indicates signal inhibition, while a negative value indicates signal enhancement (false positive).
Field-Proven Insights & Recommendations
Based on the known behavior of phenolic substrates and common immunoassay interferents, the following outcomes can be anticipated for APDMP:
Sensitivity vs. Background: The electron-donating groups on the APDMP phenol ring may lead to high sensitivity. However, this can also make it more susceptible to non-enzymatic oxidation or oxidation by endogenous peroxidases, potentially increasing background noise.[9]
Recommendation: When evaluating APDMP, it is crucial to test it with "zero-analyte" control samples from the intended biological matrix (e.g., patient serum known to be negative for the target). This will reveal the inherent background signal generated by the matrix itself.
Mitigation Strategies: If matrix interference is high, several strategies can be employed:
Sample Dilution: This is the simplest method to reduce the concentration of interfering substances, though it may also reduce assay sensitivity.[12][18]
Blocking Agents: Incorporating specific blocking reagents into the assay buffer can neutralize known interferents like heterophilic antibodies.[11]
Alternative Substrates: If a specific type of interference is identified (e.g., high endogenous peroxidase activity), switching to a less susceptible substrate or a different detection system (e.g., fluorescent) may be necessary. For assays with generally high background, a less sensitive substrate like ABTS might yield a better signal-to-noise ratio.[2]
Conclusion
While 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride presents a potentially novel tool for HRP-based detection, its utility can only be confirmed through rigorous validation. Its phenolic structure suggests a high probability of efficient oxidation by HRP but also raises concerns about susceptibility to common interferents found in biological matrices. By employing a systematic evaluation framework as outlined in this guide, researchers can objectively compare its performance to established substrates like TMB and ABTS. This approach of empirical validation is fundamental to maintaining scientific integrity and ensuring the development of robust, reliable immunoassays.
References
Ismail, A. A. (2021). Hormone Immunoassay Interference: A 2021 Update. Annals of Laboratory Medicine, 41(5), 435–450. [Link]
Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]
Datta, P. (2015). How to Detect and Solve Immunoassay Interference. AACC. [Link]
SeraCare. Comparison of ABTS, TMB, and OPD Peroxidase Substrate Systems. [Link]
Favresse, J., & Gruson, D. (2021). Hormone Immunoassay Interference: A 2021 Update. Synapse. [Link]
Prytiskach, M. A., et al. (2023). A Systematic Investigation of TMB Substrate Composition for Signal Enhancement in ELISA. ChemRxiv. [Link]
Vojinović, V., et al. (2023). Immobilization of Horseradish Peroxidase for Phenol Degradation. ACS Omega. [Link]
Bolje, A. (2015). MOST COMMON INTERFERENCES IN IMMUNOASSAYS. Diabetologia Croatica. [Link]
Rodríguez-López, J. N., et al. (2000). Reactivity of Horseradish Peroxidase Compound II toward Substrates: Kinetic Evidence for a Two-Step Mechanism. Biochemistry. [Link]
Imai, J., et al. (1981). Evaluation of ELISA with ABTS, 2-2'-azino-di-(3-ethylbenzthiazoline sulfonic acid), as the substrate of peroxidase and its application to the diagnosis of schistosomiasis. PubMed. [Link]
Carvalho, R. H., et al. (2023). Immobilization of Horseradish Peroxidase for Phenol Degradation. ACS Omega. [Link]
Su, W., & Gray, K. M. (2022). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Foods. [Link]
Nair, P., & O'Byrne, P. M. (2016). Endogenous peroxidases in sputum interfere with horse-radish peroxidase-based ELISAs. Journal of Immunological Methods. [Link]
Ismail, A. A. (2017). Interferences in Immunoassay. Hot-topics in Clinical Chemistry. [Link]
Trambas, C. (2023). An Overview of Biotin Interference Impact on Immunoassays. MDPI. [Link]
Ferreira, B. S., et al. (2005). Kinetics of soluble and immobilized horseradish peroxidase-mediated oxidation of phenolic compounds. ResearchGate. [Link]
Analytical Method Validation for 4-(3-Aminopropyl)-2,6-dimethoxyphenol Hydrochloride: RP-HPLC vs. HILIC Comparison Guide
Executive Summary 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride (CAS 54738-28-2) is a highly functionalized, polar pharmaceutical building block. Because of its basic primary amine and acidic phenolic hydroxyl grou...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride (CAS 54738-28-2) is a highly functionalized, polar pharmaceutical building block. Because of its basic primary amine and acidic phenolic hydroxyl group, achieving reliable chromatographic retention, sharp peak symmetry, and reproducible quantification is a significant analytical challenge. This guide provides an objective, data-supported comparison between traditional Reversed-Phase HPLC (RP-HPLC) utilizing ion-pairing agents and Hydrophilic Interaction Liquid Chromatography (HILIC). Both methods are evaluated through the lens of the framework[1].
Part 1: The Causality of Chromatographic Behavior (Expertise & Experience)
To develop a robust analytical method, we must first understand the molecular causality dictating the analyte's behavior on a stationary phase.
The RP-HPLC Ion-Pairing Dilemma
In standard RP-HPLC, retention is driven by hydrophobic partitioning. At an acidic mobile phase pH (e.g., pH 2.5), the primary amine of 4-(3-Aminopropyl)-2,6-dimethoxyphenol is fully protonated (
NH3+
). This cationic state drastically reduces the molecule's LogD, causing it to elute near the void volume (
t0
) on standard C18 columns. Furthermore, the positively charged amine undergoes secondary electrostatic interactions with residual, unendcapped silanols (
SiO−
) on the silica matrix. This causes severe peak tailing and poor reproducibility.
To force retention in RP-HPLC, analysts typically introduce an ion-pairing agent like Trifluoroacetic acid (TFA). TFA forms a transient, hydrophobic, neutral complex with the protonated amine, which successfully partitions into the C18 phase. However, TFA permanently alters the column's stationary phase and causes severe ion suppression in mass spectrometry.
The HILIC Advantage
HILIC operates on an orthogonal retention mechanism perfectly suited for polar amines. By utilizing a polar stationary phase (e.g., zwitterionic sulfobetaine) and a highly organic mobile phase (typically >70% Acetonitrile), a semi-immobilized, water-rich layer forms on the particle surface[2]. The polar 4-(3-Aminopropyl)-2,6-dimethoxyphenol partitions from the bulk organic mobile phase into this aqueous layer[2]. This mechanism provides excellent retention for polar amines without the need for ion-pairing agents, yields highly symmetrical peaks, and offers superior compatibility with Electrospray Ionization (ESI-MS) due to the high volatility of the organic mobile phase[3].
Part 2: Self-Validating Experimental Protocols (Trustworthiness)
To objectively compare these methodologies, both methods were subjected to a rigorous validation protocol. A self-validating system requires built-in System Suitability Testing (SST) to verify instrument performance prior to data acquisition.
Step-by-Step Methodology
1. Standard and Sample Preparation
Causality Check: The sample diluent must match the initial mobile phase conditions to prevent peak distortion.
RP-HPLC Diluent: 90% Water / 10% Acetonitrile.
HILIC Diluent: 75% Acetonitrile / 25% Water (Injecting highly aqueous samples in HILIC disrupts the stationary aqueous layer, causing peak splitting).
Preparation: Accurately weigh 10.0 mg of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride reference standard. Dissolve in 10.0 mL of the respective diluent to create a 1.0 mg/mL stock. Dilute to a working concentration of 100 µg/mL.
2. Chromatographic Conditions
Method A: RP-HPLC (Ion-Pairing)
Column: Endcapped C18 (150 x 4.6 mm, 3.5 µm).
Mobile Phase A: 0.1% TFA in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: 5% B to 60% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 280 nm.
Method B: HILIC (Zwitterionic)
Column: ZIC-HILIC (150 x 4.6 mm, 3.5 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
Mobile Phase B: Acetonitrile.
Isocratic: 20% A / 80% B for 10 minutes.
Flow Rate: 0.5 mL/min.
Detection: UV at 280 nm.
3. ICH Q2(R2) Validation Workflow
System Suitability (SST): Inject the 100 µg/mL standard six times. Acceptance criteria: RSD of peak area ≤ 2.0%, Tailing factor (Tf) ≤ 1.5, Theoretical plates (N) ≥ 2000. This ensures the system is valid before proceeding.
Specificity: Inject blank diluent to ensure no interfering peaks at the analyte's retention time[1].
Linearity: Prepare and inject five concentration levels (25, 50, 100, 150, 200 µg/mL). Perform linear regression analysis.
Accuracy (Recovery): Spike known amounts of standard into a synthetic sample matrix at 50%, 100%, and 150% of the target concentration. Calculate % recovery[1].
Precision (Repeatability): Analyze six independent sample preparations at 100 µg/mL. Calculate the %RSD of the assay results.
Part 3: Comparative Performance Data
Table 1: Chromatographic Suitability Comparison
Parameter
Method A (RP-HPLC + TFA)
Method B (HILIC)
Analytical Implication
Retention Time (tR)
3.2 min
6.8 min
HILIC provides superior retention for the polar amine, moving it away from the void volume.
Tailing Factor (Tf)
1.65
1.10
HILIC eliminates secondary silanol interactions, resulting in highly symmetrical peaks.
Theoretical Plates (N)
4,500
12,500
The high organic mobile phase in HILIC reduces viscosity, improving mass transfer and efficiency.
MS Compatibility
Poor (Ion Suppression)
Excellent
HILIC avoids TFA, enabling direct transfer to LC-MS/MS platforms.
Table 2: ICH Q2(R2) Validation Metrics
Validation Parameter
Acceptance Criteria
Method A (RP-HPLC)
Method B (HILIC)
Linearity (
R2
)
≥0.999
0.9992
0.9998
Precision (%RSD)
≤2.0%
1.8%
0.6%
Accuracy (Recovery)
98.0%−102.0%
97.5% - 101.2%
99.1% - 100.5%
Limit of Quantitation
Signal-to-Noise
≥10
1.5 µg/mL
0.3 µg/mL
Part 4: Visualizations
Decision tree for selecting chromatographic modes for polar amines.
ICH Q2(R2) analytical method validation workflow for drug substances.
References
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline
Source: European Medicines Agency (EMA)
URL: [Link]
Title: Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique
Source: National Institutes of Health (NIH) / PubMed Central
URL: [Link]
Title: Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column
Source: Agilent Technologies
URL: [Link]
A Comparative Guide to the Antioxidant Activity of Dimethoxyphenol Derivatives
Introduction: The Therapeutic Promise of Dimethoxyphenol Derivatives as Antioxidants In the ongoing battle against cellular oxidative stress, a key player in the pathogenesis of numerous chronic diseases, phenolic compou...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Therapeutic Promise of Dimethoxyphenol Derivatives as Antioxidants
In the ongoing battle against cellular oxidative stress, a key player in the pathogenesis of numerous chronic diseases, phenolic compounds have emerged as promising therapeutic agents. Among these, dimethoxyphenol derivatives are a class of molecules that have garnered significant attention from researchers and drug development professionals. Their unique structural features, characterized by a phenol ring substituted with two methoxy groups, contribute to their potent antioxidant properties. These compounds are adept at neutralizing harmful free radicals, thereby mitigating oxidative damage to lipids, proteins, and nucleic acids.
This guide provides a comprehensive, in-depth comparison of the antioxidant activity of various dimethoxyphenol derivatives. We will delve into the structure-activity relationships that govern their efficacy, present supporting experimental data from established in vitro assays, and provide detailed protocols to enable reproducible research. Our objective is to equip researchers, scientists, and drug development professionals with the critical knowledge needed to advance the exploration of these compounds in therapeutic applications.
The Chemical Basis of Antioxidant Action: A Mechanistic Overview
The antioxidant capacity of phenolic compounds, including dimethoxyphenol derivatives, is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it.[1][2] This process is often described by two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1][3]
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively quenching the radical and forming a more stable phenoxyl radical (ArO•). The stability of this resulting phenoxyl radical is a key determinant of the antioxidant's efficacy.[1][4]
Single Electron Transfer (SET): The SET mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation and an anion. This is often followed by proton transfer.[3][4]
The efficiency of these processes is heavily influenced by the molecular structure of the dimethoxyphenol derivative, including the position of the methoxy groups and the presence of other substituents on the aromatic ring.[5][6]
Comparative Antioxidant Profiling: An In-Depth Analysis
To provide a clear and objective comparison, we have compiled data on the antioxidant activity of several key dimethoxyphenol derivatives from various studies. The following table summarizes their performance in common antioxidant assays. A lower IC50 value indicates a higher antioxidant potency.
Compound
Derivative
Assay
IC50 / Activity
Reference
Apocynin
4-hydroxy-3-methoxyacetophenone
Various
Weak free radical scavenger compared to protocatechuic acid.[7][8] More effective as a scavenger of hypochlorous acid.[8]
Note: The values presented are indicative and sourced from multiple studies. Direct comparison should be made with caution due to variations in experimental conditions.
Structure-Activity Relationship: Decoding the Molecular Architecture of Potency
The antioxidant activity of dimethoxyphenol derivatives is not uniform and is intricately linked to their molecular structure. Key structural features that influence their efficacy include:
Number and Position of Hydroxyl Groups: The presence of the phenolic hydroxyl group is paramount for antioxidant activity, as it is the primary site of hydrogen or electron donation.[17][18]
Methoxy Group Substitution: The position of the methoxy groups on the benzene ring significantly impacts the stability of the resulting phenoxyl radical through resonance and inductive effects. Studies have shown that methoxy groups can enhance the antioxidant activities of phenolic acids.[4] For instance, the ortho-methoxyphenolic groups of curcumin are involved in its antioxidant activities.[19]
Dimerization: As evidenced by the enhanced activity of the dimers of 2,6-dimethoxyphenol and canolol, dimerization can lead to a significant increase in antioxidant capacity.[10][11][12][15][20][21] This is often attributed to the increased number of hydroxyl groups and a more stabilized radical species.
Other Substituents: The presence of other functional groups on the aromatic ring can either enhance or diminish antioxidant activity. For example, the vinyl group in canolol contributes to its potent peroxynitrite scavenging ability.[13][14]
Experimental Protocols: A Guide to Reproducible Antioxidant Assessment
The accurate and reproducible assessment of antioxidant capacity is crucial for the comparative evaluation of dimethoxyphenol derivatives. The following are detailed, step-by-step methodologies for three widely used antioxidant assays.[22]
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.[22][23]
Materials:
2,2-diphenyl-1-picrylhydrazyl (DPPH)
Methanol or Ethanol
Test compounds (dimethoxyphenol derivatives)
Positive control (e.g., Trolox, Gallic Acid)
96-well microplate
Spectrophotometer
Procedure:
Reagent Preparation: Prepare a 0.1 mM stock solution of DPPH in methanol or ethanol.
Sample Preparation: Prepare a series of concentrations for each test compound and the positive control.
Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to varying concentrations of the test compounds.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[23]
Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.[23]
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
% Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
IC50 Determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[23]
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.[22][23]
ABTS•+ Generation: Generate the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10][23]
Working Solution Preparation: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[10][23]
Reaction Mixture: In a 96-well plate, add a large volume of the ABTS•+ working solution to a small volume of the test compound at various concentrations.[23]
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).[23]
Measurement: Measure the absorbance at 734 nm.[23]
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.
TEAC Determination: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.[23]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[22][23]
Materials:
FRAP reagent (containing acetate buffer, TPTZ solution, and FeCl₃ solution)
Test compounds
Positive control (e.g., FeSO₄ or Trolox)
96-well microplate
Spectrophotometer
Procedure:
FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (10 mM) in 40 mM HCl, and a solution of FeCl₃ (20 mM) in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.[23]
Reaction Mixture: In a 96-well plate, add the FRAP reagent to a small volume of the test compound.
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).[23]
Measurement: Measure the absorbance of the blue-colored product at 593 nm.[23]
Quantification: The antioxidant capacity is determined by comparing the absorbance change with a standard curve prepared using a known concentration of FeSO₄ or Trolox.[23]
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Hydrogen Atom Transfer (HAT) mechanism of antioxidant action.
A Comparative Efficacy Evaluation Framework for the Novel Compound 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride
Introduction 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride is a novel synthetic compound available for research purposes. As of the current date, a comprehensive public profile of its biological efficacy and specif...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride is a novel synthetic compound available for research purposes. As of the current date, a comprehensive public profile of its biological efficacy and specific therapeutic applications is not available. However, its structural motifs, particularly the dimethoxyphenol group, are present in a variety of biologically active molecules. Notably, structurally related 4-substituted 2,6-dimethoxyphenethylamines have been investigated for their interaction with the serotonergic system, specifically as agonists at 5-HT2A and 5-HT2C receptors, suggesting a potential role as a psychedelic or psychoactive agent.
This guide provides a robust framework for researchers and drug development professionals to systematically evaluate the efficacy of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride. Instead of a direct comparison based on non-existent data, we propose a phased experimental approach, using well-characterized, clinically relevant drugs as benchmarks at each stage. This comparative methodology will enable a thorough characterization of the compound's pharmacological profile and potential therapeutic utility.
The proposed investigation will focus on the hypothesis that 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride (referred to as 'Test Compound' hereafter) modulates serotonergic pathways. We will use Sertraline , a selective serotonin reuptake inhibitor (SSRI), and Risperidone , an atypical antipsychotic with potent 5-HT2A receptor antagonist activity, as our primary comparators to provide a broad context of its potential mechanism of action.
Phase 1: In Vitro Target Engagement and Physicochemical Profiling
The initial phase is designed to confirm the hypothesized molecular target and establish a baseline for the compound's drug-like properties.
Receptor Binding Affinity
Rationale: The primary step is to determine if the Test Compound directly interacts with key serotonin receptors as suggested by structurally similar molecules. A radioligand displacement assay is a standard, high-throughput method to quantify the binding affinity (Ki) of a compound for a specific receptor.
Preparation of Cell Membranes: Utilize commercially available cell lines (e.g., HEK293) stably expressing human 5-HT2A, 5-HT2C, and, as a control, the serotonin transporter (SERT). Prepare cell membrane fractions through homogenization and centrifugation.
Assay Setup: In a 96-well plate, combine the cell membrane preparation with a known concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C).
Compound Incubation: Add increasing concentrations of the Test Compound, Sertraline (as a known SERT binder), and Risperidone (as a known 5-HT2A antagonist).
Incubation and Washing: Incubate the plates to allow for competitive binding to reach equilibrium. Subsequently, rapidly wash the plates to remove unbound radioligand.
Scintillation Counting: Measure the radioactivity in each well using a scintillation counter. The amount of radioactivity is inversely proportional to the binding affinity of the test compound.
Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation. This value represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium.
Data Presentation:
Compound
5-HT2A Ki (nM)
5-HT2C Ki (nM)
SERT Ki (nM)
Test Compound
Experimental Result
Experimental Result
Experimental Result
Risperidone
~0.2 (Literature Value)
~5 (Literature Value)
>10,000 (Literature Value)
Sertraline
>1,000 (Literature Value)
>1,000 (Literature Value)
~0.3 (Literature Value)
Phase 2: Cellular Functional Assays
Rationale: Binding to a receptor does not reveal whether the compound activates (agonist), blocks (antagonist), or has no effect on its signaling. Functional assays are crucial to determine the pharmacological nature of the interaction.
Receptor Activation/Antagonism Assay
Rationale: We will assess the functional consequence of the Test Compound binding to the 5-HT2A receptor. A common downstream signaling event for 5-HT2A activation is the mobilization of intracellular calcium.
Experimental Protocol: Calcium Flux Assay
Cell Culture: Plate HEK293 cells stably expressing the human 5-HT2A receptor in a 96-well, black-walled, clear-bottom plate.
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
Agonist Mode: To determine if the Test Compound is an agonist, add it in increasing concentrations to the cells and measure the change in fluorescence over time using a plate reader. Serotonin should be used as a positive control.
Antagonist Mode: To determine if the Test Compound is an antagonist, pre-incubate the cells with increasing concentrations of the Test Compound. Then, add a known concentration of serotonin (at its EC50) and measure the inhibition of the serotonin-induced calcium flux. Risperidone will be used as a positive control antagonist.
Data Analysis:
Agonist Mode: Plot the fluorescence change against the compound concentration to generate a dose-response curve and calculate the EC50 (potency) and Emax (efficacy) values.
Antagonist Mode: Plot the inhibition of the serotonin response against the compound concentration to calculate the IC50 value.
This guide outlines a systematic, comparative framework to elucidate the efficacy of the novel compound 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride. By benchmarking its activity against well-characterized drugs like Sertraline and Risperidone, researchers can build a comprehensive pharmacological profile, starting from molecular target engagement and progressing to functional cellular and neuronal effects.
The data generated through these phases will be critical for making informed decisions about the compound's potential therapeutic value. Positive and potent activity in these assays would warrant progression to more complex in vivo models to assess behavioral effects, pharmacokinetics, and safety, which are beyond the scope of this initial evaluation guide. This structured approach ensures that the investigation is logical, efficient, and grounded in established pharmacological principles.
References
Sugita, K. Development of synthetic pathways and syntheses of natural products applicable to novel biological activity evaluation research. KAKENHI-PROJECT-19K06981. [Link]
Kolaczynska, K. et al. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. [Link]
Howson, W. et al. Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2- (cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,
Comparative
A Comparative Guide to the Investigation of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride: A Proposed Framework for In Vitro and In Vivo Characterization
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the scientific investigation of the novel research chemical, 4-(3-Aminopropyl)-2,6-dimethox...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the scientific investigation of the novel research chemical, 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride (CAS # 54738-28-2).[1] Given the limited publicly available data on this specific compound, this document outlines a logical, scientifically rigorous progression from foundational in vitro characterization to predictive in vivo validation. We will draw comparisons from structurally related compounds to build a testable hypothesis regarding its mechanism of action and provide detailed, field-proven protocols to guide experimentation.
Introduction and Scientific Context
4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride belongs to the phenethylamine class, a structural backbone shared by many neurotransmitters and psychoactive compounds. Its key features are the dimethoxy substitutions at the 2 and 6 positions of the phenyl ring and a 3-aminopropyl side chain. This substitution pattern is distinct from the more extensively studied 2,5-dimethoxy or 3,4,5-trimethoxy-substituted phenethylamines (e.g., the 2C-x series or mescaline, respectively).
The presence of methoxy groups is significant in medicinal chemistry, often influencing a molecule's lipophilicity, metabolic stability, and ability to bind to target proteins.[2][3] Studies on related 4-substituted 2,6-dimethoxyphenethylamines (so-called pseudo or Ψ derivatives) have shown that these compounds can exhibit moderate to high affinity for serotonergic receptors, particularly the 5-HT2A receptor, which is the primary target for classic psychedelics.[4][5] This structural similarity forms the basis of our central hypothesis: 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride is likely to interact with monoamine receptors, with a probable affinity for the serotonin 5-HT2 receptor subtypes.
This guide will delineate a systematic approach to test this hypothesis, starting with a targeted in vitro screening cascade before progressing to whole-organism in vivo studies to assess physiological and behavioral effects.
Foundational Analysis: In Vitro Characterization
In vitro ("in glass") studies are the cornerstone of pharmacological investigation. They allow for the precise measurement of a compound's interaction with specific molecular targets in a controlled, isolated environment, free from the complex variables of a living organism.
Rationale for In Vitro First Approach
Initiating research with in vitro assays is a non-negotiable first step for both efficiency and ethical considerations. This approach allows us to:
Identify Primary Targets: Determine which receptors, transporters, or enzymes the compound binds to with the highest affinity.
Elucidate Mechanism of Action: Characterize the nature of the interaction—is it an agonist (activator), antagonist (blocker), or partial agonist?
Screen for Off-Target Effects: Identify potential interactions with other receptors that could lead to side effects.
Establish Potency and Efficacy: Quantify the compound's activity (e.g., Ki, EC50) to rank it against known reference compounds.
Proposed In Vitro Screening Cascade
Based on the pharmacology of structural analogs, a logical screening panel should prioritize key central nervous system targets.[4][5]
Table 1: Proposed In Vitro Screening Panel and Rationale
Target Class
Specific Targets
Rationale & Significance
Serotonin Receptors
5-HT2A, 5-HT2C, 5-HT1A
Primary targets for many psychoactive phenethylamines. 5-HT2A is critical for psychedelic effects; 5-HT2C and 5-HT1A modulate mood and cognition.[4]
Dopamine Receptors
D2
A key target for antipsychotic drugs; interaction could indicate a different pharmacological profile.[6]
Adrenergic Receptors
α1A, α2A
Interaction with these receptors can influence cardiovascular function and arousal.[4]
Monoamine Transporters
SERT (Serotonin), DAT (Dopamine), NET (Norepinephrine)
Inhibition of these transporters is the mechanism for many antidepressant and stimulant drugs.[7]
Trace Amine Receptor
TAAR1
Phenethylamines are known to interact with TAAR1, which modulates monoaminergic neurotransmission.[4]
This protocol describes a standard method to determine the binding affinity (Ki) of the test compound for a specific receptor, using the human 5-HT2A receptor as an example.
Objective: To quantify the affinity of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride for the human 5-HT2A receptor.
Principle: The assay measures the ability of the test compound to compete with a known high-affinity radiolabeled ligand (e.g., [³H]ketanserin) for binding to the receptor. A higher affinity of the test compound will result in the displacement of the radioligand at a lower concentration.
Materials:
Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.
Test Compound: 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride, dissolved in DMSO to create a 10 mM stock solution.
Radioligand: [³H]ketanserin.
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
Non-specific binding control: Mianserin (10 µM).
96-well microplates and glass fiber filters.
Scintillation counter and scintillation fluid.
Procedure:
Preparation: Thaw the cell membrane preparation on ice. Prepare serial dilutions of the test compound in assay buffer, typically ranging from 10⁻¹¹ M to 10⁻⁵ M.
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
Test Compound: 25 µL of each test compound dilution, 25 µL [³H]ketanserin, 50 µL cell membrane suspension.
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis:
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
Plot the percentage of specific binding against the log concentration of the test compound.
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualization: In Vitro Workflow
Caption: Proposed workflow for the in vitro characterization of the test compound.
Predictive Analysis: In Vivo Evaluation
In vivo ("in the living") studies are essential to understand how a compound behaves in a complex biological system. They provide critical data on pharmacokinetics, overall physiological effects, and safety that cannot be obtained from in vitro experiments.
Rationale for In Vivo Progression
The decision to move from in vitro to in vivo testing must be data-driven. A compound should only advance if it displays a promising in vitro profile, such as high affinity and selectivity for a desired target. The goals of initial in vivo studies are to:
Assess Safety: Determine the acute toxicity and identify a safe dose range.
Evaluate Pharmacokinetics (PK): Understand how the organism absorbs, distributes, metabolizes, and excretes (ADME) the compound. This is crucial for determining bioavailability and dosing regimens.
Confirm Target Engagement: Observe physiological or behavioral effects consistent with the in vitro mechanism of action.
Proposed In Vivo Models
The selection of in vivo models should be directly informed by the in vitro results.
Caption: Logic for selecting in vivo models based on in vitro results.
If In Vitro Data Shows 5-HT2A Agonism:
Head-Twitch Response (HTR) in Mice: This is a classic, quantifiable behavioral model that is highly specific for 5-HT2A receptor activation. The frequency of head twitches is measured following compound administration.
If In Vitro Data Shows Dopamine D2 Antagonism:
Catalepsy Test in Rats: Antagonism of D2 receptors can induce a state of catalepsy (a failure to correct an externally imposed posture). This is a standard test for assessing antipsychotic-like activity.
Objective: To determine if 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride induces a head-twitch response in mice, indicative of 5-HT2A receptor agonism.
Principle: Activation of 5-HT2A receptors in the prefrontal cortex and brainstem of rodents elicits a rapid, involuntary twitching of the head. The frequency of these twitches correlates with the potency and efficacy of 5-HT2A agonists.
Materials:
Male C57BL/6J mice (8-10 weeks old).
Test Compound, dissolved in a suitable vehicle (e.g., saline or 0.5% carboxymethylcellulose).
Vehicle control.
Positive Control: A known 5-HT2A agonist like DOI (2,5-Dimethoxy-4-iodoamphetamine).
Observation chambers.
Video recording equipment (optional, but recommended for unbiased counting).
Procedure:
Acclimation: Acclimate mice to the observation chambers for at least 30 minutes before dosing.
Dosing: Administer the test compound, vehicle, or positive control via intraperitoneal (IP) or subcutaneous (SC) injection. Test a range of doses (e.g., 0.1, 1, 10 mg/kg).
Observation: Immediately after injection, place each mouse in an individual observation chamber. Record the number of head twitches over a 30-60 minute period. A head twitch is defined as a rapid, convulsive rotational movement of the head that is not associated with grooming or general motor activity.
Data Analysis:
For each dose group, calculate the mean number of head twitches.
Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the dose groups to the vehicle control group.
A statistically significant increase in head twitches compared to the vehicle control indicates a positive response.
Plot the mean head twitches against the dose to generate a dose-response curve.
Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)
A critical aspect of drug development is understanding the relationship between in vitro potency and in vivo efficacy. This correlation is rarely linear and is influenced by numerous physiological factors.
Caption: Key factors that modulate the translation of in vitro results to in vivo effects.
A compound may have excellent in vitro affinity but fail in vivo due to poor oral bioavailability, inability to cross the blood-brain barrier, or rapid metabolism into inactive products. Therefore, pharmacokinetic studies running in parallel with efficacy studies are paramount.[8]
Comparison with Alternatives: Structural Analogs
While data for the target compound is scarce, we can compare it to its known structural relatives to establish a benchmark for expected potency.
Table 2: In Vitro Binding Affinities (Ki, nM) of Related 2,6-Dimethoxyphenethylamines at Human Serotonin Receptors
Data extracted from studies on 4-alkoxy-2,6-dimethoxyphenethylamines.[4][5]
This data suggests that increasing the size of the 4-position substituent in this chemical family can increase affinity for the 5-HT2A receptor. The 3-aminopropyl group of our target compound is significantly different, introducing a basic nitrogen atom which will alter its physicochemical properties (e.g., polarity, charge state at physiological pH) and potentially its binding profile.
Conclusion and Future Directions
The investigation of a novel compound like 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride requires a methodical and hypothesis-driven approach. This guide proposes a scientifically sound pathway, beginning with a broad in vitro screening to identify its primary molecular targets and mechanism of action, followed by targeted in vivo studies to confirm these findings in a physiological context.
The key to a successful research campaign will be the careful correlation of in vitro and in vivo data. While structural analogs provide a valuable starting point, the unique 3-aminopropyl side chain necessitates a full and unbiased characterization. The protocols and workflows outlined herein provide a robust framework for generating the high-quality data needed to understand the complete pharmacological profile of this novel research chemical.
References
Advanced Biotech. (2026, January 28). Safety Data Sheet: 2,6-Dimethoxyphenol natural. [Link]
This reference is not cited in the text.
Adgyl Lifesciences. In VIVO Pharmacology - In Vivo Testing. [Link]
Kolaczynska, K. E., et al. (2025, November 20). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. [Link]
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Chiodi, D., & Ishihara, Y. (2024, July 5). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. [Link]
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Husbands, S. M., et al. (2015). Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Synthesis, biological characterization, and development of a pharmacophore model. Bioorganic & Medicinal Chemistry Letters. [Link]
ResearchGate. (2024, April). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. [Link]
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This reference is not cited in the text.
This reference is not cited in the text.
Kolaczynska, K. E., et al. (2025, December 11). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. ResearchGate. [Link]
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This reference is not cited in the text.
This reference is not cited in the text.
Galiano, S., et al. (2025, July 3). Synthesis of 2-(3-aminopropyl)benzopyrans as potential antipsychotic agents targeting D2/D3 and 5-HT2A receptors. Bioorganic & Medicinal Chemistry. [Link]
Reproducibility of 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride experiments
Reproducibility in Lignin Valorization: A Comparative Guide to 4-(3-Aminopropyl)-2,6-dimethoxyphenol Hydrochloride As the chemical industry shifts toward sustainable feedstocks, the synthesis of bio-based nitrogenous che...
Author: BenchChem Technical Support Team. Date: April 2026
Reproducibility in Lignin Valorization: A Comparative Guide to 4-(3-Aminopropyl)-2,6-dimethoxyphenol Hydrochloride
As the chemical industry shifts toward sustainable feedstocks, the synthesis of bio-based nitrogenous chemicals from lignin has become a critical frontier[1]. Among these, 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride (APDMP·HCl)—a syringyl-derived primary amine—stands out as a premium building block for bio-based polyamides, non-isocyanate polyurethanes (NIPUs), and pharmaceutical intermediates.
However, as a Senior Application Scientist, I frequently observe that the transition from petroleum-derived aliphatic amines to lignin-derived aromatic/phenolic amines is fraught with reproducibility challenges. The primary culprit? Mismanagement of the compound's dual reactivity. APDMP·HCl possesses both a nucleophilic primary amine and a redox-active, sterically hindered phenol.
This guide objectively compares APDMP·HCl against common alternatives, dissects the causality behind its experimental behavior, and provides self-validating protocols to ensure absolute reproducibility in your workflows.
Mechanistic Pathway & The Necessity of Salt Stabilization
Lignin depolymerization yields monomers like sinapyl alcohol, which can be oxidized and hydrogenated into 3-(syringyl)propanal. From here, reductive amination—either via biocatalytic transaminase cascades[2] or heterogeneous catalysis (e.g., ZrO2 or Ru/C)[3]—yields the free base of APDMP.
The Causality of Failure: The free base of APDMP is highly electron-rich due to the two electron-donating methoxy groups on the phenol ring. If left as a free base, it rapidly auto-oxidizes in air, forming complex quinone oligomers. This ruins stoichiometric calculations and introduces colored impurities into polymers. Reproducibility is only achieved by isolating and storing the compound as a hydrochloride salt (APDMP·HCl).
Figure 1: Synthesis of APDMP·HCl emphasizing the critical stabilization step for reproducibility.
Comparative Performance Analysis
To understand the value of APDMP·HCl, we must benchmark it against its guaiacyl-derived counterpart (Vanillylamine) and the petroleum standard (Hexamethylenediamine, HMDA). The two methoxy groups on APDMP provide intense steric shielding to the phenolic hydroxyl, which significantly alters its performance profile.
Property / Metric
APDMP·HCl (Syringyl)
Vanillylamine·HCl (Guaiacyl)
Hexamethylenediamine (HMDA)
Source
Hardwood Lignin
Softwood Lignin
Petroleum
Molecular Weight ( g/mol )
247.72
189.64
116.20
Phenolic Steric Shielding
High (2,6-dimethoxy)
Moderate (3-methoxy)
N/A
Oxidation Susceptibility
Moderate (Shielded phenol)
High (Prone to radical coupling)
None
Amine pKa (approx.)
10.2
9.8
10.7
Phenol pKa (approx.)
9.5
9.3
N/A
Polymer Tg (Polyamides)
135°C - 145°C
110°C - 120°C
50°C - 65°C
Reproducibility Score
Excellent (if kept desiccated)
Good (Requires strict inert gas)
Excellent
Data Insight: The high Glass Transition Temperature (Tg) of APDMP-derived polymers is a direct result of the rigid aromatic ring and the restricted rotation caused by the 2,6-dimethoxy groups.
Self-Validating Experimental Protocols
To guarantee reproducibility, every workflow utilizing APDMP·HCl must account for chemoselectivity. The following protocols are designed as self-validating systems.
Protocol A: In Situ Free-Basing and Chemoselective Amidation
When synthesizing drug intermediates or monomers, you must liberate the amine without deprotonating the phenol.
Desiccation (Critical Step): Weigh 1.00 mmol of APDMP·HCl. Causality: The salt is hygroscopic. Absorbed water will consume electrophiles (e.g., acid chlorides) and skew stoichiometry. Always store in a vacuum desiccator.
Solvent & Base Addition: Suspend the salt in 10 mL of anhydrous Dichloromethane (DCM). Add exactly 1.05 mmol of N,N-Diisopropylethylamine (DIPEA).
Self-Validation Check: The suspension will clear into a homogenous solution within 2 minutes. If the solution turns pink or brown, your DIPEA contains water/oxygen, and the phenol is oxidizing. Discard and restart.
Electrophile Addition: Cool to 0°C and add 1.00 mmol of your target electrophile dropwise.
Figure 2: Chemoselectivity logic tree for APDMP·HCl amidation, highlighting pH causality.
This protocol serves as a functional assay to validate the purity and stoichiometry of your APDMP·HCl batch.
Aqueous Phase Preparation: Dissolve 5.00 mmol of APDMP·HCl in 25 mL of deionized water. Add exactly 10.00 mmol of NaOH. Causality: 5.00 mmol of NaOH neutralizes the HCl salt to free the amine; the remaining 5.00 mmol acts as an acid scavenger for the HCl generated during polymerization.
Organic Phase Preparation: Dissolve 5.00 mmol of Adipoyl Chloride in 25 mL of DCM.
Interfacial Reaction: Carefully pour the organic phase over the aqueous phase in a narrow beaker to minimize mixing.
Self-Validation Check: A white, continuous polymer film will immediately form at the interface. Use tweezers to pull the film upward continuously. Validation: If the film breaks easily or is highly brittle, your APDMP·HCl has either absorbed moisture (throwing off the 1:1 molar ratio) or the phenol has cross-linked due to oxidation. A pure batch yields a tough, continuous thread.
Troubleshooting & Causality: The Scientist's Ledger
Issue: Variable Yields in Biocatalytic Cascades.
Causality: When utilizing transaminases (TA) to convert 3-(syringyl)propanal to APDMP, the equilibrium often favors the aldehyde.
Solution: Ensure a vast excess of the amine donor (e.g., isopropylamine) or couple the reaction with an equilibrium-shifting enzyme system[2].
Issue: O-Acylation Impurities.
Causality: The pKa of the primary amine is ~10.2, and the pKa of the syringyl phenol is ~9.5. If the reaction pH exceeds 9.5, the phenoxide anion forms. Despite steric hindrance, the phenoxide is a potent nucleophile and will compete with the amine.
Solution: Strictly buffer aqueous reactions to pH 8.5, or use non-nucleophilic bases like DIPEA in organic solvents rather than strong bases like Triethylamine (TEA).
References
Title: Conversion of Lignin to Nitrogenous Chemicals and Functional Materials
Source: MDPI
URL: [Link]
Title: Reductive amination cascades in cell-free and resting whole cell formats for valorization of lignin deconstruction products
Source: bioRxiv
URL: [Link]
Title: The sustainable heterogeneous catalytic reductive amination of lignin models to produce aromatic tertiary amines
Source: Catalysis Science & Technology (RSC Publishing)
URL: [Link]